(1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol
Description
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Properties
IUPAC Name |
(1-methyl-5-thiophen-2-ylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-11-8(5-7(6-12)10-11)9-3-2-4-13-9/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYKWWXWCFOUID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CO)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594561 | |
| Record name | [1-Methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879896-47-6 | |
| Record name | [1-Methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol: A Key Intermediate for Drug Discovery
Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol, a versatile building block for the development of novel pharmaceuticals. We present a robust two-step synthetic pathway, beginning with a regioselective cyclocondensation to form the pyrazole core, followed by a targeted reduction. Each experimental choice is rationalized to provide researchers with a deep understanding of the underlying chemical principles. The guide culminates in a thorough spectroscopic analysis, establishing a validated protocol for structural confirmation and purity assessment, ensuring the generation of high-quality material for drug development pipelines.
Introduction: The Significance of Thienyl-Pyrazole Scaffolds
Heterocyclic compounds are the bedrock of modern medicinal chemistry, with nitrogen-containing rings like pyrazole being of paramount importance.[3] The pyrazole moiety is a five-membered aromatic ring that is metabolically stable and offers a versatile platform for structural modification, leading to a wide spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4] Clinically successful drugs such as Celecoxib and Sildenafil aptly demonstrate the therapeutic value of the pyrazole core.[1][2]
The incorporation of a thiophene ring, as in the target molecule, further enhances its potential. Thiophene and its derivatives are known bioisosteres of phenyl groups, often introduced to modulate physicochemical properties, improve metabolic stability, and enhance binding affinity to biological targets. The combination of the pyrazole and thiophene pharmacophores in this compound creates a molecule of significant interest for library synthesis and lead optimization in drug discovery programs.[5] This guide serves as a practical and in-depth resource for chemists aiming to synthesize and characterize this valuable intermediate.
Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound is efficiently achieved through a two-step process. The strategy hinges on the initial construction of a pyrazole-3-carboxylate ester, which is then selectively reduced to the corresponding primary alcohol.
Step 1: Cyclocondensation. The synthesis commences with a Claisen-type condensation between 2-acetylthiophene and diethyl oxalate to form a 1,3-dicarbonyl intermediate. This intermediate is then subjected to a cyclocondensation reaction with methylhydrazine. This reaction is highly regioselective; the more nucleophilic nitrogen of methylhydrazine preferentially attacks the ketone carbonyl, leading to the desired N-1 methylation and the formation of methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate.
Step 2: Reduction. The ester functional group of the pyrazole intermediate is then reduced to the primary alcohol. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is employed for this transformation due to the stability of the ester. This method ensures a high-yield conversion to the target compound, this compound.
Caption: Synthetic route for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate
This procedure details the one-pot reaction to form the pyrazole ester intermediate.
Protocol:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add absolute ethanol (100 mL).
-
Base Preparation: Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved.
-
Reactant Addition: To the cooled sodium ethoxide solution, add a mixture of 2-acetylthiophene (12.6 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol) dropwise over 30 minutes, maintaining the temperature below 30°C.
-
Initial Condensation: Stir the resulting mixture at room temperature for 12 hours. The formation of a solid precipitate indicates the progress of the Claisen condensation.
-
Cyclization: Add methylhydrazine (4.6 g, 0.1 mol) to the reaction mixture. Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL) and acidify with dilute HCl to pH ~6.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield the pure ester product.
Step 2: Reduction to this compound
This protocol describes the reduction of the pyrazole ester to the target alcohol.
Protocol:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.9 g, 0.05 mol) in anhydrous Tetrahydrofuran (THF) (50 mL).
-
Substrate Addition: Cool the suspension to 0°C in an ice bath. Add a solution of Methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate (from Step 1, e.g., 10.5 g, 0.05 mol) in anhydrous THF (50 mL) dropwise over 1 hour.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding water (2 mL), followed by 15% aqueous NaOH (2 mL), and then water again (6 mL) at 0°C.
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a crystalline solid.
Characterization and Spectroscopic Analysis
Comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound.
Caption: Workflow for the purification and characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.[6]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton environment.
-
A singlet for the N-methyl (N-CH₃) protons, typically around δ 3.8-4.0 ppm.[7]
-
A singlet for the pyrazole ring proton (C4-H) around δ 6.5-6.8 ppm.
-
A singlet or doublet for the methylene protons (-CH₂OH) adjacent to the pyrazole ring, likely around δ 4.6-4.8 ppm.[8]
-
A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O, typically between δ 2.0-5.0 ppm depending on concentration and solvent.[9]
-
Three signals for the thienyl protons, appearing in the aromatic region (δ 7.0-7.5 ppm), with characteristic coupling patterns.
-
-
¹³C NMR: The carbon spectrum will confirm the carbon framework.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.[12]
-
A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.[13]
-
C-H stretching vibrations for the aromatic (thiophene, pyrazole) and aliphatic (methyl, methylene) groups will appear around 2850-3100 cm⁻¹.
-
C=N and C=C stretching vibrations from the pyrazole and thiophene rings are expected in the 1400-1600 cm⁻¹ region.
-
A strong C-O stretching band for the primary alcohol will be present around 1000-1050 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[14][15]
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular formula C₉H₁₀N₂OS. The calculated monoisotopic mass is approximately 194.05 Da.
-
Fragmentation: Common fragmentation pathways may include the loss of a hydroxyl radical (•OH), water (H₂O), or cleavage of the methylene-alcohol bond.
Data Summary
The following tables provide expected data for the successful synthesis and characterization of the target compound.
Table 1: Synthesis Reaction Parameters
| Step | Reaction | Key Reagents | Typical Yield |
|---|---|---|---|
| 1 | Cyclocondensation | 2-Acetylthiophene, Diethyl Oxalate, Methylhydrazine | 65-75% |
| 2 | Reduction | Methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate, LiAlH₄ | 85-95% |
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|
| ~7.40 | dd | Thienyl H-5 |
| ~7.15 | dd | Thienyl H-3 |
| ~7.05 | dd | Thienyl H-4 |
| ~6.60 | s | Pyrazole C4-H |
| ~4.75 | d | -CH₂OH |
| ~3.95 | s | N-CH₃ |
| ~2.50 | t | -CH₂OH |
Table 3: Predicted Key IR Absorptions (KBr Pellet)
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3450 (broad) | O-H | Stretch |
| 3100-3150 | C-H (Aromatic) | Stretch |
| 2850-2960 | C-H (Aliphatic) | Stretch |
| 1500-1590 | C=C, C=N | Ring Stretch |
| ~1040 | C-O | Stretch |
Conclusion
This guide has outlined a reliable and reproducible methodology for the synthesis of this compound. The two-step synthetic approach is efficient and provides the target compound in high purity and good overall yield. The detailed characterization protocols, including NMR, IR, and MS analysis, provide a robust framework for structural verification. The successful synthesis and characterization of this thienyl-pyrazole derivative furnish the drug discovery community with a valuable and versatile intermediate, poised for incorporation into novel therapeutic candidates.
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Ahmad, I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]
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Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
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Al-Issa, S. A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. [Link]
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Castillo, J. C., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1H-Castillo-Corona/0e210f0f498c5678b84b5c711765c929a737f141]([Link]
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Zhang, Y., et al. (2010). Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. European Journal of Medicinal Chemistry. [Link]
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Iskele, C., et al. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Molbank. [Link]
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Fun, H.-K., et al. (2012). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed examination of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol. The structural elucidation of complex heteroaromatic systems is a cornerstone of modern drug discovery and materials science, with NMR spectroscopy serving as the primary analytical tool. This document offers an in-depth interpretation of the key spectral features of the title compound, grounded in the fundamental principles of NMR and supported by established data for related pyrazole and thiophene structures. We will explore the causality behind experimental choices, present detailed spectral assignments, and outline the protocols necessary for acquiring high-fidelity data. This guide is intended for researchers, chemists, and drug development professionals who rely on robust analytical techniques for unambiguous molecular characterization.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] Similarly, the thiophene ring is a versatile bioisostere for the phenyl group, often introduced to modulate metabolic stability and receptor affinity. The title compound, this compound, combines these two important pharmacophores, making its structural integrity and purity paramount for any subsequent biological evaluation.
Unambiguous structural confirmation is therefore not merely a procedural step but a foundational requirement for reliable scientific outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy provides the most powerful and definitive method for the structural elucidation of organic molecules in solution.[2] This guide will dissect the ¹H and ¹³C NMR spectra of the title compound, demonstrating how a systematic analysis of chemical shifts, coupling constants, and signal integrations allows for the complete assignment of its molecular structure.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the NMR spectral data, a standardized numbering system for the atoms of this compound is essential. The structure and adopted numbering convention are presented below.
Figure 1: Molecular structure and numbering scheme for this compound.
Experimental Protocols
Synthesis (Illustrative)
A robust synthesis is the prerequisite for any spectral analysis. While various synthetic routes are possible, a common approach involves the construction of the pyrazole core via a condensation reaction.
Step-by-step Protocol:
-
Claisen Condensation: React 2-acetylthiophene with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide in ethanol) to form the 1,3-dicarbonyl intermediate, ethyl 4-(thiophen-2-yl)-2,4-dioxobutanoate.
-
Pyrazole Formation: Add methylhydrazine to a solution of the 1,3-dicarbonyl intermediate in a suitable solvent like ethanol or acetic acid. Reflux the mixture for several hours. This cyclocondensation reaction typically yields a mixture of regioisomers.
-
Purification: After cooling, the product mixture is purified using column chromatography on silica gel to isolate the desired 1,5-disubstituted pyrazole ester, ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate. The regiochemistry can be confirmed by 2D NMR techniques (NOESY or HMBC).[3]
-
Reduction: Dissolve the purified ester in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄).
-
Workup and Final Purification: After the reaction is complete, quench the excess reducing agent carefully with water and aqueous sodium hydroxide. Filter the resulting salts and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and the final product, this compound, is purified by recrystallization or column chromatography.
NMR Sample Preparation and Data Acquisition
The quality of NMR data is critically dependent on proper sample preparation and instrument parameterization.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and, importantly, its hydroxyl proton signal (from the methanol group) is often observed as a distinct, exchange-coupled triplet, unlike in CDCl₃ where it can be a broad, less informative singlet.[4] Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
¹H NMR Acquisition: A standard pulse program is used. Key parameters include a 30° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 2 seconds to ensure quantitative integration.
-
¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum where each unique carbon appears as a singlet. A sufficient number of scans (typically >1024) is required due to the low natural abundance of the ¹³C isotope.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling patterns.
Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.65 | dd | J = 5.1, 1.1 | 1H | H5' |
| ~7.25 | dd | J = 3.6, 1.1 | 1H | H3' |
| ~7.10 | dd | J = 5.1, 3.6 | 1H | H4' |
| ~6.50 | s | - | 1H | H4 |
| ~5.40 | t | J = 5.5 | 1H | OH |
| ~4.55 | d | J = 5.5 | 2H | H⁷ (CH₂) |
| ~3.90 | s | - | 3H | H⁶ (CH₃) |
Detailed Interpretation:
-
Thiophene Region (δ 7.0-7.7 ppm): The three protons of the 2-substituted thiophene ring appear as a characteristic set of double doublets.[5][6]
-
The signal at ~7.65 ppm is assigned to H5' . It is downfield due to the deshielding effect of the adjacent sulfur atom and appears as a doublet of doublets due to coupling with H4' (³J ≈ 5.1 Hz) and H3' (⁴J ≈ 1.1 Hz).
-
The signal at ~7.25 ppm corresponds to H3' . It is coupled to H4' (³J ≈ 3.6 Hz) and H5' (⁴J ≈ 1.1 Hz).
-
The signal at ~7.10 ppm is assigned to H4' , appearing as a doublet of doublets from coupling to both H5' and H3'.
-
-
Pyrazole Ring Proton (δ ~6.50 ppm): The proton at the C4 position of the pyrazole ring appears as a sharp singlet. Its chemical shift is typical for pyrazole ring protons, and its singlet multiplicity confirms that it has no adjacent proton neighbors.[7][8]
-
Hydroxymethyl Group (δ ~5.40 and ~4.55 ppm):
-
The signal for the hydroxyl proton (OH) at ~5.40 ppm appears as a triplet due to coupling with the two adjacent methylene protons (H⁷). This observation is characteristic of alcohols in DMSO-d₆.
-
The methylene protons (H⁷) at ~4.55 ppm appear as a doublet due to coupling with the single hydroxyl proton. The integration of this signal corresponds to two protons.
-
-
N-Methyl Group (δ ~3.90 ppm): The three protons of the N-methyl group (H⁶) resonate as a sharp singlet, integrating to three protons. This chemical shift is characteristic of a methyl group attached to a nitrogen atom within a heteroaromatic ring.[7]
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the electronic environment of each unique carbon atom in the molecule.
Table 2: ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | C3 |
| ~143.5 | C5 |
| ~131.0 | C2' |
| ~128.2 | C5' |
| ~127.0 | C3' |
| ~126.5 | C4' |
| ~105.0 | C4 |
| ~56.5 | C7 (CH₂) |
| ~37.0 | C6 (CH₃) |
Detailed Interpretation:
-
Aromatic and Heteroaromatic Carbons (δ 105-152 ppm):
-
The two most downfield signals, C3 (~152.0 ppm) and C5 (~143.5 ppm), are assigned to the pyrazole ring carbons directly attached to nitrogen and bearing substituents. Their exact assignment can be definitively confirmed using a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[9] For instance, the C3 carbon would show a correlation to the H⁷ methylene protons, while the C5 carbon would show a correlation to the N-methyl protons.
-
The four signals between ~126 and ~131 ppm correspond to the thiophene ring carbons. The quaternary carbon C2' , being the point of attachment to the pyrazole, is typically the most downfield of this group.[10] The protonated carbons C3', C4', and C5' can be assigned unambiguously using a Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates each carbon to its directly attached proton.[11]
-
The most upfield of the aromatic signals, C4 at ~105.0 ppm, is characteristic of the C4 carbon in a 1,3,5-trisubstituted pyrazole ring.
-
-
Aliphatic Carbons (δ 35-60 ppm):
-
The signal at ~56.5 ppm is assigned to the methylene carbon of the hydroxymethyl group (C7) . Its chemical shift is influenced by the attached electronegative oxygen atom.
-
The signal at ~37.0 ppm corresponds to the N-methyl carbon (C6) , a typical value for this functional group.[7]
-
Workflow for Unambiguous Structural Verification
While 1D NMR provides a strong basis for structural assignment, a multi-dimensional approach ensures complete and irrefutable characterization. This self-validating system is crucial for regulatory submissions and high-impact publications.
Figure 2: Workflow for NMR-based structural elucidation.
-
¹H-¹H COSY: Confirms proton-proton couplings, for example, by showing cross-peaks between H3', H4', and H5' of the thiophene ring.[11]
-
¹H-¹³C HSQC: Directly correlates each proton signal with the carbon signal it is attached to, providing unambiguous assignment for all protonated carbons (C4, C6, C7, C3', C4', C5').[9]
-
¹H-¹³C HMBC: Reveals 2- and 3-bond correlations between protons and carbons. This is the key experiment for assigning quaternary carbons and confirming the overall connectivity. Key expected correlations include:
-
N-CH₃ protons (H⁶) to C5 and C4.
-
Methylene protons (H⁷) to C3 and C4.
-
Thiophene proton H3' to C5.
-
Conclusion
The structural characterization of this compound is readily achieved through a systematic application of 1D and 2D NMR spectroscopy. The ¹H NMR spectrum is distinguished by a singlet for the pyrazole H4 proton, a singlet for the N-methyl group, and a characteristic set of coupled signals for the thiophene and hydroxymethyl moieties. The ¹³C NMR spectrum complements this data, with predictable chemical shifts for the pyrazole, thiophene, and aliphatic carbons. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently and accurately elucidate the structure of this and related heterocyclic compounds, ensuring the integrity of their scientific endeavors.
References
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An In-Depth Technical Guide to the Crystal Structure Analysis of Thienyl-Pyrazole Derivatives
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the crystal structure analysis of thienyl-pyrazole derivatives. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, integrates computational strategies to de-risk and accelerate discovery, and grounds its methodologies in authoritative practices. As a Senior Application Scientist, my objective is to equip you not only with the "how" but the critical "why" that underpins robust solid-state characterization in modern drug development.
The Imperative of Solid-State Characterization in Drug Development
The therapeutic efficacy, stability, and manufacturability of an Active Pharmaceutical Ingredient (API) are not solely dictated by its molecular structure, but critically, by the arrangement of its molecules in the solid state.[1][2] Thienyl-pyrazole derivatives, a class of heterocyclic compounds rich in biological activity, are no exception.[3][4][5] The way these molecules pack into a crystal lattice governs fundamental physicochemical properties:
-
Solubility & Bioavailability: Different crystal forms (polymorphs) of the same compound can exhibit vastly different solubilities, directly impacting how much of the drug is available for absorption.[2][6]
-
Stability & Shelf-Life: The thermodynamically most stable crystal form is often desired to prevent phase transitions during storage, which could alter the drug's performance.[1]
-
Processability: Mechanical properties like tabletability and flowability are dependent on crystal habit and packing.[6]
Failing to fully characterize the solid state can lead to the late appearance of a more stable, less soluble polymorph, a costly and potentially catastrophic event in drug development.[1] Therefore, a rigorous, multi-faceted approach to crystal structure analysis is not merely academic—it is a cornerstone of risk management and quality control.
Foundational Stage: Synthesis and High-Quality Crystal Growth
A successful crystal structure analysis begins with the material itself. The purity of the synthesized compound and the quality of the grown crystal are paramount.
Synthesis of Thienyl-Pyrazole Derivatives
The synthesis of thienyl-pyrazoles often involves cyclocondensation reactions.[7][8] A common and effective route is the (3+2) annulation of thienyl-chalcones with hydrazines.[8] This method offers good yields and control over the substitution pattern on the pyrazole ring.
The Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution, minimizing the number of nucleation sites.[9]
Protocol: Slow Evaporation Crystallization
This is the most common and often successful method for organic compounds.
-
Solvent Selection (The Causality): The choice of solvent is critical. The ideal solvent is one in which the compound is moderately soluble.[9] If solubility is too high, the solution may never become supersaturated, or crystal growth will be too rapid, leading to small or poorly ordered crystals. If solubility is too low, it may be impossible to dissolve enough material. A solvent screen with vials containing a few milligrams of compound and different solvents (e.g., chloroform, ethanol, acetonitrile, ethyl acetate) is a mandatory first step.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified thienyl-pyrazole derivative in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm PTFE) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.
-
Incubation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.
-
Isolation: Place the vial in a location free from vibrations and temperature fluctuations. Once well-formed crystals appear, carefully decant the mother liquor and gently dry the crystals.
Definitive Structure Elucidation: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the gold-standard technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10][11] It provides unambiguous data on bond lengths, bond angles, and the nature of intermolecular interactions that hold the crystal lattice together.[12][13]
Experimental Workflow
The SCXRD experiment follows a systematic process from crystal mounting to structure solution.
Protocol: SCXRD Data Acquisition and Refinement
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head, often using cryo-oil.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations, which sharpens the diffraction data.[14] The instrument directs a beam of monochromatic X-rays at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[12]
-
Structure Solution: The collected data (a set of reflection intensities) is processed. The primary challenge is the "phase problem," which is solved using computational methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is fitted to the electron density map. This model is then refined using a least-squares algorithm, adjusting atomic positions and thermal parameters until the calculated diffraction pattern best matches the experimental data.[13] The quality of the final model is assessed by metrics like the R-factor.
Data Interpretation: A Case Study
The output of an SCXRD analysis is a rich dataset. Below is a table summarizing representative crystallographic data for a thienyl-pyrazole derivative, similar to what would be obtained experimentally.
| Parameter | Value | Significance |
| Chemical Formula | C₂₀H₁₅N₃O₂S | Confirms the elemental composition of the molecule in the crystal. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 10.1Å, b = 15.2Å, c = 12.3Å | The lengths and angles of the repeating lattice unit. |
| α = 90°, β = 98.5°, γ = 90° | ||
| Z | 4 | The number of molecules in one unit cell. |
| Temperature | 100 K | The temperature at which data was collected.[14] |
| R-factor | 0.045 | A measure of agreement between the experimental data and the final refined model; a lower value indicates a better fit. |
Note: Data is representative and synthesized from typical values for such compounds, e.g., 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline.[15]
Beyond these metrics, the analysis reveals crucial intermolecular interactions, such as hydrogen bonds and π-π stacking, which dictate the crystal packing.[16][17] For instance, N-H groups on the pyrazole ring can act as hydrogen bond donors, while the sulfur of the thienyl ring or aromatic systems can act as acceptors or engage in π-stacking.[16][18]
Bulk Analysis: X-ray Powder Diffraction (XRPD)
While SCXRD provides the definitive structure of a single crystal, it does not guarantee that the bulk material consists of the same crystalline form. XRPD is an essential, complementary technique used to analyze a polycrystalline powder, providing a fingerprint of the bulk solid.[19][20]
Core Applications in Drug Development:
-
Polymorph Screening: Distinguishing between different crystalline forms, each of which will produce a unique diffraction pattern.[19]
-
Phase Purity: Confirming that the bulk sample is a single phase and free from contamination by other polymorphs or amorphous content.
-
Stability Studies: Monitoring for any changes in the crystal form of an API under different storage conditions (e.g., heat, humidity).[19]
Protocol: XRPD Analysis
-
Sample Preparation: A small amount of the crystalline powder (typically 10-20 mg) is gently packed into a sample holder to ensure a flat surface and random orientation of the crystallites.
-
Data Acquisition: The sample is placed in an X-ray powder diffractometer. A beam of X-rays is scanned over a range of angles (2θ), and the detector records the intensity of the diffracted X-rays at each angle.[21]
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a unique fingerprint of the crystalline phase. This pattern is compared against a reference pattern (either calculated from SCXRD data or from a known standard) to confirm phase identity.
Predictive Insight: Crystal Structure Prediction (CSP)
Experimental screening for polymorphs can be laborious and is not guaranteed to find all relevant forms.[1] Computational Crystal Structure Prediction (CSP) has emerged as a powerful tool to complement experimental work by predicting the most likely and thermodynamically stable crystal structures for a given molecule.[22][23][24]
The Rationale for CSP:
-
Risk Assessment: CSP helps assess the risk of a more stable polymorph appearing later in development by mapping the crystal energy landscape.[1][23]
-
Guiding Experiments: Predicted structures can guide experimental efforts to crystallize elusive but potentially important polymorphs.
-
Understanding Crystallization Behavior: Comparing the predicted stable structures with experimentally observed forms provides deep insight into the interplay between thermodynamics and kinetics in crystallization.[23]
Methodology Overview: CSP workflows typically involve two main stages:
-
Structure Generation: Generating thousands to millions of plausible crystal packing arrangements based on the molecule's geometry.[24]
-
Energy Minimization: Calculating the lattice energy of each generated structure using sophisticated computational models (often involving quantum mechanics) to rank them by stability.[24] The output is a crystal energy landscape showing the predicted structures and their relative energies.
Conclusion: An Integrated Strategy for Success
The structural analysis of thienyl-pyrazole derivatives is a multi-modal endeavor that requires a synergistic application of experimental and computational techniques. A robust strategy does not treat these methods in isolation but integrates them into a self-validating system. SCXRD provides the definitive atomic-level blueprint. XRPD confirms that this blueprint is representative of the bulk material. CSP provides a predictive map of the thermodynamic landscape, highlighting potential opportunities and risks. By embracing this integrated approach, researchers and drug development professionals can make more informed decisions, mitigate solid-form risks, and ultimately accelerate the delivery of safe and effective medicines.
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Bowskill, D. H., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering. Available at: [Link]
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Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Intertek. Available at: [Link]
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Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances. Available at: [Link]
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Day, G. M. (2011). Computational prediction of organic crystal structures and polymorphism. ResearchGate. Available at: [Link]
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Dubini, A., et al. (1988). [X-ray diffractometry in the analysis of drugs and pharmaceutical forms]. Il Farmaco; edizione pratica. Available at: [Link]
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Fawcett, T. G., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction. Available at: [Link]
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Taniguchi, T., & Fukasawa, R. (2024). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv. Available at: [Link]
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Fawcett, T. G., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. ResearchGate. Available at: [Link]
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Various Authors. (2024). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Available at: [Link]
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Chen, J., & Zeng, J. (2022). Organic crystal structure prediction and its application to materials design. Computational Materials Science. Available at: [Link]
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Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews. Available at: [Link]
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Verma, A., et al. (2023). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. Available at: [Link]
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]
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Braga, D., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Molecules. Available at: [Link]
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Braga, D., & Grepioni, F. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub. Available at: [Link]
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Kumara, K., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. ResearchGate. Available at: [Link]
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Kumara, K., et al. (2021). Synthetic route for thienyl-pyrazolines 5(a-i). ResearchGate. Available at: [Link]
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Desai, N. C., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry. Available at: [Link]
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Cerdán, S., et al. (2015). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]
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Sayed, M., et al. (2022). Scheme 2. Synthesis of thienyl and pyrazolylindole derivatives. ResearchGate. Available at: [Link]
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Mohareb, R., et al. (2013). New approaches for the synthesis of pyrazole, thiophene, thieno[2,3-b]pyridine, and thiazole derivatives together with their anti-tumor evaluations. Medicinal Chemistry Research. Available at: [Link]
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Kumara, K., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. PLOS ONE. Available at: [Link]
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Nagaraj, A., et al. (2017). The crystal packing viewed along the a axis showing intermolecular contacts. ResearchGate. Available at: [Link]
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University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry, University of Rochester. Available at: [Link]
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Downs, R. T. (2007). Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]
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Perles, J. (Ed.). (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Available at: [Link]
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Li, G., et al. (2012). Synthesis, Crystal Structure, Spectra and Quantum Chemical Study on 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Part of the crystal structure showing intermolecular interactions as dotted lines. ResearchGate. Available at: [Link]
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Various Authors. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]
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Madalambika, T.N., et al. (2025). Structural analysis and computational studies of pyrazole derivative. Journal of Molecular Structure. Available at: [Link]
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Various Authors. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]
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Various Authors. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. Available at: [Link]
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Haffar, D., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. ORCA - Cardiff University. Available at: [Link]
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Various Authors. (2023). Exploration of crystal structure, supramolecular organization, and computational studies of a novel pyrazole derivative. Journal of Molecular Structure. Available at: [Link]
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Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry. Available at: [Link]
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Kumar, V., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Drug Invention Today. Available at: [Link]
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An In-depth Technical Guide to (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of the heterocyclic compound (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol, tailored for researchers, scientists, and professionals in the field of drug development. The document details the compound's chemical identity, a proposed synthetic pathway with a detailed experimental protocol, methods for structural verification, and a discussion of its potential therapeutic applications based on the established bioactivity of the pyrazole scaffold.
Compound Identification and Physicochemical Properties
This compound is a substituted pyrazole derivative featuring a thiophene ring at the 5-position and a hydroxymethyl group at the 3-position of the pyrazole core. The nitrogen at the 1-position is methylated. While a specific CAS number for this exact molecule has not been assigned in major chemical databases as of the time of this writing, its unmethylated analogue, (5-Thien-2-yl-1H-pyrazol-3-yl)methanol, is registered under CAS number 852228-02-5[1][2]. The presence of the N-methyl group is a critical structural feature that eliminates tautomerism and can significantly influence the compound's binding affinity and metabolic stability.
IUPAC Name: (1-Methyl-5-thiophen-2-yl-1H-pyrazol-3-yl)methanol
Molecular Formula: C₉H₁₀N₂OS
Data Summary Table:
| Property | Value | Source |
| IUPAC Name | (1-Methyl-5-thiophen-2-yl-1H-pyrazol-3-yl)methanol | IUPAC Nomenclature[3] |
| Molecular Formula | C₉H₁₀N₂OS | Calculated |
| Molecular Weight | 194.25 g/mol | Calculated |
| CAS Number | Not Assigned | - |
| Related CAS | 852228-02-5 ((unmethylated analog))[1][2] | PubChem[1] |
| Related CAS | 876316-59-5 ((corresponding methyl ester))[4] | Sigma-Aldrich[4] |
Synthesis Pathway and Experimental Protocol
The synthesis of pyrazole derivatives can be achieved through various methodologies, including cyclocondensation reactions and 1,3-dipolar cycloadditions[5][6][7]. For the specific synthesis of this compound, a highly efficient and logical approach is the chemical reduction of its corresponding ester precursor, methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate (CAS: 876316-59-5)[4]. This precursor is commercially available, simplifying the synthetic workflow.
The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding unwanted side reactions. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent well-suited for this purpose.
Diagram of Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the title compound via ester reduction.
Detailed Step-by-Step Protocol: Reduction of Methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate
Materials:
-
Methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate (1.0 eq)
-
Lithium aluminium hydride (LiAlH₄) (1.5 - 2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated sodium sulfate (Na₂SO₄) solution
-
Distilled water
-
15% Sodium hydroxide (NaOH) solution
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with lithium aluminium hydride (1.5 eq) and anhydrous THF. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Ester: Methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate (1.0 eq) is dissolved in anhydrous THF and added dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes. The internal temperature should be maintained below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding distilled water (by volume equal to the mass of LiAlH₄ used), followed by 15% NaOH solution (same volume as water), and finally more distilled water (3 times the volume of NaOH solution). This sequence is crucial for the formation of a granular precipitate that is easy to filter.
-
Work-up: The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite. The filter cake is washed thoroughly with ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude alcohol is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.
Structural Characterization
The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the methyl group on the pyrazole nitrogen, the methylene protons of the hydroxymethyl group, and distinct aromatic protons for both the pyrazole and thiophene rings.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments, including the carbons of the pyrazole and thiophene rings, the methyl carbon, and the methylene carbon of the alcohol.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition (C₉H₁₀N₂OS).
-
Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the O-H stretching of the alcohol functional group.
Potential Applications in Drug Development
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties[8][9].
Signaling Pathway Context
Caption: Potential molecular targets for pyrazole-based compounds in drug discovery.
The structural motifs within this compound—namely the N-methylated pyrazole core and the thiophene ring—suggest several avenues for therapeutic investigation:
-
Anti-inflammatory Activity: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a pyrazole derivative that selectively inhibits the COX-2 enzyme[8]. The structural similarity suggests that the title compound could be screened for activity against COX enzymes.
-
Anticancer Properties: A multitude of pyrazole derivatives have been synthesized and evaluated for their potential as anticancer agents, often by targeting protein kinases involved in cell cycle regulation and signal transduction[10].
-
Antimicrobial Effects: The pyrazole scaffold is also present in compounds with demonstrated antibacterial and antifungal activities[9]. The thiophene ring, a common isostere for a phenyl ring, can also contribute to biological activity.
The introduction of the hydroxymethyl group provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives (e.g., ethers, esters) to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Conclusion
This guide provides a foundational understanding of this compound. While this specific compound is not extensively documented in the current literature, a robust synthetic route can be proposed based on established chemical principles. The structural features of this molecule make it an intriguing candidate for screening in various drug discovery programs, particularly in the areas of inflammation, oncology, and infectious diseases. The detailed protocols and conceptual framework presented herein offer a solid starting point for researchers aiming to synthesize, characterize, and evaluate the therapeutic potential of this and related pyrazole derivatives.
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The Alchemist's Guide to Aromaticity: A Technical Review of Synthetic Routes for Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy of the Pyrazole Nucleus
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and drug discovery. Its remarkable versatility and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold." From blockbuster anti-inflammatory drugs to life-saving anticancer agents, the pyrazole core is a recurring motif in a vast array of pharmacologically active compounds. This guide, intended for the discerning researcher and process chemist, provides an in-depth exploration of the principal synthetic strategies employed to construct and functionalize this vital heterocyclic framework. We will delve into the mechanistic underpinnings of classical reactions, navigate the intricacies of regioselectivity, and illuminate the cutting-edge methodologies that are shaping the future of pyrazole synthesis.
I. The Classic Cornerstone: Condensation of 1,3-Dicarbonyl Compounds with Hydrazines (The Knorr Synthesis)
The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a transformation famously documented by Ludwig Knorr in 1883.[1][2] This robust and versatile reaction remains a mainstay in both academic and industrial laboratories.
The Underlying Mechanism: A Tale of Two Nucleophiles
The Knorr synthesis proceeds through a well-understood mechanism involving nucleophilic attack and subsequent dehydration.[3][4] The hydrazine, possessing two nucleophilic nitrogen atoms, reacts with the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. The initial step typically involves the formation of a hydrazone intermediate at one of the carbonyl groups.[3][4] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, leading to a heterocyclic intermediate that readily dehydrates to form the aromatic pyrazole ring.[3][4]
The Challenge of Regioselectivity
A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the issue of regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles.[1][5] The outcome is often influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[6] For instance, the use of fluorinated alcohols as solvents has been shown to improve regioselectivity in certain cases.[6]
Experimental Protocol: A Representative Knorr Pyrazole Synthesis [1]
Objective: Synthesis of 1-aryl-3,5-disubstituted pyrazoles.
Materials:
-
Substituted 1,3-diketone (1.0 equiv)
-
Arylhydrazine hydrochloride (1.1 equiv)
-
N,N-Dimethylacetamide (DMA)
-
Sodium bicarbonate (for work-up)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
To a solution of the 1,3-diketone in N,N-dimethylacetamide at room temperature, add the arylhydrazine hydrochloride.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrazole.
II. Expanding the Armory: Reactions of α,β-Unsaturated Carbonyls and Hydrazines
An alternative and powerful strategy for pyrazole synthesis involves the reaction of α,β-unsaturated aldehydes and ketones with hydrazines. This approach offers a different disconnection and can provide access to substitution patterns that may be challenging to achieve via the Knorr synthesis.
Mechanistic Insights: A Conjugate Addition-Cyclization Cascade
The reaction is believed to proceed via an initial Michael-type conjugate addition of the hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclization of the resulting intermediate onto the carbonyl carbon and subsequent dehydration to furnish the pyrazole ring.[2] The regioselectivity of this reaction is a key consideration, as the initial nucleophilic attack of the hydrazine can, in principle, occur at either the carbonyl carbon or the β-carbon.[7]
Logical Workflow for Pyrazole Synthesis from α,β-Unsaturated Ketones
Caption: Schematic of the [3+2] cycloaddition approach to pyrazoles.
IV. The Elegance of Efficiency: Multicomponent Reactions (MCRs)
In the quest for synthetic efficiency and molecular diversity, multicomponent reactions (MCRs) have emerged as a powerful tool. [8]MCRs allow for the formation of complex molecules from three or more starting materials in a single synthetic operation, often with high atom economy. [8]Several MCRs have been developed for the synthesis of substituted pyrazoles, which are particularly valuable in the context of generating compound libraries for drug discovery. [2][8] A common MCR strategy involves the in situ generation of one of the key intermediates, such as a 1,3-dicarbonyl or an α,β-unsaturated ketone, which then undergoes a classical pyrazole-forming reaction. [2]For instance, a three-component reaction of an aldehyde, a ketone, and a hydrazine can proceed through an initial condensation to form an α,β-unsaturated ketone, which is then trapped by the hydrazine to yield the pyrazole. [8]
Comparative Advantages of Synthetic Strategies
| Synthetic Strategy | Key Precursors | Key Advantages | Key Challenges |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Well-established, versatile, readily available starting materials. [1][2] | Regioselectivity with unsymmetrical diketones. [1][5] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Carbonyls, Hydrazines | Access to different substitution patterns. [1] | Potential for side reactions, regioselectivity. [7] |
| [3+2] Cycloaddition | 1,3-Dipoles (e.g., diazo compounds), Alkynes/Alkenes | High regioselectivity, mild reaction conditions. [8][9] | Availability and stability of some 1,3-dipoles. |
| Multicomponent Reactions | Aldehydes, Ketones, Hydrazines, etc. | High efficiency, atom economy, molecular diversity. [2][8] | Optimization of reaction conditions can be complex. |
V. The Modern Frontier: Metal-Catalyzed and Advanced Methodologies
The field of pyrazole synthesis continues to evolve with the development of novel and innovative methodologies. Transition metal catalysis, in particular, has opened up new avenues for the construction and functionalization of the pyrazole ring.
-
Metal-Catalyzed Cyclizations: Various transition metals, including palladium, copper, and silver, have been employed to catalyze the cyclization of appropriate precursors to form pyrazoles. [1][10]For example, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines provide a rapid and highly regioselective route to 3-CF3-pyrazoles. [1]
-
C-H Functionalization: Direct C-H functionalization of the pyrazole core represents a highly atom-economical approach to introduce new substituents without the need for pre-functionalized starting materials. [11]This strategy allows for the late-stage modification of pyrazole-containing molecules, which is particularly attractive in drug discovery.
-
Photoredox Catalysis: The use of visible light photoredox catalysis has enabled the development of novel pyrazole syntheses under mild and environmentally friendly conditions. [1]
Conclusion: A Continuously Evolving Landscape
The synthesis of substituted pyrazoles is a rich and dynamic field of research, driven by the immense importance of this heterocyclic scaffold in medicine and materials science. While the classical Knorr synthesis remains a workhorse, modern methodologies such as multicomponent reactions, [3+2] cycloadditions, and transition-metal-catalyzed transformations have significantly expanded the synthetic chemist's toolbox. These advanced strategies offer greater control over substitution patterns, improved efficiency, and access to novel chemical space. As our understanding of chemical reactivity deepens, we can anticipate the development of even more sophisticated and elegant methods for the construction of this privileged heterocyclic core, further empowering the discovery of new and impactful molecules.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., & El-Emam, A. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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Li, Y., Wang, Y., Hua, X., Zheng, C., Shi, Q., Tan, Z., ... & Guo, W. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(38), 7687-7705. [Link]
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Dömling, A. (2022). Multicomponent syntheses of pyrazoles via (3+ 2)-cyclocondensation and (3+ 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1116-1133. [Link]
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Dodge, J. A., Massa, M. A., & Jones, S. A. (2014). Synthesis of Pyrazoles from 1, 3-Diols via Hydrogen Transfer Catalysis. Organic letters, 16(20), 5386-5389. [Link]
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Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
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Couty, F., & Evano, G. (2009). Synthesis of Fully Substituted Pyrazoles via Regio-and Chemoselective Metalations. Organic letters, 11(22), 5174-5177. [Link]
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Alam, M. S., & Lee, D. U. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(18), 5637. [Link]
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Rong, G., Mao, X. F., Li, D. Y., Chen, H. J., & Liu, P. N. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+ 2] Cycloaddition of 2-Alkynyl-1, 3-dithianes and Sydnones. The Journal of Organic Chemistry, 88(24), 17743-17754. [Link]
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Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
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J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. [Link]
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Fustero, S., Sánchez-Roselló, M., Barrio, P., & del Pozo, C. (2011). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of organic chemistry, 76(18), 7543-7557. [Link]
-
Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]
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Royal Society of Chemistry. (2014). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. [Link]
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The Discovery of Novel Pyrazole-Thiophene Hybrid Compounds: A Technical Guide for Drug Development Professionals
Abstract
The confluence of distinct pharmacophores into a single molecular entity represents a paradigm shift in modern drug discovery, moving beyond the single-target approach to embrace multi-target strategies. This guide provides an in-depth technical exploration of the discovery and preclinical evaluation of a promising class of heterocyclic compounds: pyrazole-thiophene hybrids. These scaffolds have garnered significant attention due to their diverse and potent biological activities, ranging from antimicrobial to anticancer. We will navigate the intricate journey from rational design and synthesis to rigorous biological characterization, offering not just protocols, but the scientific rationale that underpins each experimental choice. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of these versatile hybrid molecules.
Introduction: The Rationale for Hybrid Vigor
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, present in blockbuster drugs such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil. Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability. Similarly, the thiophene ring, a sulfur-containing five-membered heterocycle, is a privileged scaffold known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.
The strategic hybridization of these two pharmacophores into a single molecule is not a matter of serendipity but a deliberate design choice aimed at achieving "hybrid vigor" in pharmacological activity. This approach is rooted in the principle that a single molecule capable of interacting with multiple biological targets can offer enhanced efficacy, overcome drug resistance mechanisms, and potentially exhibit a more favorable safety profile compared to combination therapies. This guide will delve into the practicalities of harnessing this potential.
Molecular Synthesis: From Blueprint to Benchtop
The synthesis of pyrazole-thiophene hybrids can be approached through various synthetic routes, the choice of which is often dictated by the desired substitution patterns and the availability of starting materials. A common and versatile strategy involves the construction of a chalcone intermediate, which then undergoes cyclization to form the pyrazole ring.
Synthetic Strategy: The Chalcone-Mediated Pathway
This multi-step synthesis offers a high degree of modularity, allowing for the introduction of diverse substituents on both the pyrazole and thiophene rings. The rationale for this approach lies in its reliability and the commercial availability of a wide array of substituted acetophenones and aldehydes.
Experimental Workflow: Chalcone-Mediated Synthesis
Caption: A generalized workflow for the synthesis of pyrazole-thiophene hybrids via a chalcone intermediate.
Step-by-Step Protocol:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
To a solution of an appropriately substituted thiophene aldehyde (1 mmol) in ethanol (20 mL), add a substituted acetophenone (1 mmol).
-
Slowly add an aqueous solution of a base, such as sodium hydroxide (10 mmol in 5 mL of water), to the reaction mixture while stirring at room temperature.
-
Continue stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Filter the precipitated solid, wash with cold water, and dry. The crude chalcone can be purified by recrystallization from ethanol.
-
-
Pyrazole Ring Formation (Cyclization):
-
In a round-bottom flask, dissolve the synthesized chalcone (1 mmol) in glacial acetic acid (15 mL).
-
Add hydrazine hydrate (1.5 mmol) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
After cooling to room temperature, pour the mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude pyrazole-thiophene hybrid by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane).
-
Self-Validating System: The purity of the intermediates and the final product at each stage should be rigorously assessed by TLC and melting point determination. The structural integrity of the synthesized compounds must be confirmed by spectroscopic methods as detailed in the following section.
Structural Characterization: Confirming the Molecular Architecture
Unambiguous structural elucidation is paramount in drug discovery. A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized pyrazole-thiophene hybrids.
Spectroscopic Analysis
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the number and connectivity of protons. | Characteristic signals for the protons on the pyrazole and thiophene rings, as well as any substituents. The chemical shifts and coupling constants provide crucial structural information. |
| ¹³C NMR | To identify the carbon framework of the molecule. | Resonances corresponding to all carbon atoms in the molecule, including those in the heterocyclic rings and substituents. |
| Mass Spectrometry | To determine the molecular weight of the compound. | The molecular ion peak ([M]⁺) corresponding to the calculated molecular weight of the target compound. Fragmentation patterns can provide further structural insights. |
| FT-IR | To identify the functional groups present. | Characteristic absorption bands for C=N, C=C, C-S, and N-H (if applicable) bonds, confirming the presence of the pyrazole and thiophene moieties. |
Detailed Protocol: NMR Sample Preparation
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
Causality Behind Experimental Choice: The choice of deuterated solvent is critical as it should not contain protons that would interfere with the spectrum of the analyte and should effectively dissolve the compound. DMSO-d₆ is often a good choice for these types of heterocyclic compounds due to its high polarity.
Biological Evaluation: Unveiling the Pharmacological Profile
The synthesized pyrazole-thiophene hybrids are subjected to a battery of biological assays to determine their therapeutic potential. This guide will focus on two key areas of significant promise for this class of compounds: antimicrobial and anticancer activities.
Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Pyrazole-thiophene hybrids have demonstrated promising activity against a range of pathogens.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: A workflow for determining the antimicrobial activity of novel compounds using the broth microdilution method.
Step-by-Step Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum:
-
From a fresh culture of the test microorganism on an appropriate agar plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of each pyrazole-thiophene hybrid compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the test broth in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin for bacteria) should be included as a reference standard.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Self-Validating System (Quality Control): The inclusion of positive and negative controls is essential to ensure the viability of the microorganisms and the sterility of the medium, respectively. The reference antibiotic provides a benchmark for the potency of the test compounds. The use of ATCC standard strains for testing ensures the reproducibility and comparability of the results.
In Vitro Anticancer Activity Screening
Many pyrazole-thiophene derivatives have exhibited potent cytotoxic effects against various cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation and survival.
Experimental Workflow: Cell Viability Assay (MTT Assay)
Caption: A standard workflow for assessing the in vitro anticancer activity of compounds using the MTT assay.
Step-by-Step Protocol: MTT Assay
-
Cell Seeding:
-
Seed the desired cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole-thiophene hybrid compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.
-
Include wells with untreated cells (vehicle control) and cells treated with a standard anticancer drug (e.g., doxorubicin).
-
-
Incubation and MTT Addition:
-
Incubate the plate for 48 to 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Causality Behind Experimental Choice: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is a robust, reliable, and widely used method for the initial screening of potential anticancer agents.
Mechanism of Action: Elucidating the Molecular Targets
Identifying the molecular mechanism of action is a critical step in the development of any new therapeutic agent. For pyrazole-thiophene hybrids with anticancer activity, a common mechanism involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Inhibition of EGFR and VEGFR-2 Signaling Pathways
EGFR is a key driver of cell proliferation, while VEGFR-2 plays a central role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. The dual inhibition of these pathways is a rational and effective strategy in cancer therapy.
Signaling Pathway: EGFR and VEGFR-2 Inhibition
Caption: Simplified representation of the EGFR and VEGFR-2 signaling pathways and their inhibition by pyrazole-thiophene hybrid compounds.
Induction of Apoptosis and Cell Cycle Arrest
The inhibition of pro-survival signaling pathways by pyrazole-thiophene hybrids can lead to the induction of programmed cell death (apoptosis) and arrest of the cell cycle, preventing cancer cells from dividing.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat the cancer cells with the IC₅₀ concentration of the test compound for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified.
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat the cancer cells with the test compound for a specified period.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion and Future Directions
The pyrazole-thiophene hybrid scaffold represents a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comprehensive framework for their synthesis, characterization, and biological evaluation, with a focus on their antimicrobial and anticancer potential. The key to unlocking the full therapeutic value of these compounds lies in a deep understanding of their structure-activity relationships and their mechanisms of action. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into clinically effective therapies.
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Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. (2025). NIH National Library of Medicine. Retrieved January 17, 2026, from [Link]
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Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). NIH National Library of Medicine. Retrieved January 17, 2026, from [Link]
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VEGF and EGFR pathways in detail: Target for new therapies against cancer. (2011). YouTube. Retrieved January 17, 2026, from [Link]
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In vitro cancer cell line luminescence-based validation of anticancer phytocompounds obtained from Leucas biflora against HELA cervical and A549 lung cancer cells. (2024). Luminescence. Retrieved January 17, 2026, from [Link]
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Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis. (2011). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. (2019). European Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
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Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC. (2009). Lung Cancer. Retrieved January 17, 2026, from [Link]
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Integrating Network Pharmacology with in vitro Experiments to Validate the Efficacy of Celastrol Against Hepatocellular Carcinoma Through Ferroptosis. (2024). Journal of Hepatocellular Carcinoma. Retrieved January 17, 2026, from [Link]
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Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. Retrieved January 17, 2026, from [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved January 17, 2026, from [Link]
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An In-Depth Technical Guide to the Solubility of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol in Organic Solvents
Foreword: The Crucial Role of Solubility in Modern Drug Discovery
In the landscape of contemporary drug development, the intrinsic physicochemical properties of a molecule are paramount to its journey from a promising candidate to a viable therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its efficacy. Poor solubility can lead to a cascade of challenges, from inconsistent results in preclinical assays to suboptimal drug absorption in patients.[1][2][3] This guide is dedicated to researchers, scientists, and drug development professionals, offering a comprehensive exploration of the solubility of a specific heterocyclic compound: (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol. While specific experimental data for this novel compound is not yet widely published, this document will provide a robust framework for predicting its solubility profile based on its structural attributes and the established principles governing pyrazole derivatives. Furthermore, it will lay out authoritative, field-proven methodologies for the precise experimental determination of its solubility in a range of organic solvents, ensuring that research and development efforts are built on a foundation of scientific rigor.
Physicochemical Characterization and Predicted Solubility Profile of this compound
To understand the solubility of this compound, a thorough analysis of its molecular structure is essential. The molecule's solubility in various organic solvents will be dictated by the interplay of its different functional groups and their inherent polarities.
Molecular Structure:
-
Pyrazole Core: The central five-membered ring with two adjacent nitrogen atoms is a pyrazole. Pyrazoles themselves exhibit a degree of polarity.[4][5]
-
1-Methyl Group: The methyl group on the pyrazole nitrogen reduces the hydrogen-bonding donor capacity of that nitrogen, which can influence solubility compared to an unsubstituted pyrazole.[5]
-
5-Thien-2-yl Group: The thiophene ring is an aromatic heterocycle that is generally considered to be relatively nonpolar, contributing to the lipophilicity of the molecule.
-
3-Methanol Group: The hydroxymethyl group (-CH₂OH) is a key feature, as it is a polar group capable of acting as both a hydrogen bond donor and acceptor.[6] This group will significantly enhance the molecule's ability to interact with polar solvents.
Predicted Solubility:
Based on the principle of "like dissolves like," we can predict the solubility of this compound in a spectrum of organic solvents.[7]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the presence of the methanol group, the compound is expected to exhibit good solubility in polar protic solvents.[6] The hydroxyl group can form strong hydrogen bonds with the solvent molecules, facilitating dissolution.[6] Methanol, being a small and highly polar protic solvent, is anticipated to be an excellent solvent for this compound.[8]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): Good solubility is also predicted in these solvents. While they cannot donate hydrogen bonds, their polarity and ability to accept hydrogen bonds will allow for favorable dipole-dipole interactions with the pyrazole and methanol moieties. DMSO, in particular, is a powerful solvent for a wide range of organic compounds and is often used to create stock solutions for biological screening.[3][9]
-
Nonpolar Solvents (e.g., Hexane, Toluene): The solubility in nonpolar solvents is expected to be limited. While the thiophene and pyrazole rings have some nonpolar character, the highly polar methanol group will hinder dissolution in solvents that primarily rely on London dispersion forces for interaction.
Table 1: Predicted Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the -OH group.[6] |
| Polar Aprotic | Acetone, Acetonitrile, DMSO | Moderate to High | Favorable dipole-dipole interactions. |
| Nonpolar | Hexane, Toluene | Low | The polar -OH group is incompatible with nonpolar solvents. |
Systematic Solubility Determination: The Shake-Flask Method
While predictions are a valuable starting point, precise, quantitative solubility data must be obtained experimentally. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[10][11][12] This method is reliable and provides a definitive measure of a compound's solubility in a given solvent at a specific temperature.[11]
Experimental Protocol: Shake-Flask Method
-
Preparation:
-
Accurately weigh an excess amount of crystalline this compound into a series of clear glass vials. The excess is crucial to ensure that a saturated solution is achieved.[11]
-
Add a precise volume of the desired organic solvent to each vial.
-
Include a small magnetic stir bar in each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or on a stir plate in a constant temperature bath (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours.[10][13] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either:
-
Centrifuge the vials at the controlled temperature.
-
Filter the supernatant using a syringe filter compatible with the organic solvent (e.g., PTFE). This is a critical step to avoid aspirating any solid particles, which would lead to an overestimation of solubility.
-
-
-
Quantification:
-
Carefully take an aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[10]
-
Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.
-
Self-Validating System: The inclusion of multiple time points for equilibration and running replicates for each solvent serves as an internal validation of the protocol. Consistent results across the later time points and between replicates provide confidence in the determined solubility value.
Diagram 1: Experimental Workflow for the Shake-Flask Solubility Assay
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
High-Throughput Solubility Screening
For earlier stages of drug discovery where rapid screening of multiple compounds or conditions is necessary, high-throughput solubility assays are often employed.[9][14][15] These methods, such as laser nephelometry or miniaturized shake-flask approaches, provide kinetic solubility data, which can be sufficient for rank-ordering compounds.[14][16] While less precise than thermodynamic solubility, they are significantly faster and require less material.[9][14]
Data Interpretation and Application in Drug Development
The experimentally determined solubility data for this compound is not merely an academic exercise; it is actionable intelligence that directly informs critical decisions in the drug development pipeline.
-
Preclinical Assays: Knowledge of solubility in DMSO is essential for preparing accurate stock solutions for in vitro biological screening.[3] Using a compound near or above its solubility limit can lead to precipitation in the assay, resulting in erroneous and misleading data.[3][15]
-
Formulation Development: For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal fluids.[17] If the aqueous solubility is low, the solubility in organic solvents becomes critical for developing enabling formulations such as:
-
Amorphous Solid Dispersions (ASDs): These involve dissolving the drug and a polymer in a common organic solvent and then rapidly removing the solvent (e.g., by spray drying).[1][18] The choice of solvent is dictated by the solubility of both the drug and the polymer.
-
Lipid-Based Formulations: For highly lipophilic compounds, solubility in lipids and lipid-like solvents is explored to create formulations that can enhance oral absorption.[2]
-
-
Process Chemistry: The selection of solvents for synthesis, purification, and crystallization is heavily dependent on the compound's solubility at different temperatures.[19] A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature is ideal for crystallization.
Diagram 2: Impact of Solubility Data on Drug Development Decisions
Caption: Relationship between solubility data and key drug development milestones.
Conclusion
Understanding the solubility of this compound in organic solvents is a foundational step in its development as a potential therapeutic agent. While a predictive assessment based on its chemical structure provides initial guidance, rigorous experimental determination using established methods like the shake-flask protocol is indispensable for generating the reliable, quantitative data needed to drive the compound forward. This data is not an endpoint but a critical input for informed decision-making across the preclinical and development phases, ultimately impacting the efficiency of the research and the potential success of the drug candidate.
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A Technical Guide to Pyrazole-Based Compounds: Unlocking Therapeutic Potential Through Targeted Action
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and versatile synthetic accessibility.[1][2] Its unique structure allows it to serve as a rigid scaffold, presenting substituents in well-defined spatial orientations that facilitate high-affinity interactions with a multitude of biological targets.[2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the key biological targets of pyrazole-based compounds. We will explore the molecular mechanisms of action, structure-activity relationships, and the critical experimental methodologies used to identify and validate these therapeutic targets. This document serves as a comprehensive resource, synthesizing field-proven insights with detailed protocols to empower the rational design of next-generation pyrazole-based therapeutics.
Introduction: The Pyrazole Scaffold - A Privileged Structure in Drug Discovery
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The pyrazole ring is a quintessential example of such a scaffold.[2] Its prevalence in FDA-approved drugs, from the anti-inflammatory celecoxib to the kinase inhibitor ruxolitinib, underscores its therapeutic importance.[3]
The success of the pyrazole core can be attributed to several key chemical and physical properties:
-
Aromatic Stability: The aromatic nature of the pyrazole ring confers significant metabolic stability, a crucial attribute for any drug candidate.[1]
-
Hydrogen Bonding Capability: The two adjacent nitrogen atoms provide both hydrogen bond donor (N-1 proton) and acceptor (N-2 lone pair) capabilities, enabling critical interactions within protein binding sites.[4]
-
Synthetic Tractability: The synthesis of substituted pyrazoles is well-established, allowing for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[5]
-
Bioisosteric Versatility: The pyrazole ring can act as a bioisostere for other chemical groups, such as an arene core, allowing chemists to fine-tune a molecule's properties while maintaining its core binding interactions.[4]
These features have enabled the development of pyrazole-containing compounds across a wide spectrum of therapeutic areas, including inflammation, cancer, and infectious diseases.[2]
Key Biological Target Classes for Pyrazole-Based Compounds
The versatility of the pyrazole scaffold has been exploited to target a diverse array of protein families. This section details the most prominent classes, with case studies illustrating their therapeutic application.
Protein Kinases: The Engine Room of Cellular Signaling
Protein kinases, which catalyze the phosphorylation of substrate proteins, are critical regulators of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer.[6] Pyrazole-based compounds have proven to be exceptionally effective as kinase inhibitors, often acting as ATP-competitive inhibitors that occupy the enzyme's active site.
Mechanism of Action: The JAK-STAT Pathway
A prime example is the inhibition of Janus kinases (JAKs), which are central to the JAK-STAT signaling pathway. This pathway transduces signals from cytokines and growth factors, regulating processes like hematopoiesis and immune function.[7] Overactivation of this pathway is a key driver in myeloproliferative neoplasms.[7]
Case Study: Ruxolitinib Ruxolitinib is a potent, orally bioavailable inhibitor of both JAK1 and JAK2.[4] By competitively binding to the ATP-binding site of these kinases, it blocks the phosphorylation and activation of STAT proteins, thereby downregulating the entire signaling cascade.[4] This mechanism is responsible for its efficacy in treating myelofibrosis and polycythemia vera.[4]
Other kinases successfully targeted by pyrazole-based inhibitors include:
-
p38 MAP Kinase: Involved in inflammatory responses. Pyrazole ureas have been developed as potent inhibitors.[8]
-
Akt (Protein Kinase B): A key node in cell survival and proliferation pathways. Pyrazole-based Akt inhibitors have shown anti-proliferative activity.[6]
Enzymes (Non-kinases): Modulating Pathological Processes
Beyond kinases, pyrazoles are adept at inhibiting other enzyme classes, most notably cyclooxygenases (COX).
Mechanism of Action: The COX-2 Prostaglandin Synthesis Pathway
COX enzymes convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[9] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced during inflammation.[10] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[11]
Case Study: Celecoxib Celecoxib is a diaryl-substituted pyrazole that acts as a selective COX-2 inhibitor.[12] Its structure allows it to fit into the active site of COX-2, which has a larger, more flexible binding pocket compared to COX-1.[12] This selectivity spares the protective functions of COX-1, leading to a better safety profile than non-selective NSAIDs.[11]
G-Protein Coupled Receptors (GPCRs): A Major Drug Target Family
GPCRs are the largest family of cell surface receptors and are involved in a vast range of physiological processes. Pyrazole derivatives have been developed as potent modulators of GPCRs, particularly the cannabinoid receptors.
Mechanism of Action: Cannabinoid Receptor 1 (CB1)
The endocannabinoid system, which includes the CB1 and CB2 receptors, plays a key role in regulating appetite, pain, and mood.[13] The CB1 receptor is primarily found in the central nervous system.[14] Over-activation of this system can contribute to obesity and metabolic disorders.
Case Study: Rimonabant Rimonabant is a pyrazole-based compound that acts as a selective CB1 receptor antagonist or inverse agonist.[2][13] By blocking the CB1 receptor, it disrupts the signaling pathways that promote appetite and fat storage.[15] While effective for weight loss, Rimonabant was withdrawn from the market due to adverse psychiatric side effects, highlighting the complexity of targeting centrally-acting receptors.[2] This experience underscores the critical need for developing peripherally restricted GPCR modulators to avoid CNS side effects.[5]
Emerging Targets: Expanding the Horizon
Research continues to uncover new biological targets for pyrazole-based compounds, demonstrating the scaffold's enduring potential.
-
Nuclear Receptors: These ligand-activated transcription factors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoic Acid Receptors (RARs), regulate metabolism and development.[16][17] Pyrazole-containing derivatives have been designed to modulate PPAR activity, showing potential for treating metabolic diseases.[17]
-
Ion Channels: These membrane proteins are crucial for neuronal excitability. Novel pyrazole compounds have been identified as modulators of potassium ion channels like K(v)7, suggesting applications in epilepsy and neuropathic pain.[10][18] Other pyrazole derivatives have been shown to block TRPC channels, which are involved in calcium signaling.[19]
| Compound | Target(s) | IC50 / Ki Value | Therapeutic Area |
| Ruxolitinib | JAK1 / JAK2 | IC50: 3.3 nM / 2.8 nM[4][20] | Myeloproliferative Neoplasms |
| Celecoxib | COX-2 (vs. COX-1) | IC50: 0.04 µM (vs. 15 µM)[21] | Inflammation, Pain |
| Afuresertib | Akt1 / Akt2 / Akt3 | IC50: 0.02 nM / 2 nM / 2.6 nM[22] | Oncology |
| BIRB 796 | p38 MAP Kinase | - | Inflammatory Diseases |
| Rimonabant | CB1 Receptor | - | Obesity (Withdrawn) |
| RNB-61 | CB2 Receptor | Ki: 0.57 nM[23][24] | Inflammation, Tissue Injury |
| QO-58 | K(v)7.2/7.3 Channels | - | Neuropathic Pain, Epilepsy |
Methodologies for Target Identification and Validation
Identifying the specific biological target of a bioactive compound is a critical step in drug discovery. This section outlines key methodologies, providing both conceptual workflows and detailed protocols.
Target Identification
In Silico Approaches: Molecular Docking Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein.[25] It uses scoring functions to estimate the binding affinity, helping to prioritize potential targets for experimental validation. This approach is invaluable for generating initial hypotheses in a time- and cost-effective manner.
Experimental Approaches: Affinity Chromatography-Mass Spectrometry (AC-MS) Affinity chromatography is a powerful technique for isolating target proteins from a complex biological mixture, such as a cell lysate.[25] The small molecule of interest is immobilized on a solid support (the "bait"), which is then used to "fish" for its binding partners.[15]
Protocol: Affinity Chromatography for Target Identification Causality: This protocol aims to isolate proteins that physically interact with the pyrazole compound. The choice of a photo-affinity probe allows for covalent cross-linking, which creates a stable complex that can withstand stringent washing steps, thereby reducing the number of false-positive hits.[15]
-
Probe Synthesis: Synthesize an affinity probe by attaching a linker and a tag (e.g., biotin) to a position on the pyrazole scaffold that is non-essential for its biological activity. Incorporate a photoreactive group (e.g., a diazirine) into the probe.[15]
-
Matrix Preparation: Immobilize the biotinylated affinity probe onto streptavidin-coated agarose or magnetic beads.
-
Lysate Preparation: Prepare a protein lysate from cells or tissues of interest. Perform fractionation if the target is expected to be in a specific subcellular compartment.[15]
-
Binding: Incubate the cell lysate with the probe-conjugated beads. A parallel incubation with beads lacking the probe serves as a negative control.
-
Photo-Crosslinking: Expose the mixture to UV light to induce covalent bond formation between the probe and its target protein(s).
-
Washing: Perform a series of stringent washes with buffers of increasing stringency to remove proteins that are non-specifically bound to the beads.
-
Elution: Elute the covalently bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Visualize proteins (e.g., with silver staining) and excise bands that are unique to the probe-treated sample.
-
Identification: Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).
Target Validation
Once potential targets are identified, their engagement by the compound must be validated in a cellular context.
In Vitro Assay: Luminescence-Based Kinase Inhibition Causality: This assay directly measures the enzymatic activity of a purified kinase. A luminescence-based readout (e.g., ADP-Glo™) is chosen for its high sensitivity and broad dynamic range, making it suitable for high-throughput screening and accurate IC50 determination. The assay measures ADP production, which is a direct product of kinase activity.[26][27]
-
Compound Preparation: Prepare a serial dilution of the pyrazole inhibitor in DMSO.
-
Kinase Reaction Setup: In a 96- or 384-well plate, add the kinase enzyme solution to wells containing the diluted compound or a DMSO control.
-
Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. This step is crucial for inhibitors that may have slow binding kinetics.
-
Reaction Initiation: Add a mixture of the kinase's specific substrate peptide and ATP to initiate the reaction. Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add a Kinase Detection Reagent, which converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay: Cellular Thermal Shift Assay (CETSA®) Causality: CETSA is based on the principle of ligand-induced thermal stabilization. When a compound binds to its target protein inside a cell, the protein becomes more resistant to heat-induced denaturation. This method provides direct evidence of target engagement in a physiological context, which is a critical validation step.
-
Cell Treatment: Treat intact cells with various concentrations of the pyrazole compound or a vehicle control (DMSO). Incubate at 37°C for a defined period (e.g., 1 hour) to allow for cell penetration and target binding.
-
Heat Shock: Transfer the cell suspensions to PCR tubes or a PCR plate. Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells to release the proteins. This can be achieved by freeze-thaw cycles or the addition of a mild lysis buffer.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.
-
Protein Quantification: Carefully collect the supernatant and quantify the amount of the soluble target protein remaining at each temperature. This is typically done by Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples. A shift of the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Structure-Activity Relationship (SAR) and Lead Optimization
Understanding the SAR of a compound series is fundamental to medicinal chemistry. It involves systematically modifying the chemical structure to enhance potency, improve selectivity, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For pyrazole-based compounds, substitutions at the N-1, C-3, C-4, and C-5 positions can have profound effects on biological activity.
-
N-1 Position: Substituents here often project into a solvent-exposed region or a specific sub-pocket of the binding site. For CB1 antagonists like Rimonabant, a 2,4-dichlorophenyl group at this position was found to be critical for high potency.[14]
-
C-3 Position: This position is frequently used to introduce groups that interact with the "hinge" region of kinases or to attach linkers for affinity probes. A carboxamido group at C-3 is a key feature for many CB1 receptor antagonists.[14]
-
C-4 Position: Modification at this position can influence selectivity. For example, in certain kinase inhibitors, bulky groups here can clash with the active site of off-target kinases, thereby improving the selectivity profile.
-
C-5 Position: This position often accommodates a key pharmacophore that binds deep within a hydrophobic pocket. For COX-2 inhibitors like Celecoxib, a para-substituted phenyl ring is essential for activity.[11]
Future Perspectives and Challenges
The pyrazole scaffold will undoubtedly continue to be a mainstay in drug discovery. Future efforts will likely focus on several key areas:
-
Targeting Protein-Protein Interactions (PPIs): The rigid nature of the pyrazole core makes it an attractive starting point for designing inhibitors of challenging targets like PPIs.
-
Covalent Inhibitors: Incorporating a reactive "warhead" onto a pyrazole scaffold can lead to the development of highly potent and selective covalent inhibitors.
-
Tackling Drug Resistance: As resistance to existing therapies emerges, novel pyrazole derivatives can be designed to inhibit resistant mutants of kinases or other targets.
-
Expanding into New Target Classes: Continued exploration will likely identify pyrazole-based modulators for an even wider range of biological targets, opening up new therapeutic possibilities.
The primary challenge remains achieving exquisite selectivity to minimize off-target effects, especially when targeting members of large, highly conserved protein families like the kinome. The integration of computational design, advanced screening methodologies, and a deep understanding of structure-activity relationships, as outlined in this guide, will be paramount to overcoming these hurdles and unlocking the full therapeutic potential of pyrazole-based compounds.
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Methodological & Application
Application Notes and Protocols for the Biological Activity Screening of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Derivative
The confluence of pyrazole and thiophene moieties in a single molecular framework presents a compelling scaffold for drug discovery. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antioxidant properties.[1][2][3][4] Similarly, the thiophene ring is a privileged structure in medicinal chemistry, known to enhance lipophilicity and metabolic stability, and is a component of several approved drugs.[5][6] The target molecule, (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol, combines these two pharmacophores, making it a prime candidate for comprehensive biological activity screening to uncover its therapeutic potential.
These application notes provide a structured, in-depth guide for researchers, scientists, and drug development professionals to conduct a primary biological activity screening of this novel compound. The protocols herein are designed to be self-validating systems, emphasizing the scientific rationale behind each experimental step to ensure data integrity and reproducibility. We will detail methodologies for evaluating its potential as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent.
Section 1: Preliminary Characterization and Compound Handling
Prior to initiating biological screening, it is imperative to confirm the identity and purity of this compound. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed.
Compound Solubility and Stock Solution Preparation:
A critical initial step is to determine the solubility of the test compound in various solvents to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for initial screening due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media.
Protocol 1.1: Preparation of a 10 mM Stock Solution
-
Accurately weigh 1.802 mg of this compound (Molecular Weight: 180.23 g/mol , assuming this is the correct structure based on the name).
-
Dissolve the compound in 1.0 mL of sterile, cell culture-grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Causality: Preparing a concentrated stock solution in an organic solvent like DMSO facilitates the serial dilution of the compound into aqueous media for biological assays. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to minimize solvent-induced toxicity to cells or microorganisms.
Section 2: Anticancer Activity Screening
The MTT assay is a widely used colorimetric method to assess cell viability and proliferation, making it an excellent primary screening tool for potential anticancer agents.[7][8][9] The assay measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[9]
Protocol 2.1: MTT Assay for Cytotoxicity Screening
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate complete growth medium.[1]
-
Trypsinize and count the cells. Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[7][10]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent (e.g., DMSO or a solution of 0.1% NP-40 and 4 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.
-
Trustworthiness: This protocol includes both positive and vehicle controls to validate the assay's performance. The vehicle control ensures that the observed effects are due to the compound and not the solvent. The positive control confirms that the assay can detect cytotoxic effects.
Data Presentation: Hypothetical Anticancer Activity
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| MCF-7 | Vehicle (0.1% DMSO) | 100 ± 4.5 | |
| 1 | 95.2 ± 5.1 | ||
| 10 | 78.6 ± 6.2 | 25.4 | |
| 25 | 51.3 ± 4.8 | ||
| 50 | 22.1 ± 3.9 | ||
| 100 | 8.7 ± 2.1 | ||
| A549 | Vehicle (0.1% DMSO) | 100 ± 5.8 | |
| 1 | 98.1 ± 4.9 | ||
| 10 | 85.4 ± 7.1 | 38.9 | |
| 25 | 62.5 ± 5.5 | ||
| 50 | 35.7 ± 4.3 | ||
| 100 | 15.2 ± 3.3 |
Experimental Workflow for Anticancer Screening
Caption: Workflow for MTT-based cytotoxicity screening.
Section 3: Antioxidant Activity Screening
Oxidative stress is implicated in a multitude of diseases, making the discovery of novel antioxidants a key research area.[12] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[13][14] The principle is based on the reduction of the stable DPPH radical, which is deep violet in color, to the pale yellow hydrazine by an antioxidant compound.[15] The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[15]
Protocol 3.1: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store this solution in an amber bottle at 4°C.
-
Prepare a series of dilutions of the test compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a standard antioxidant solution (e.g., Ascorbic acid or Trolox) at the same concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each compound dilution or standard to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[16]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
-
Plot the percentage of scavenging activity against the concentration and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Expertise & Experience: The DPPH radical is light-sensitive, so it is crucial to perform the incubation step in the dark to prevent photodegradation and ensure accurate results.[15] The choice of a standard like Ascorbic acid or Trolox allows for the comparison of the antioxidant potential of the test compound to a well-characterized antioxidant.
Data Presentation: Hypothetical Antioxidant Activity
| Concentration (µg/mL) | % DPPH Scavenging (Compound) | % DPPH Scavenging (Ascorbic Acid) |
| 10 | 15.2 ± 2.1 | 25.8 ± 3.3 |
| 25 | 32.5 ± 3.5 | 48.9 ± 4.1 |
| 50 | 54.8 ± 4.2 | 85.3 ± 2.9 |
| 100 | 78.1 ± 3.8 | 96.2 ± 1.5 |
| 200 | 91.3 ± 2.5 | 97.1 ± 1.2 |
| IC₅₀ (µg/mL) | 45.7 | 25.5 |
Logical Relationship in DPPH Assay
Caption: Principle of the DPPH radical scavenging assay.
Section 4: Antimicrobial Activity Screening
Given that pyrazole derivatives have shown promise as antimicrobial agents,[17][18][19] screening this compound against a panel of pathogenic bacteria and fungi is a logical step. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol 4.1: Broth Microdilution Assay for MIC Determination
-
Microorganism Preparation:
-
Select a panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard) and dilute it in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Compound Dilution and Inoculation:
-
In a sterile 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Include a positive control (a known antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), a negative/growth control (broth with inoculum, no compound), and a sterility control (broth only).
-
Add the standardized inoculum to each well (except the sterility control).
-
-
Incubation and MIC Determination:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Self-Validating System: The inclusion of growth and sterility controls is essential. The growth control must show turbidity, indicating that the microorganisms are viable and the medium is suitable for growth. The sterility control must remain clear, confirming that the broth is not contaminated.
Data Presentation: Hypothetical Antimicrobial Activity (MIC in µg/mL)
| Microorganism | Test Compound | Ciprofloxacin | Fluconazole |
| S. aureus (ATCC 25923) | 64 | 1 | N/A |
| E. coli (ATCC 25922) | 128 | 0.25 | N/A |
| C. albicans (ATCC 90028) | >256 | N/A | 2 |
Section 5: Anti-inflammatory Activity Screening
Many anti-inflammatory drugs function by inhibiting enzymes like cyclooxygenase (COX) or by modulating the production of inflammatory mediators such as nitric oxide (NO) and cytokines.[20][21] A common in vitro model for screening anti-inflammatory compounds involves using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol 5.1: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various non-toxic concentrations of the test compound (determined from a preliminary MTT assay on RAW 264.7 cells) for 1-2 hours.
-
Include a positive control (e.g., Dexamethasone).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
-
NO Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
-
Causality: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators, including NO.[22] A potential anti-inflammatory compound will reduce the amount of NO produced by the LPS-stimulated cells.
Experimental Workflow for Anti-inflammatory Screening
Caption: Workflow for in vitro anti-inflammatory screening.
Conclusion
This document outlines a comprehensive and logically structured approach for the initial biological activity screening of this compound. By systematically evaluating its cytotoxic, antioxidant, antimicrobial, and anti-inflammatory potential, researchers can efficiently identify promising therapeutic leads. The provided protocols are grounded in established scientific principles and are designed to yield reliable and reproducible data, forming a solid foundation for further drug development efforts.
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- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals | MDPI [mdpi.com]
- 15. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 16. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. orientjchem.org [orientjchem.org]
- 20. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties [mdpi.com]
- 21. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol. This document outlines the significance of the thiophene-pyrazole scaffold, potential therapeutic targets, and detailed methodologies for synthesis, characterization, and biological evaluation.
Introduction: The Thiophene-Pyrazole Scaffold - A Privileged Motif in Drug Discovery
The convergence of thiophene and pyrazole rings within a single molecular framework creates a scaffold of significant interest in medicinal chemistry. Both heterocycles are independently recognized for their diverse pharmacological activities. Pyrazole-containing compounds are known to exhibit a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2] The pyrazole ring system is a key structural motif in several commercially available drugs.[3] Similarly, thiophene derivatives are integral components of numerous therapeutic agents, contributing to their antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1]
The hybrid structure, this compound, combines these two pharmacologically relevant moieties. The methyl group on the pyrazole nitrogen and the methanol group at the 3-position offer key points for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The thiophene ring at the 5-position can engage in various interactions with biological targets, potentially enhancing potency and selectivity.[4]
Potential Therapeutic Applications & Underlying Rationale
Based on the extensive literature on related thiophene-pyrazole derivatives, this compound is a promising starting point for the development of novel therapeutics in several key areas:
Oncology
-
Rationale: Pyrazole-thiophene hybrids have been rationally designed and synthesized as potent anticancer agents.[5][6] These compounds can act as inhibitors of critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Specifically, they have shown inhibitory activity against key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Akt.[4][6][7] The substitution pattern of this compound provides a foundation for developing inhibitors that can target the ATP-binding pocket of these kinases.
-
Proposed Mechanism of Action: The planar aromatic systems of the pyrazole and thiophene rings can mimic the adenine region of ATP, while the methanol group can be modified to form hydrogen bonds with key residues in the kinase hinge region. Further derivatization could introduce moieties that extend into hydrophobic pockets, thereby increasing potency and selectivity.
Infectious Diseases
-
Rationale: Both pyrazole and thiophene scaffolds are independently associated with significant antibacterial and antifungal activities.[1][2] The combination of these two heterocycles may lead to synergistic effects and the development of novel antimicrobial agents with improved efficacy, especially against drug-resistant strains.
-
Proposed Mechanism of Action: The mechanism of antimicrobial action for such compounds can be diverse, including inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. Screening against a panel of pathogenic bacteria and fungi would be the initial step to identify the spectrum of activity.
Anti-inflammatory and Analgesic Applications
-
Rationale: Pyrazole derivatives have a long history as anti-inflammatory and analgesic agents, with celecoxib being a prominent example. The core scaffold can interact with enzymes such as cyclooxygenases (COX) or other mediators of the inflammatory cascade. Thiophene-containing compounds have also demonstrated anti-inflammatory properties.[1]
-
Proposed Mechanism of Action: The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes or the modulation of cytokine production. Initial screening in cellular assays for inflammation would be necessary to validate this potential application.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis, purification, and biological evaluation of this compound and its derivatives.
Synthesis and Characterization
The synthesis of this compound can be approached through established methods for pyrazole ring formation. A plausible synthetic route is outlined below.
Protocol 3.1.1: Synthesis of this compound
Materials:
-
Ethyl 3-(thiophen-2-yl)-3-oxopropanoate
-
Methylhydrazine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
Step 1: Synthesis of Methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate
-
To a solution of ethyl 3-(thiophen-2-yl)-3-oxopropanoate (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents) dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Reduction to this compound
-
Suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Protocol 3.1.2: General Procedure for Derivatization of the Methanol Moiety
The hydroxyl group of this compound is a versatile handle for further chemical modifications, such as esterification or etherification, to explore SAR.
Example: Synthesis of an Ester Derivative
-
Dissolve this compound (1 equivalent) and a carboxylic acid of interest (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting ester by column chromatography.
Biological Evaluation
Protocol 3.2.1: In Vitro Anticancer Activity Screening
Cell Lines:
-
A panel of human cancer cell lines relevant to the targeted kinases, for example:
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and its derivatives for 48-72 hours. A suitable concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin or erlotinib).[6]
-
After the incubation period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Protocol 3.2.2: Kinase Inhibition Assay
To determine if the anticancer activity is mediated through the inhibition of specific kinases, in vitro kinase inhibition assays should be performed.
Procedure:
-
Utilize a commercially available kinase assay kit (e.g., ADP-Glo™, LanthaScreen™) for the target kinase (e.g., EGFR, VEGFR-2).
-
Perform the assay according to the manufacturer's instructions.
-
Briefly, incubate the recombinant kinase with its specific substrate and ATP in the presence of varying concentrations of the test compound.
-
After the incubation period, measure the kinase activity by quantifying the amount of product formed or the amount of ATP consumed.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value for the compound.
Data Presentation and Visualization
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Formula | C₉H₁₀N₂OS | Calculated |
| Molecular Weight | 194.25 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| Melting Point | TBD | DSC/Melting Point Apparatus |
| Solubility | Soluble in DMSO, Methanol | Experimental |
| logP | TBD | Calculated/Experimental |
Table 2: In Vitro Anticancer Activity of Thiophene-Pyrazole Derivatives
| Compound ID | Modification | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HepG2 |
| Lead-001 | This compound | TBD | TBD | TBD |
| Deriv-001 | Ester with benzoic acid | TBD | TBD | TBD |
| Deriv-002 | Ether with benzyl bromide | TBD | TBD | TBD |
| Doxorubicin | Positive Control | ~0.1 | ~0.5 | ~0.8 |
TBD: To be determined experimentally.
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation.
Sources
- 1. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents | MDPI [mdpi.com]
Application Notes and Protocols for the (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol Scaffold in Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient drug discovery. The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has long been recognized for its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Similarly, the thiophene ring, a sulfur-containing heterocycle, is a common motif in numerous pharmaceuticals, contributing to favorable pharmacokinetic and pharmacodynamic profiles.
The strategic combination of these two privileged moieties within a single molecular entity, as exemplified by the (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol scaffold, presents a compelling starting point for the development of novel therapeutics. The inherent structural features of this scaffold, including its hydrogen bond donors and acceptors, aromatic character, and conformational flexibility, provide a rich canvas for chemical modification and optimization of biological activity. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining the synthesis, derivatization strategies, and key biological evaluation protocols for harnessing the therapeutic potential of this promising scaffold.
Rationale for Scaffold Selection: A Synergy of Proven Pharmacophores
The selection of this compound as a focal point for drug design is underpinned by a strong scientific rationale. The pyrazole core is a well-established pharmacophore in numerous FDA-approved drugs, where it often serves as a bioisosteric replacement for a phenyl ring, enhancing potency and improving physicochemical properties.[3] The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[3]
The thiophene ring, on the other hand, is known to enhance metabolic stability and can engage in various non-covalent interactions, including hydrogen bonds and halogen bonds, with protein residues. The combination of these two heterocycles has yielded compounds with potent inhibitory activity against a range of therapeutic targets, particularly protein kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[4][5] The methanol substituent at the 3-position of the pyrazole ring provides a convenient handle for further chemical derivatization, allowing for the exploration of a wide chemical space to fine-tune biological activity and selectivity.
Synthesis of the Core Scaffold: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a reliable and scalable multi-step sequence, commencing with a Claisen-Schmidt condensation, followed by pyrazole ring formation and subsequent reduction.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 1-(Thiophen-2-yl)prop-2-en-1-one (Chalcone Intermediate)
-
Rationale: This step involves a Claisen-Schmidt condensation between 2-acetylthiophene and an aldehyde (in this case, generated in situ from paraformaldehyde) to form the α,β-unsaturated ketone, a key precursor for pyrazole synthesis.[6][7]
-
Procedure:
-
To a stirred solution of 2-acetylthiophene (12.6 g, 0.1 mol) in ethanol (100 mL) in a 250 mL round-bottom flask, add a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (40 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add paraformaldehyde (3.0 g, 0.1 mol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water and acidify with dilute hydrochloric acid (1 M) to pH 5-6.
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.
-
Recrystallize the crude product from ethanol to afford pure 1-(thiophen-2-yl)prop-2-en-1-one.
-
-
Expected Yield: 70-80%
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbaldehyde
-
Rationale: This step involves the cyclization of the chalcone intermediate with methylhydrazine to form the pyrazole ring. The regioselectivity of this reaction is generally high, leading to the desired 1,5-disubstituted pyrazole.
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1-(thiophen-2-yl)prop-2-en-1-one (13.8 g, 0.1 mol) in glacial acetic acid (100 mL).
-
Add methylhydrazine sulfate (14.4 g, 0.1 mol) to the solution and reflux the mixture for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by vacuum filtration, washed with water, and dried.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbaldehyde.
-
-
Expected Yield: 60-70%
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 3: Synthesis of this compound
-
Rationale: The final step involves the reduction of the aldehyde functionality to a primary alcohol using a mild reducing agent like sodium borohydride.
-
Procedure:
-
Dissolve 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbaldehyde (1.92 g, 10 mmol) in methanol (50 mL) in a 100 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (0.38 g, 10 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water (20 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
-
-
Expected Yield: 80-90%
-
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.
Derivatization Strategies and Structure-Activity Relationship (SAR) Insights
The this compound scaffold offers multiple points for chemical modification to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. The primary focus for derivatization will be the hydroxyl group at the 3-position, the thiophene ring, and potentially the pyrazole ring itself.
Diagram of Derivatization Strategies
Caption: Key derivatization points on the core scaffold.
Key SAR Insights from Related Scaffolds:
-
Kinase Inhibition: Pyrazole-based scaffolds are prevalent in kinase inhibitors. The N1-substituent on the pyrazole ring often plays a crucial role in directing the molecule into the ATP-binding pocket and can influence selectivity.[8] For instance, in some series of pyrazole-based inhibitors, a free N1-position on the pyrazole ring was found to be beneficial for enhanced biological interaction.[4]
-
Thiophene Moiety: The thiophene ring can be substituted to modulate lipophilicity and introduce additional interaction points. Halogenation (e.g., with bromine or chlorine) can introduce halogen bonding interactions, while Suzuki or Stille coupling can be used to introduce larger aryl or heteroaryl groups to probe for additional binding pockets.
-
Linker and Terminal Group: The derivatization of the C3-methanol group is critical. The formation of ethers, esters, ureas, or carbamates allows for the introduction of various functional groups that can interact with specific residues in the target protein. For example, in a series of pyrazole-thiophene derivatives, the introduction of a benzoic acid-derived acetyl group at N1 retained moderate activity, suggesting that aromatic substitutions at this position can be tolerated.[4]
Table 1: Proposed Derivatization Strategies and Rationale
| Modification Site | Proposed Reaction | Rationale |
| C3-Methanol | Etherification (Williamson ether synthesis) | Introduce a variety of alkyl and aryl groups to explore hydrophobic pockets and potential hydrogen bond interactions. |
| Esterification (Fischer esterification, acylation) | Introduce diverse acyl groups to probe for interactions with polar and charged residues. | |
| Urea/Carbamate formation | Introduce hydrogen bond donor/acceptor motifs, which are often crucial for kinase hinge binding. | |
| Thiophene Ring | Electrophilic Halogenation (e.g., NBS, NCS) | Introduce halogens for potential halogen bonding and as handles for further cross-coupling reactions. |
| Suzuki/Stille Coupling | Introduce diverse aryl and heteroaryl groups to extend into and explore adjacent binding pockets. | |
| Pyrazole N1-Methyl | Synthesis of analogues with different N1-substituents | Investigate the influence of the N1-substituent on potency and selectivity. |
Application Notes: Protocols for Biological Evaluation
The following protocols are designed for the initial in vitro characterization of novel derivatives based on the this compound scaffold.
Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[9][10][11]
-
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
96-well flat-bottom cell culture plates
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 3: In Vitro Kinase Inhibition Screening using the ADP-Glo™ Assay
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the ADP is converted to ATP, and the newly synthesized ATP is detected using a luciferase/luciferin reaction.[12][13]
-
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
-
Materials:
-
Kinase of interest (e.g., a specific receptor tyrosine kinase or serine/threonine kinase)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds dissolved in DMSO
-
White, opaque 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare Reagents: Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer. Prepare serial dilutions of the test compounds.
-
Kinase Reaction: In a 384-well plate, add the test compound or vehicle (DMSO), followed by the kinase. Initiate the reaction by adding the substrate/ATP mixture. The final reaction volume is typically 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Generate an ATP-to-ADP conversion curve to correlate luminescence with the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design and discovery of novel therapeutic agents. Its synthesis is straightforward, and the scaffold offers multiple avenues for chemical derivatization. The protocols outlined in this document provide a robust framework for the synthesis, derivatization, and initial biological evaluation of novel compounds based on this privileged core. By systematically exploring the structure-activity relationships, researchers can optimize the potency, selectivity, and drug-like properties of these compounds, potentially leading to the development of new and effective treatments for a range of diseases, including cancer. Future work should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates.
References
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Roche. (n.d.). Cell Proliferation Kit I (MTT). Retrieved from [Link]
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- Goldstein, D. M., Soth, M., Talanian, R. V., & Dally, R. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of medicinal chemistry, 50(23), 5623–5633.
- Shafiee, A., & Ghasemian, E. (2014). Thiophene in the drug discovery. World journal of pharmacy and pharmaceutical sciences, 3(9), 235-252.
- Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017).
- El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M. S., Naglah, A. M., Al-Otaibi, F. M., ... & Youssef, A. S. (2021). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. Scientific Reports, 11(1), 1-17.
- Nanjunda Swamy, S., Basappa, B. S., Priya, B. S., Sandeep, S., Gaonkar, S. L., & Rangappa, K. S. (2006). Synthesis of N-alkylated/acylated pyrazole derivatives and their evaluation as antimicrobial agents. Bioorganic & medicinal chemistry letters, 16(16), 4357–4361.
- Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & medicinal chemistry, 12(8), 1935–1945.
- Liu, D., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations.
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Nevolab. (n.d.). Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
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Application Notes & Protocols for Mechanism of Action Studies of Pyrazole Derivatives
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities and its presence in numerous FDA-approved pharmaceuticals.[1][2] This technical guide provides an in-depth overview of the common mechanisms of action for pyrazole-based therapeutic agents, with a primary focus on their roles as anti-inflammatory and anticancer agents.[3][4][5] We present the scientific rationale behind key experimental choices, detailed protocols for their evaluation, and visualizations of critical pathways and workflows to facilitate further research and development in this promising area of drug discovery.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[1] First synthesized in the late 19th century, this scaffold has become a vital component in modern drug design.[6] Its structural versatility and favorable drug-like properties have enabled its incorporation into a wide array of therapeutic agents.[1][7] Notable examples of FDA-approved drugs containing a pyrazole moiety include the selective COX-2 inhibitor Celecoxib, the JAK1/JAK2 inhibitor Ruxolitinib, and the multi-kinase inhibitor Crizotinib, highlighting the scaffold's therapeutic relevance in treating inflammation and cancer.[2][8][9]
The remarkable bioactivity of pyrazole derivatives stems from their ability to act as bioisosteres for other aromatic rings and to engage in specific hydrogen bond interactions with protein targets.[1] This guide will explore the principal molecular mechanisms through which these compounds exert their effects and provide robust protocols for their investigation.
General Experimental Workflow
A systematic approach is crucial for elucidating the mechanism of action of a novel pyrazole derivative. The workflow typically begins with broad cytotoxicity screening, followed by more specific enzymatic and cell-based assays to pinpoint the molecular target and downstream cellular consequences.
Figure 1: General workflow for MOA studies of pyrazole derivatives.
Key Mechanisms of Action & Associated Protocols
Inhibition of Cyclooxygenase-2 (COX-2)
One of the most well-documented mechanisms for pyrazole derivatives is the selective inhibition of COX-2, an enzyme central to inflammation and pain pathways.[10][11]
Scientific Rationale: Cyclooxygenase enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is typically induced at sites of inflammation.[12][13] The diaryl-substituted pyrazole structure, notably in celecoxib, features a sulfonamide side chain that binds to a specific hydrophilic pocket in the COX-2 active site, conferring selectivity over COX-1.[10][13] This selectivity allows for anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[12][13]
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Application Note 3.1: In Vitro COX-2 Inhibition Assay This protocol is designed to quantify the inhibitory potential of a pyrazole compound against purified COX-2 enzyme. It utilizes a colorimetric or fluorescent method to measure the peroxidase activity of COX-2, which is coupled to the initial cyclooxygenase reaction.
Protocol 3.1: Colorimetric COX-2 Inhibitor Screening Assay
Materials:
-
Purified human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test pyrazole compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
96-well microplate and plate reader.
Procedure:
-
Prepare Reagents: Dissolve test compounds and controls in DMSO to create stock solutions. Prepare working solutions by diluting stocks in the Reaction Buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Enzyme Preparation: Dilute the purified COX-2 enzyme in cold Reaction Buffer containing heme.
-
Assay Setup: To each well of a 96-well plate, add:
-
150 µL Reaction Buffer
-
10 µL of diluted test compound, control (Celecoxib), or vehicle (DMSO).
-
20 µL of diluted enzyme solution.
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the colorimetric probe (TMPD) to each well, followed by 10 µL of arachidonic acid to initiate the reaction.
-
Measurement: Immediately begin reading the absorbance at 590-620 nm every minute for 10-20 minutes. The rate of color change is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the reaction rate (slope of absorbance vs. time) for each well.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Inhibition of Protein Kinases
A vast number of pyrazole derivatives have been developed as potent inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[8][14]
Scientific Rationale: Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental mechanism for controlling cell processes like proliferation, survival, and differentiation.[14] The pyrazole scaffold is a "privileged" structure in kinase inhibitor design because it can effectively mimic the purine ring of ATP, forming key hydrogen bonds with the "hinge region" of the kinase active site.[8] Different substitutions on the pyrazole ring allow for targeting specific kinases with high selectivity.[3][8]
3.2.1. Cyclin-Dependent Kinases (CDKs) CDKs are essential for cell cycle progression. Their inhibition by pyrazole derivatives can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[15][16][17] For example, some pyrazole derivatives show potent inhibition of CDK2, arresting cells in the S and G2/M phases.[16][18]
Caption: Pyrazole derivatives can inhibit CDKs, leading to cell cycle arrest.
3.2.2. Janus Kinases (JAKs) The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a key role in hematopoiesis and immune response.[19] Aberrant JAK signaling is implicated in myeloproliferative neoplasms and inflammatory diseases.[19][20] Pyrazole-containing drugs like Ruxolitinib are potent inhibitors of JAK1 and JAK2.[8]
Table 1: Representative Pyrazole-Based Kinase Inhibitors and their Targets
| Compound Name/ID | Target Kinase(s) | Reported IC50 | Reference |
|---|---|---|---|
| Ruxolitinib | JAK1, JAK2 | ~3 nM | [8] |
| Compound 3f | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 nM | [19][20] |
| Afuresertib | Akt1 | Ki = 0.08 nM | [14] |
| Compound 36 | CDK2 | 0.199 µM | [3][15] |
| Compound 50 | EGFR, VEGFR-2 | 0.09, 0.23 µM |[3] |
Application Note 3.2: In Vitro Kinase Inhibition Assay (Luminescent ATP Depletion Assay) This protocol provides a universal method for measuring the activity of most kinases. It quantifies the amount of ATP remaining in solution after a kinase reaction. The less ATP remaining, the more active the kinase. An inhibitor will cause more ATP to be left over.
Protocol 3.2: Kinase-Glo® Luminescent Assay
Materials:
-
Purified kinase of interest (e.g., CDK2/Cyclin A, JAK2)
-
Kinase-specific substrate peptide
-
Kinase Reaction Buffer (typically contains MgCl2, DTT)
-
ATP at a concentration near the Km for the specific kinase
-
Test pyrazole compounds and a known inhibitor (e.g., Staurosporine) as a positive control
-
Kinase-Glo® Luminescent Kinase Assay Reagent (Promega)
-
White, opaque 96-well microplates
Procedure:
-
Prepare Reagents: Prepare test compounds and controls in DMSO and dilute them in the Kinase Reaction Buffer.
-
Assay Setup: To each well of a white, opaque 96-well plate, add:
-
5 µL of test compound or control.
-
10 µL of a kinase/substrate mixture (pre-mixed in reaction buffer).
-
-
Reaction Initiation: Add 10 µL of ATP solution to each well to start the reaction.
-
Incubation: Mix the plate on a shaker for 1 minute, then incubate at room temperature for a duration appropriate for the specific kinase (e.g., 60 minutes).
-
Signal Detection: Allow the plate to equilibrate to room temperature. Add 25 µL of Kinase-Glo® Reagent to each well.
-
Final Incubation & Measurement: Mix on a shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Normalize the data: Set the "no kinase" control as 100% inhibition and the "vehicle" control as 0% inhibition.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.
-
Essential Cell-Based Assays
Enzymatic assays identify direct targets, while cell-based assays confirm that the compound is active in a more complex biological context and elucidates its downstream effects.
Application Note 4.1: Cell Viability/Cytotoxicity Assay The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[21] It is a foundational experiment to determine the cytotoxic concentration range of a new compound on various cancer cell lines.[6][22]
Protocol 4.1: MTT Cell Viability Assay
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, K562)[22][23]
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS)[23]
-
Test pyrazole compounds
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log of compound concentration to determine the GI50/IC50 value.
Application Note 4.2: Cell Cycle Analysis by Flow Cytometry This protocol is used to determine the effect of a pyrazole derivative on cell cycle progression. It is particularly relevant for compounds hypothesized to target CDKs. The assay measures the DNA content of individual cells, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 4.2: Propidium Iodide (PI) Staining for Cell Cycle Analysis
Materials:
-
Cancer cell line
-
Test pyrazole compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach ~60% confluency. Treat the cells with the test compound at its IC50 or 2x IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. Add the cells dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently. This fixes the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for weeks).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the FL2-A (PI fluorescence area) parameter.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate on the single-cell population and generate a histogram of DNA content. Quantify the percentage of cells in the G1, S, and G2/M phases and compare the treated samples to the vehicle control. An accumulation of cells in a specific phase indicates cell cycle arrest.
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Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Chan, D.W.S., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. [Link]
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Wang, X., et al. (2018). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry. [Link]
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Dizdaroglu, Y., et al. (2020). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Gomaa, A.M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
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Ammazzalorso, A., et al. (2020). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Molecules. [Link]
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Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
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Das, A., et al. (2019). Discovery, synthesis and molecular corroborations of medicinally important novel pyrazoles; drug efficacy determinations through in silico, in vitro and cytotoxicity validations. Bioorganic & Medicinal Chemistry. [Link]
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Use of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol as a kinase inhibitor.
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Strategic Functionalization of the Methanol Group in (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol: A Guide for Medicinal Chemists
An Application Note and Protocol Guide
Abstract
The (1-methyl-5-thien-2-yl-1H-pyrazol-3-yl) scaffold is a privileged structure in modern drug discovery, offering a versatile framework for the development of novel therapeutic agents. The primary alcohol moiety at the 3-position, in the form of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol, serves as a critical handle for molecular elaboration. This guide provides detailed, field-proven protocols for three essential transformations of this methanol group: mild oxidation to the aldehyde, esterification via the Mitsunobu reaction, and conversion to the chloromethyl derivative. Each protocol is accompanied by an explanation of the underlying mechanistic principles, experimental considerations, and visual workflows to empower researchers in the synthesis of diverse compound libraries for drug development.
Introduction: The Pyrazole Scaffold as a Synthetic Hub
Heterocyclic compounds are cornerstones of medicinal chemistry, and pyrazoles, in particular, are featured in numerous approved drugs, including analgesics, anti-inflammatories, and anti-cancer agents[1][2]. The specific substrate, this compound, combines the favorable properties of the N-methylpyrazole core with a thiophene ring, a common bioisostere for phenyl groups. The methanol group at the C3 position is a prime site for chemical modification, allowing for the introduction of new pharmacophores and the modulation of physicochemical properties.
The ability to reliably and efficiently convert this primary alcohol into other functional groups—aldehydes, esters, and halides—is paramount. These derivatives serve as versatile intermediates for subsequent reactions such as reductive amination, amide coupling, and nucleophilic substitution, thereby unlocking a vast chemical space for structure-activity relationship (SAR) studies. This document details robust protocols for these key transformations.
Protocol I: Mild Oxidation to 1-Methyl-5-thien-2-yl-1H-pyrazole-3-carbaldehyde
The conversion of the primary alcohol to its corresponding aldehyde is a cornerstone transformation, yielding a valuable electrophilic intermediate for C-C and C-N bond formation. While many oxidizing agents exist, mild methods are required to prevent over-oxidation to the carboxylic acid and to tolerate the electron-rich heterocyclic rings[3][4]. The Dess-Martin periodinane (DMP) oxidation is an excellent choice due to its neutral pH, high chemoselectivity, operational simplicity, and rapid reaction times at room temperature[5][6].
Mechanistic Rationale
The DMP reaction involves a hypervalent iodine(V) reagent. The reaction proceeds through an initial ligand exchange where the alcohol displaces an acetate group on the iodine center. A subsequent intramolecular proton transfer, facilitated by the acetate anion, leads to a reductive elimination that yields the aldehyde, acetic acid, and an iodine(III) byproduct[4][7]. The mild conditions avoid the use of toxic heavy metals like chromium and the harsh temperatures or pH ranges associated with other methods[6][8].
Experimental Workflow: DMP Oxidation
Caption: Workflow for Dess-Martin Periodinane Oxidation.
Detailed Step-by-Step Protocol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: While stirring, add Dess-Martin periodinane (1.2 eq.) portion-wise to the solution at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by slowly adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde by silica gel column chromatography.
Data Summary: DMP Oxidation
| Parameter | Value/Condition | Rationale/Comment |
| Stoichiometry (DMP) | 1.1 - 1.5 equivalents | A slight excess ensures complete conversion of the starting alcohol. |
| Solvent | Dichloromethane (DCM), Anhydrous | DMP is highly soluble in chlorinated solvents; anhydrous conditions are crucial[6]. |
| Temperature | Room Temperature (approx. 20-25 °C) | The reaction is typically rapid and efficient at ambient temperature[5]. |
| Reaction Time | 1 - 3 hours | Varies with scale; monitor by TLC for optimal results. |
| Work-up | NaHCO₃ / Na₂S₂O₃ | The bicarbonate neutralizes the acetic acid byproduct, and thiosulfate reduces excess DMP[5]. |
Protocol II: Esterification via Mitsunobu Reaction
Esterification is a fundamental strategy to mask the polar hydroxyl group, enhance lipophilicity, or introduce a cleavable handle. The Mitsunobu reaction is a powerful method for forming esters from primary alcohols and carboxylic acids under exceptionally mild, neutral conditions[9][10]. It is particularly useful for substrates with acid- or base-sensitive functional groups[11].
Mechanistic Rationale
The reaction mechanism is complex but begins with the nucleophilic attack of a phosphine (typically triphenylphosphine, PPh₃) on an azodicarboxylate (e.g., DEAD or DIAD) to form a betaine intermediate. This intermediate deprotonates the carboxylic acid. The alcohol is then activated by the protonated betaine, forming a highly reactive oxyphosphonium salt. Finally, the carboxylate anion displaces the activated hydroxyl group in a classic Sₙ2 fashion, leading to the desired ester with inversion of configuration (though irrelevant for this achiral substrate)[9][12]. The key advantage is the in-situ activation of the alcohol into a good leaving group under neutral conditions[11].
Experimental Workflow: Mitsunobu Esterification
Caption: Workflow for Mitsunobu Esterification.
Detailed Step-by-Step Protocol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolution: Dissolve the solids in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the stirring solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise via syringe over 15-30 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring by TLC.
-
Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Data Summary: Mitsunobu Reaction
| Parameter | Value/Condition | Rationale/Comment |
| Reagents | PPh₃ and DEAD/DIAD | The classic redox pair for the Mitsunobu reaction[9]. DIAD is often preferred for easier removal of byproducts. |
| Stoichiometry | 1.5 eq. of PPh₃ and DEAD/DIAD | An excess of the activating reagents is used to drive the reaction to completion. |
| Solvent | Tetrahydrofuran (THF), Anhydrous | A common aprotic solvent that dissolves all reactants well. Anhydrous conditions are critical. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction between PPh₃ and DEAD/DIAD[9]. |
| Work-up | Direct Chromatographic Purification | The main challenge is the separation of the product from triphenylphosphine oxide[10]. |
Protocol III: Conversion to 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole
Converting the alcohol to a halide, such as a chloromethyl group, transforms it into a versatile electrophilic handle for a wide range of Sₙ2 reactions. This allows for the introduction of various nucleophiles, including amines, thiols, and cyanides. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation[13].
Mechanistic Rationale
The reaction of an alcohol with thionyl chloride begins with the formation of an intermediate chlorosulfite ester. In the presence of a base like pyridine (often used to neutralize the HCl byproduct), an Sₙ2 mechanism typically prevails. The chloride ion attacks the carbon bearing the chlorosulfite leaving group, which departs as sulfur dioxide (SO₂) and a chloride ion. For primary alcohols, this reaction is generally efficient and proceeds with minimal side reactions[14].
Experimental Workflow: Chlorination with SOCl₂
Caption: Workflow for Chlorination with Thionyl Chloride.
Detailed Step-by-Step Protocol
-
Setup: To a round-bottom flask equipped with a stir bar and under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add thionyl chloride (1.5 eq.) dropwise to the stirring solution via syringe. Gas evolution (SO₂ and HCl) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully and slowly pour the reaction mixture over crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate to quench excess thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting chloromethyl derivative is often used in the next step without further purification, but can be purified by chromatography if necessary.
Data Summary: Chlorination Reaction
| Parameter | Value/Condition | Rationale/Comment |
| Reagent | Thionyl Chloride (SOCl₂) | A highly effective reagent for converting primary alcohols to chlorides. |
| Stoichiometry | 1.1 - 2.0 equivalents | A slight excess ensures the reaction goes to completion. |
| Solvent | Dichloromethane (DCM) or neat | DCM is a common inert solvent. Some procedures use SOCl₂ as both reagent and solvent[14]. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction and gas evolution. |
| Work-up | Aqueous Quench (ice or NaHCO₃) | Crucial for safely destroying the highly reactive excess thionyl chloride. Caution: Quench is highly exothermic. |
Conclusion
The protocols detailed herein provide robust and reproducible methods for the strategic functionalization of this compound. The conversion to the aldehyde, various esters, and the chloromethyl derivative opens the door to a vast array of subsequent chemical modifications. By understanding the mechanistic underpinnings and key experimental parameters of these reactions, researchers and drug development professionals can efficiently generate diverse libraries of pyrazole-based compounds for the discovery of new and potent therapeutic agents.
References
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Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
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Application Notes & Protocols: A Tiered Approach to Cell-Based Assay Development for Novel Pyrazole Compounds
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] In the realm of oncology, pyrazole derivatives have been extensively developed as potent and selective inhibitors of various protein kinases and other critical targets involved in cancer cell proliferation and survival.[3][4][5][6] The journey from a newly synthesized pyrazole compound to a viable drug candidate is a rigorous process, where cell-based assays serve as the foundational platform for evaluating biological activity.[7][8]
Cell-based assays are indispensable tools in drug discovery as they provide a more physiologically relevant context compared to simple biochemical assays.[9][10] They allow for the assessment of a compound's efficacy, cytotoxicity, and mechanism of action within a complex cellular environment, offering early insights into potential therapeutic effects and liabilities.[8][11] This guide presents a structured, tiered approach for the development and implementation of cell-based assays tailored for the characterization of novel pyrazole compounds. We will proceed from high-throughput primary screening to determine general cytotoxicity, to more complex secondary assays aimed at elucidating the specific mechanism of action (MOA).
Part I: Primary Screening - The Gatekeeper Assay for Cytotoxicity
The initial step in evaluating any new compound library is to assess its general effect on cell viability. A primary cytotoxicity screen acts as a gatekeeper, identifying compounds that possess biological activity and establishing a therapeutic window—the concentration range where the compound is effective without causing excessive, non-specific cell death. This step is crucial for filtering out inactive compounds and for guiding the dose selection for subsequent, more targeted assays.[8]
Featured Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a robust, colorimetric method widely used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] The principle is based on the reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells. The quantity of the formazan product, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[12][14]
Caption: High-level workflow for primary cytotoxicity screening using the MTT assay.
Detailed Protocol: MTT Assay for Cytotoxicity Screening
This protocol is optimized for adherent cancer cell lines (e.g., A549, MCF-7, HCT116) in a 96-well plate format.
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Novel pyrazole compounds dissolved in DMSO (10 mM stock)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., cell culture grade DMSO or 10% SDS in 0.01 M HCl)[15]
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then prepare a suspension at a density of 0.5-1.0 x 10⁵ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000-10,000 cells/well).
-
Include wells for "medium only" (background control) and "cells + vehicle" (negative/100% viability control).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole compounds in complete culture medium. A common starting range is 0.1 to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid vehicle-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Add medium with the corresponding vehicle (DMSO) concentration to the control wells.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[15]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 540-570 nm.[15]
-
Use a reference wavelength of ~630 nm to correct for background absorbance if necessary.
-
Data Presentation and Interpretation
The raw absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. A dose-response curve is then plotted to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.
Table 1: Example Cytotoxicity Data for Novel Pyrazole Compounds
| Compound ID | Target Cell Line | IC₅₀ (µM) |
|---|---|---|
| PYR-001 | A549 (Lung) | 5.2 |
| PYR-001 | MCF-7 (Breast) | 8.1 |
| PYR-001 | HCT116 (Colon) | 6.5 |
| PYR-002 | A549 (Lung) | 0.85 |
| PYR-002 | MCF-7 (Breast) | 1.3 |
| PYR-002 | HCT116 (Colon) | 0.92 |
| PYR-003 | A549 (Lung) | > 100 |
| PYR-003 | MCF-7 (Breast) | > 100 |
| PYR-003 | HCT116 (Colon) | > 100 |
Data are hypothetical and for illustrative purposes only. Compounds with low micromolar or nanomolar IC₅₀ values (like PYR-002) are considered "hits" and are prioritized for further investigation.
Part II: Secondary Screening - Unraveling the Mechanism of Action
After identifying compounds with potent cytotoxic activity, the next critical phase is to determine their molecular mechanism of action (MOA). This involves moving from a general phenotypic endpoint (cell death) to a specific molecular one. Given that a vast number of pyrazole-based anticancer agents function as kinase inhibitors, a logical next step is to investigate their impact on key cancer-related signaling pathways.[3][6][16][17]
Here, we will focus on a hypothetical scenario where our lead pyrazole compound is suspected to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in cancer therapy.[1][18]
Caption: A logical flowchart for the tiered validation of novel pyrazole compounds.
Conclusion
The development of cell-based assays for novel pyrazole compounds is a dynamic, multi-step process that builds a comprehensive understanding of a compound's biological profile. By employing a tiered strategy—starting with a broad cytotoxicity screen and progressing to specific, mechanism-based assays—researchers can efficiently identify promising lead candidates. The integration of robust protocols, appropriate controls, and orthogonal assay formats, such as combining Western blotting with reporter assays, ensures a high degree of scientific rigor and confidence in the results. This structured approach accelerates the drug discovery pipeline, enabling the effective translation of novel chemical matter into potential therapeutics.
References
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Bio-protocol. BCA (Bicinchoninic Acid) Protein Assay. Available at: [Link]
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MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]
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University of California, Berkeley. Pierce BCA Protein Assay Protocol V.2. Available at: [Link]
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CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
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G-Biosciences. Bicinchoninic Acid (BCA) Protein Assay. Available at: [Link]
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QB3 Berkeley. Protein Quantification: BCA Assay. Available at: [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
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MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]
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NCBI Bookshelf - NIH. Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
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SRR Publications. Pyrazoles as anticancer agents: Recent advances. Available at: [Link]
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PMC - NIH. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Available at: [Link]
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PMC - NIH. Luciferase Reporter Assay System for Deciphering GPCR Pathways. Available at: [Link]
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OUCI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]
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RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available at: [Link]
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PMC. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Available at: [Link]
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Assay Genie. Dual Luciferase Reporter Assay Protocol. Available at: [Link]
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ResearchGate. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Available at: [Link]
-
NIH. A novel cell-based high-throughput screen for inhibitors of HIV-1 gene expression and budding identifies the cardiac glycosides. Available at: [Link]
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PMC - PubMed Central. Development of a Cell-Based Assay for Identification of Viral Entry Inhibitors Against SARS-CoV by High Throughput Screening (HTS). Available at: [Link]
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Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay. Available at: [Link]
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Emory University. Luciferase Assay protocol. Available at: [Link]
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MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]
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BMG LABTECH. Cell-based assays on the rise. Available at: [Link]
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ACS Publications. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]
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Application Notes and Protocols for the Evaluation of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol as a Novel Anti-inflammatory Agent
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol as a potential anti-inflammatory agent. This document outlines the scientific rationale, potential mechanisms of action, and detailed protocols for in vitro and in vivo evaluation.
Introduction: The Therapeutic Potential of Thienyl-Pyrazole Scaffolds
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. The pyrazole heterocyclic ring is a key pharmacophore present in several commercially successful anti-inflammatory drugs, including celecoxib, a selective COX-2 inhibitor.[1][2][3] The fusion of a thiophene ring to the pyrazole core has been a strategic approach in medicinal chemistry to enhance anti-inflammatory potency.[3][4] Thiophene-bearing pyrazole derivatives have been investigated for their inhibitory effects on key inflammatory mediators like COX, 5-lipoxygenase (5-LOX), and tumor necrosis factor-alpha (TNF-α).[5]
This compound represents a novel chemical entity within this promising class of compounds. Its structural features suggest a potential to interact with key targets in the inflammatory cascade. These notes will guide the user through a logical, evidence-based workflow to characterize its anti-inflammatory profile.
Hypothesized Mechanism of Action
Based on the extensive literature on pyrazole and thienyl-pyrazole derivatives, the primary hypothesized mechanism of action for this compound is the inhibition of the arachidonic acid pathway, specifically through the inhibition of COX enzymes.[1][6] A selective inhibition of COX-2 over COX-1 is a desirable characteristic to minimize gastrointestinal side effects associated with traditional NSAIDs.[6]
Furthermore, this class of compounds has been shown to modulate other critical inflammatory pathways. Therefore, secondary potential mechanisms to investigate include:
-
Inhibition of 5-Lipoxygenase (5-LOX): Dual inhibition of COX and 5-LOX can offer a broader anti-inflammatory effect by blocking the synthesis of both prostaglandins and leukotrienes.[6]
-
Downregulation of Pro-inflammatory Cytokines: Many pyrazole derivatives have been shown to suppress the production of key cytokines such as TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6).[7][8]
-
Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. Inhibition of its activation is a key target for anti-inflammatory drug development.[8][9]
The following protocols are designed to systematically evaluate these potential mechanisms.
In Vitro Evaluation Protocols
Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay is fundamental to determining the primary mechanism of action.
Principle: The inhibition of the peroxidase activity of COX is measured colorimetrically.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) (colorimetric substrate)
-
Test compound: this compound
-
Reference compounds: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective COX inhibitor)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound and reference compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compound or reference compounds to the wells.
-
Incubate for a specified time at the appropriate temperature (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding arachidonic acid.
-
Add TMPD and measure the absorbance at 590 nm.
-
Calculate the percentage of inhibition and determine the IC50 values.
Data Analysis and Interpretation: A significantly lower IC50 value for COX-2 compared to COX-1 indicates selectivity. The selectivity index (SI = IC50 COX-1 / IC50 COX-2) can be calculated to quantify this.
Protocol 2: Lipopolysaccharide (LPS)-Induced Pro-inflammatory Mediator Production in RAW 264.7 Macrophages
This cell-based assay provides insights into the compound's effect on inflammatory signaling in a relevant cell type.[7][10]
Principle: RAW 264.7 murine macrophage cells are stimulated with LPS to produce pro-inflammatory mediators. The inhibitory effect of the test compound on the production of nitric oxide (NO), PGE2, and cytokines is quantified.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess Reagent for NO determination
-
ELISA kits for PGE2, TNF-α, IL-1β, and IL-6
-
MTT assay kit for cell viability
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Mix with Griess reagent and measure the absorbance at 540 nm.
-
PGE2 and Cytokine Measurement: Collect the supernatant and quantify the levels of PGE2, TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Perform an MTT assay on the remaining cells to assess the cytotoxicity of the compound.
Data Analysis and Interpretation: A dose-dependent decrease in the production of NO, PGE2, and cytokines without significant cytotoxicity indicates a potent anti-inflammatory effect.
In Vivo Evaluation Protocols
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This is a classic and well-established model of acute inflammation.[11][12][13]
Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of the test compound is assessed by measuring the reduction in paw volume.
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in saline)
-
Test compound
-
Reference drug: Indomethacin (10 mg/kg)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or reference drug orally or intraperitoneally at various doses.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.[12]
-
The percentage inhibition of edema is calculated for each group.
Data Analysis and Interpretation: A significant reduction in paw volume in the treated groups compared to the control group indicates anti-inflammatory activity.
Protocol 4: Cotton Pellet-Induced Granuloma in Rats
This model is used to evaluate the effect of a compound on the proliferative phase of chronic inflammation.[12][13]
Principle: Implantation of sterile cotton pellets induces the formation of granulomatous tissue. The anti-inflammatory activity is determined by the reduction in the dry weight of the granuloma.
Animals:
-
Male Wistar rats (180-220 g)
Materials:
-
Sterile cotton pellets (10 ± 1 mg)
-
Test compound
-
Reference drug: Indomethacin (10 mg/kg)
Procedure:
-
Anesthetize the rats and make a small incision on the back.
-
Subcutaneously implant two sterile cotton pellets, one on each side.
-
Administer the test compound or reference drug daily for 7 consecutive days.
-
On the 8th day, sacrifice the animals, dissect out the cotton pellets surrounded by granuloma tissue, and dry them in an oven at 60°C until a constant weight is obtained.
-
The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet.
Data Analysis and Interpretation: A significant decrease in the dry weight of the granuloma in the treated groups compared to the control group suggests an anti-proliferative effect.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| This compound | |||
| Celecoxib | |||
| Indomethacin |
Table 2: Effect on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of Control) | PGE2 Production (% of Control) | TNF-α Production (% of Control) | Cell Viability (%) |
| Control | - | 100 | 100 | 100 | 100 |
| LPS | 1 µg/mL | ||||
| Test Compound + LPS | |||||
Table 3: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Control | - | - | |
| Test Compound | |||
| Indomethacin | 10 |
Visualizations
Signaling Pathway
Caption: Hypothesized anti-inflammatory mechanisms of action.
Experimental Workflow
Caption: A streamlined workflow for anti-inflammatory evaluation.
References
-
Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed. (2024-07-16). Retrieved from [Link]
-
Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. - ResearchGate. (2024, October). Retrieved from [Link]
-
New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed. (2024-06-05). Retrieved from [Link]
-
Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis - Ingenta Connect. Retrieved from [Link]
-
New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC - PubMed Central. Retrieved from [Link]
-
Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation | Semantic Scholar. (2024, April 29). Retrieved from [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review - ResearchGate. (2019-11-22). Retrieved from [Link]
-
Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents | Bentham Science. Retrieved from [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019-11-22). Retrieved from [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. Retrieved from [Link]
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. (2022-05-13). Retrieved from [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (2023-01-17). Retrieved from [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. Retrieved from [Link]
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(PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis - ResearchGate. (2025-08-08). Retrieved from [Link]
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Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC - PubMed Central. (2020-10-23). Retrieved from [Link]
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Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed. (2023-11-20). Retrieved from [Link]
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Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. (2025-11-12). Retrieved from [Link]
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Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3b inhibitors - Semantic Scholar. Retrieved from [Link]
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Synthesis and Biological Evaluation of the 1,5-diarylpyrazole Class of cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze Nesulfonamide (SC-58635, Celecoxib) - PubMed. (1997-04-25). Retrieved from [Link]
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(5-Thien-2-yl-1h-pyrazol-3-yl)methanol - PubChem. Retrieved from [Link]
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Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives - ResearchGate. Retrieved from [Link]
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Analgesic and Anti-Inflammatory Activities of 80% Methanol Extract and Solvent Fractions of Ehretia cymosa Thonn (Boraginaceae) - Semantic Scholar. (2023-02-23). Retrieved from [Link]
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Analgesic and Anti-Inflammatory Activities of the Methanol Extract ofElaeagnus oldhamiiMaxim. in Mice | Scilit. Retrieved from [Link]
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Application Notes and Protocols for the Pharmacological Evaluation of New Thienyl-Pyrazole Derivatives
Introduction: The Therapeutic Potential of Thienyl-Pyrazole Scaffolds
Thienyl-pyrazole derivatives represent a privileged heterocyclic scaffold in modern medicinal chemistry. The fusion of a thiophene ring, known for its diverse biological activities, with a pyrazole nucleus creates a unique chemical entity with significant therapeutic potential.[1] Pyrazole-containing compounds are well-established as potent anti-inflammatory, analgesic, anticancer, antimicrobial, and antidepressant agents.[2] A notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory and analgesic properties.[3][4] The thienyl moiety often enhances the pharmacological profile of the parent compound.[5]
This guide provides a comprehensive framework for the pharmacological evaluation of novel thienyl-pyrazole derivatives, designed for researchers and drug development professionals. It outlines a logical, stepwise approach from initial in vitro screening to more complex in vivo and pharmacokinetic studies. The protocols herein are presented not merely as instructions, but as self-validating systems, with an emphasis on the scientific rationale behind each experimental choice to ensure robust and reproducible data.
Part 1: Initial In Vitro Evaluation - Assessing Cellular Effects and Target Engagement
The initial phase of evaluation focuses on characterizing the fundamental biological effects of the novel thienyl-pyrazole derivatives at the cellular and molecular level. This is a critical step to identify promising lead compounds and to eliminate those with unfavorable toxicity profiles early in the drug discovery process.[6]
Cytotoxicity Profiling: The Gateway to Further Assays
Scientific Rationale: Before assessing the specific pharmacological activity of a compound, it is imperative to determine its inherent cytotoxicity. This ensures that any observed effects in subsequent assays are not simply a consequence of cell death. The MTT and XTT assays are reliable, colorimetric methods for assessing cell viability by measuring the metabolic activity of living cells.[7][8] The reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases serves as a proxy for the number of viable cells.[9]
Experimental Protocol: MTT Assay [10][11]
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thienyl-pyrazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Experimental Protocol: XTT Assay [13][14]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. The formazan product of XTT is water-soluble, eliminating the need for a solubilization step.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 450 and 500 nm, with a reference wavelength greater than 650 nm.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Data Presentation: Cytotoxicity of Thienyl-Pyrazole Derivatives
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| TP-001 | A549 | 48 | > 100 |
| TP-002 | A549 | 48 | 25.3 |
| TP-003 | A549 | 48 | 89.1 |
| Doxorubicin | A549 | 48 | 1.2 |
Target Engagement Assays: Unraveling the Mechanism of Action
Scientific Rationale: Many pyrazole derivatives exert their pharmacological effects by interacting with specific molecular targets, such as enzymes or receptors.[17] For compounds with suspected anti-inflammatory activity, a primary target is often the cyclooxygenase (COX) enzymes.[18] Kinase inhibition is another common mechanism for this class of compounds.[2] Direct measurement of target engagement is crucial for understanding the mechanism of action and for lead optimization.
Scientific Rationale: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[19] The amount of ADP is directly proportional to the kinase activity. This assay is highly sensitive and suitable for high-throughput screening of kinase inhibitors.[20]
Experimental Protocol: ADP-Glo™ Kinase Assay [20][21]
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction in a total volume of 5 µL, containing the kinase, substrate, ATP, and the test compound at various concentrations.
-
Incubation: Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[22]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to initiate the luciferase-based light-producing reaction. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is directly proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Scientific Rationale: Radioligand binding assays are a powerful tool for studying the interaction of a compound with a specific receptor.[23] These assays measure the displacement of a radiolabeled ligand from its receptor by the test compound, allowing for the determination of the compound's binding affinity (Ki).[24]
Experimental Protocol: Radioligand Receptor Binding Assay [25][26]
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., ³H-labeled), and varying concentrations of the thienyl-pyrazole derivative in a final volume of 200 µL.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[27]
-
Washing: Wash the filters several times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Calculate the percentage of inhibition of radioligand binding for each concentration of the test compound and determine the IC₅₀ and Ki values.
Part 2: In Vivo Evaluation - Assessing Efficacy and Safety in a Biological System
Following promising in vitro results, the evaluation proceeds to in vivo models to assess the pharmacological effects of the thienyl-pyrazole derivatives in a whole organism. These studies provide crucial information on the compound's efficacy, safety, and pharmacokinetic profile.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
Scientific Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[28] Subplantar injection of carrageenan induces a biphasic inflammatory response, characterized by the release of various inflammatory mediators, including histamine, serotonin, bradykinin, and prostaglandins.[29] This model is particularly useful for evaluating the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).[30]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [31][32]
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the thienyl-pyrazole derivatives orally (p.o.) or intraperitoneally (i.p.) at various doses. Administer a vehicle control (e.g., 0.5% carboxymethylcellulose) and a positive control (e.g., indomethacin, 10 mg/kg) to separate groups of animals.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Analgesic Activity: Formalin Test
Scientific Rationale: The formalin test is a model of tonic, localized pain that is useful for differentiating between central and peripheral analgesic effects.[33] The intraplantar injection of a dilute formalin solution elicits a biphasic pain response: an early, neurogenic phase (0-5 minutes) caused by direct stimulation of nociceptors, and a late, inflammatory phase (15-30 minutes) mediated by inflammatory processes and central sensitization.[34][35]
Experimental Protocol: Formalin Test in Mice [33][36]
-
Animal Acclimatization: Acclimatize male Swiss albino mice (20-25 g) to the testing environment.
-
Compound Administration: Administer the test compounds, vehicle, and a positive control (e.g., morphine) 30-60 minutes before the formalin injection.
-
Induction of Nociception: Inject 20 µL of a 2.5% formalin solution into the plantar surface of the right hind paw.
-
Observation: Immediately place the mouse in an observation chamber and record the total time spent licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).
-
Data Analysis: Compare the duration of licking/biting in the treated groups to the vehicle control group for both phases.
Data Presentation: In Vivo Efficacy of Thienyl-Pyrazole Derivatives
| Compound | Dose (mg/kg) | Carrageenan Paw Edema (% Inhibition at 3h) | Formalin Test - Early Phase (% Inhibition) | Formalin Test - Late Phase (% Inhibition) |
| TP-001 | 30 | 55.2 | 15.8 | 62.5 |
| TP-002 | 30 | 21.7 | 5.2 | 25.1 |
| Indomethacin | 10 | 68.4 | 20.1 | 75.3 |
| Morphine | 5 | N/A | 85.6 | 90.2 |
Preliminary Pharmacokinetic Studies
Scientific Rationale: Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[37] These studies provide critical information for dose selection and for interpreting the relationship between drug exposure and pharmacological effect.[8][38]
Experimental Protocol: Single-Dose Pharmacokinetics in Rodents [38][39]
-
Animal Preparation: Use cannulated rats or mice to facilitate serial blood sampling.
-
Compound Administration: Administer a single dose of the thienyl-pyrazole derivative via the intended clinical route (e.g., oral gavage) and intravenously (IV) to determine bioavailability.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.[6]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the parent compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t₁/₂ (half-life)
-
Cl (clearance)
-
Vd (volume of distribution)
-
F (bioavailability)
-
Part 3: Visualization of Workflows and Pathways
General Pharmacological Evaluation Workflow
Caption: A streamlined workflow for the pharmacological evaluation of novel compounds.
Mechanism of COX-2 Inhibition
Caption: The inhibitory action of thienyl-pyrazoles on the COX-2 pathway.
References
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PubMed. (n.d.). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib? Retrieved from [Link]
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National Center for Biotechnology Information. (2021, July 15). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Retrieved from [Link]
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American Journal of Physiology-Lung Cellular and Molecular Physiology. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]
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ResearchGate. (2016, June 27). Formalin Test. Retrieved from [Link]
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Labbox. XTT Cell Proliferation Assay Kit. Retrieved from [Link]
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PLOS One. (2013, August 28). Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway. Retrieved from [Link]
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National Institutes of Health. (2021, August 5). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. Retrieved from [Link]
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PubMed. (n.d.). 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. Retrieved from [Link]
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MuriGenics. Pk/bio-distribution. Retrieved from [Link]
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Creative Biolabs. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service. Retrieved from [Link]
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ResearchGate. (2022, May 13). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. Retrieved from [Link]
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ResearchGate. (2025, August 10). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]
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Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]
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Creative Biolabs. Carrageenan induced Paw Edema Model. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Knorr Pyrazole Synthesis for Thienyl Derivatives
Welcome to the technical support center for the Knorr pyrazole synthesis, specifically tailored for the preparation of thienyl-substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this classic reaction for their specific applications. Here, we move beyond simple protocols to address the nuances of the reaction, troubleshoot common issues, and provide a framework for rational optimization based on mechanistic principles.
Section 1: The Knorr Synthesis for Thienyl Pyrazoles: An Overview
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a cornerstone of heterocyclic chemistry.[1] It facilitates the construction of the pyrazole ring system through the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[1][2][3] When one of the carbonyl-flanking groups is a thienyl moiety, the resulting thienyl-pyrazoles become valuable scaffolds in drug discovery and materials science, known for a range of biological activities.[4][5]
The core transformation is robust, but its application to complex substrates like thienyl derivatives often requires careful optimization to manage regioselectivity, maximize yield, and minimize byproduct formation.
Core Reaction Mechanism
Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds via an acid-catalyzed pathway involving initial imine (or hydrazone) formation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
Caption: Decision workflow for troubleshooting low reaction yields.
Q2: I am getting a mixture of regioisomers. How can I improve selectivity?
This is the most common challenge when using an unsymmetrical thienyl-1,3-dicarbonyl. The regiochemical outcome depends on which of the two carbonyl groups is preferentially attacked by the substituted nitrogen of the hydrazine.
Causality & Strategy:
-
Electronic Effects: The more electrophilic carbonyl carbon will react faster. A carbonyl adjacent to the electron-rich thiophene ring may be slightly less electrophilic than a carbonyl adjacent to, for example, a CF₃ group.
-
Steric Hindrance: Bulky groups adjacent to a carbonyl can hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl.
-
Hydrazine Nucleophilicity: In a substituted hydrazine (e.g., phenylhydrazine), the two nitrogen atoms have different nucleophilicities. The substituted nitrogen is generally less nucleophilic. The initial attack typically occurs via the more nucleophilic -NH₂ group.
Optimization Strategies:
-
Control Reaction Temperature: Kinetic vs. Thermodynamic Control. Lower temperatures may favor the kinetically preferred product (attack at the most electrophilic carbonyl), while higher temperatures can allow for equilibration and formation of the thermodynamically more stable pyrazole. Experiment with running the reaction at 0 °C, room temperature, and reflux to determine the effect on the isomeric ratio.
-
pH Control: The pH of the reaction can influence which carbonyl is more readily protonated and activated. Fine-tuning the amount or type of acid catalyst can sometimes steer regioselectivity.
-
Pre-formation of Hydrazone: A definitive strategy is to control the first step. React the unsymmetrical dicarbonyl with a reagent that selectively targets one carbonyl (e.g., via a protecting group strategy), then introduce the hydrazine. Alternatively, pre-form the hydrazone by reacting the hydrazine with the dicarbonyl under milder conditions that favor reaction at one carbonyl, then induce cyclization under more forcing conditions.
Q3: My reaction mixture turns dark brown or red, and the crude product is highly colored. What causes this and how can I fix it?
Discoloration is a frequent observation, especially when using hydrazine salts like phenylhydrazine hydrochloride. [6] Possible Causes & Solutions:
-
Hydrazine Degradation: Hydrazines, particularly phenylhydrazine, can be sensitive to air and light, leading to oxidative decomposition and the formation of colored impurities.
-
Solution: Use high-purity, freshly opened hydrazine. If the liquid is already colored, consider distillation before use. Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions. [6]
-
-
Acid-Promoted Side Reactions: When using a hydrazine salt (e.g., hydrochloride), the reaction mixture becomes acidic (due to HCl), which can promote the formation of colored byproducts. [6] * Solution: Add one equivalent of a mild, non-nucleophilic base like sodium acetate (NaOAc) or potassium acetate (KOAc) to the reaction mixture. This neutralizes the strong acid, creating a buffered acetic acid environment which is often sufficient for catalysis while minimizing color formation. [6]
-
Purification: The colored impurities can often be removed during purification.
-
Solution: Washing the crude product with a less polar solvent like diethyl ether or toluene can help remove some highly colored, non-polar impurities. [4][6]Recrystallization from a suitable solvent system (e.g., ethanol/water) is often very effective. If that fails, column chromatography is the next logical step.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose starting conditions for synthesizing a novel thienyl pyrazole?
For a new substrate, starting with conditions reported to be robust and high-yielding is advisable.
| Parameter | Recommended Starting Condition | Rationale & Reference |
| Dicarbonyl | Thienyl-1,3-dicarbonyl (1.0 eq) | The core substrate. |
| Hydrazine | Hydrazine derivative (1.0-1.2 eq) | A slight excess can help drive the reaction to completion. |
| Catalyst | Amberlyst-15 (10% w/w) | Proven effective, simplifies workup, reusable, and can give higher yields. [4] |
| Solvent | Acetonitrile | A versatile solvent that works well with Amberlyst-15 catalysis. [4] |
| Temperature | Room Temperature | Amberlyst-15 can be effective at RT, minimizing thermal byproducts. [4] |
| Time | 1-4 hours | Monitor by TLC or LCMS to determine completion. |
Q2: How do I purify my final thienyl pyrazole product?
The purification method depends on the physical properties of the product and the nature of the impurities.
-
Filtration (for solid catalysts): If using a catalyst like Amberlyst-15, simply filter the reaction mixture and wash the catalyst with the reaction solvent. The catalyst can be washed, dried, and reused. [4]2. Precipitation/Workup: If the product is a solid and precipitates from the reaction mixture upon completion, it can be isolated by filtration. [7]Often, adding water or an anti-solvent to the reaction mixture will induce precipitation.
-
Recrystallization: This is the most common and effective method for purifying solid products.
-
Protocol: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., 95% ethanol). [8]If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration. [8]4. Column Chromatography: If recrystallization is ineffective or if the product is an oil, silica gel chromatography is the method of choice. A gradient of ethyl acetate in hexanes is a common starting point for eluting pyrazole derivatives.
-
Q3: Can I use hydrazine hydrate directly?
Yes, hydrazine hydrate is a common and convenient source of hydrazine. [7]However, be aware that it introduces water into the reaction. While some protocols tolerate or even use water, it can hinder the dehydration steps. For sensitive substrates, using anhydrous hydrazine in a non-protic solvent might be preferable.
Section 4: Experimental Protocols
Protocol 1: General Synthesis of a Thienyl Pyrazole using Amberlyst-15
This protocol is adapted from methodologies reported to be efficient for thienyl pyrazole synthesis. [4]
-
To a round-bottom flask, add the thienyl-1,3-dicarbonyl compound (5 mmol, 1.0 eq), the desired phenylhydrazine hydrochloride (5 mmol, 1.0 eq), and Amberlyst-15 (10% w/w).
-
Add acetonitrile (25 mL) to the flask.
-
Stir the mixture vigorously at room temperature for 30-60 minutes, or until TLC/LCMS analysis indicates the consumption of the starting material.
-
Upon completion, filter the reaction mixture to remove the Amberlyst-15 catalyst. Wash the catalyst with a small amount of diethyl ether (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting solid is then triturated with diethyl ether, filtered, and dried to afford the crude thienyl pyrazole.
-
Purify further by recrystallization from ethanol if necessary.
Protocol 2: Purification by Recrystallization
This protocol is a standard method for purifying crystalline organic solids. [8]
-
Place the crude, solid thienyl pyrazole into an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., 95% ethanol) to the flask, just enough to form a slurry.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point. Avoid adding a large excess of solvent. [9]4. Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent and allow them to air dry on the filter paper or in a desiccator.
References
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Slideshare. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
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-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. National Center for Biotechnology Information (PMC). [Link]
-
Synthetic route for thienyl-pyrazolines 5(a-i). ResearchGate. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Center for Biotechnology Information (PMC). [Link]
-
Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. PubMed. [Link]
-
Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. ResearchGate. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
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- 9. rsc.org [rsc.org]
Technical Support Center: Navigating the Purification of Polar Pyrazole Compounds
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals grappling with the purification of polar pyrazole compounds. The inherent polarity of the pyrazole ring system, often augmented by polar functional groups, presents unique and often frustrating challenges in achieving high purity. This guide is designed to provide not just solutions, but a foundational understanding of the principles behind them, empowering you to troubleshoot effectively and optimize your purification strategies.
Frequently Asked Questions (FAQs)
Q1: Why are polar pyrazole compounds so challenging to purify using standard column chromatography?
A1: The primary difficulty arises from the polar nature of the pyrazole ring itself, which contains two nitrogen atoms. This polarity can be further intensified by the presence of functional groups like amines, hydroxyls, or carboxylic acids. These features lead to strong interactions with polar stationary phases, most commonly silica gel.
The acidic nature of silanol groups on the surface of silica gel can strongly interact with basic nitrogen-containing heterocycles like pyrazoles. This can result in several undesirable outcomes:
-
Poor Peak Shape and Streaking: Strong, non-ideal interactions lead to band broadening and tailing of peaks, making separation from closely eluting impurities difficult.[1][2][3]
-
Irreversible Adsorption: In some cases, the pyrazole compound can bind so strongly to the silica that it fails to elute, leading to significant yield loss.[1]
-
Compound Degradation: The acidic surface of silica can catalyze the degradation of sensitive pyrazole derivatives.[4]
Conversely, in reversed-phase chromatography (e.g., using a C18 column), highly polar pyrazoles may exhibit very weak retention, eluting in or near the solvent front, which also prevents effective separation from other polar impurities.[1]
Q2: My polar pyrazole compound is streaking badly on a silica gel TLC plate and column. What can I do?
A2: Streaking is a common indicator of strong, undesirable interactions between your compound and the stationary phase.[2] Here are several strategies to mitigate this:
-
Deactivate the Silica Gel: The acidity of silica is a major contributor to streaking for basic compounds. You can neutralize the active silanol groups by pre-treating the silica or adding a basic modifier to your mobile phase.[4][5][6]
-
Switch to an Alternative Stationary Phase:
-
Consider a Different Chromatographic Mode:
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character to be retained, reversed-phase HPLC can provide excellent separation.[1][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for very polar compounds that are not well-retained in reversed-phase. It uses a polar stationary phase (like silica or diol) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[8][9][10]
-
Q3: My pyrazole derivative "oils out" during recrystallization instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solvent as a liquid above its melting point rather than forming a crystal lattice.[4][7] This is a common problem, especially with impure compounds. Here’s a troubleshooting guide:
| Possible Cause | Solution |
| Solution is too Saturated | Add a small amount of hot solvent to decrease the concentration.[4] |
| Cooling is too Rapid | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[4][7] |
| Inappropriate Solvent | The solvent may not be ideal. Experiment with different solvents or solvent mixtures. A solvent with a lower boiling point might be beneficial.[4][7] |
| Presence of Impurities | Impurities can disrupt crystal lattice formation. Try purifying the compound by another method, like column chromatography, before attempting recrystallization. Alternatively, adding a small amount of activated charcoal to the hot solution can help adsorb some impurities.[4][7][11] |
Q4: I'm struggling to remove regioisomers formed during my pyrazole synthesis. What's the best approach?
A4: The formation of regioisomers is a frequent challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[4] Separating these closely related isomers often requires high-resolution techniques:
-
Flash Column Chromatography: This is often the first method to try. Careful optimization of the solvent system is crucial to maximize the difference in retention between the isomers. A shallow solvent gradient can improve separation.[6]
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC, particularly reversed-phase HPLC, can offer the high resolution needed to separate regioisomers.[7]
-
Supercritical Fluid Chromatography (SFC): SFC is an emerging technique that is highly effective for chiral and achiral separations, including isomers. It often provides faster and more efficient separations than HPLC.[12][13][14]
Troubleshooting Guides
This section provides a more in-depth look at specific purification challenges and systematic approaches to solving them.
Issue 1: Low Yield After Purification
Low recovery of your purified pyrazole compound can be disheartening. The cause can often be traced to one of several steps in the purification process.
Caption: Troubleshooting workflow for low purification yield.
Issue 2: The Compound is an Oil and Won't Solidify
If your purified polar pyrazole is an oil, it could be due to residual solvent or persistent impurities that depress the melting point.[6]
Step-by-Step Troubleshooting:
-
Thorough Solvent Removal: Ensure all volatile solvents are removed, first by rotary evaporation and then by placing the sample under high vacuum for an extended period.[6]
-
Trituration: Attempt to induce crystallization by adding a solvent in which your compound is insoluble but the impurities are soluble. Stir or sonicate the mixture. The desired compound may precipitate as a solid.
-
Re-purification: If the compound remains an oil, it likely contains impurities. Further purification by column chromatography is recommended.[6]
-
Salt Formation: Consider forming a salt of your pyrazole. Pyrazoles are weakly basic and can be treated with acids like HCl or sulfuric acid to form salts, which are often crystalline and can be purified by recrystallization.[6][11][15][16][17] The pure pyrazole can then be regenerated by neutralization.[15]
Advanced Purification Strategies
For particularly stubborn purifications, more advanced techniques may be necessary.
Acid-Base Extraction
This classical technique is highly effective for separating pyrazoles from non-basic impurities.[18][19] The basic nitrogen atoms of the pyrazole ring allow it to be protonated by an acid, forming a water-soluble salt.
Caption: Workflow for purification via acid-base extraction.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful normal-phase chromatography technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[13] It offers several advantages for purifying polar compounds:
-
High Efficiency and Speed: The low viscosity of the mobile phase allows for fast separations.[12]
-
Reduced Solvent Consumption: Using CO2 as the primary mobile phase is more environmentally friendly.[12]
-
Tunable Elution Strength: The elution strength can be easily modified by changing the pressure, temperature, or by adding a polar co-solvent like methanol.[13][14]
Any compound soluble in methanol to at least 1 mg/mL is generally considered a good candidate for SFC.[12][13] This makes it an excellent option for many polar pyrazole derivatives.
Data Summary
Table 1: Comparison of Primary Purification Techniques for Polar Pyrazoles
| Technique | Principle | Best Suited For | Key Advantages | Common Challenges |
| Recrystallization | Differential solubility at different temperatures | Solid compounds with >90% initial purity | High purity achievable, scalable, cost-effective | Oiling out, low yield, not effective for all impurities[4][7][20] |
| Normal-Phase Chromatography (Silica Gel) | Adsorption/desorption based on polarity | Moderately polar, non-basic pyrazoles | Widely available, well-understood | Streaking, irreversible adsorption, degradation of basic/acid-sensitive compounds[1][4] |
| Reversed-Phase Chromatography (C18) | Partitioning based on hydrophobicity | Pyrazoles with some non-polar character | High resolution, good for separating isomers | Poor retention of very polar compounds[1][7] |
| Acid-Base Extraction | Differential solubility of neutral vs. salt forms | Basic pyrazoles mixed with neutral or acidic impurities | Simple, scalable, effective for gross purification | Not suitable for separating similar basic compounds[11][18][19] |
| HILIC | Partitioning into a water-enriched layer on a polar stationary phase | Highly polar, water-soluble pyrazoles | Good retention for very polar compounds, MS-compatible | Can have longer equilibration times, less familiar to some researchers[8][10] |
| SFC | Partitioning between a supercritical fluid mobile phase and a stationary phase | Thermally labile compounds, chiral separations, isomers | Fast, efficient, reduced organic solvent use | Requires specialized equipment, may not be suitable for extremely polar, water-soluble compounds[12][13][14][21] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: Test the solubility of your crude pyrazole in various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures) to find one where it is soluble when hot but sparingly soluble at room temperature.[7][15][20]
-
Dissolution: In a flask, dissolve the crude compound in the minimum amount of the chosen hot solvent.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.[4]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[4]
-
Drying: Dry the crystals to a constant weight, preferably under vacuum.
Protocol 2: General Procedure for Flash Column Chromatography with Base Deactivation
-
TLC Analysis: Develop a suitable solvent system using TLC. For polar pyrazoles, systems like ethyl acetate/hexane or dichloromethane/methanol are common starting points. Add ~0.5% triethylamine to the TLC solvent to see if it improves the spot shape. Aim for an Rf value of ~0.3 for your target compound.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Add triethylamine to the slurry (0.5-1% v/v). Pack the column with the slurry.
-
Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. If a gradient is needed, gradually increase the polarity of the eluent.[6]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole.[4]
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. [Link]
-
Supercritical fluid chromatography - Wikipedia. [Link]
-
Video: Supercritical Fluid Chromatography - JoVE. [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]
- WO2011076194A1 - Method for purifying pyrazoles - Google P
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]
-
Acid-Base Extraction. [Link]
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. [Link]
- DE102009060150A1 - Process for the purification of pyrazoles - Google P
-
Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst - Taylor & Francis Online. [Link]
-
Column chromatography & TLC on highly polar compounds? : r/chemistry - Reddit. [Link]
-
What solvent should I use to recrystallize pyrazoline? - ResearchGate. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]
-
Acid–base extraction - Wikipedia. [Link]
-
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - NIH. [Link]
-
Recrystallization. [Link]
-
The acidic acylpyrazolones and acylisoxazolones extractants. - ResearchGate. [Link]
-
Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry - Reddit. [Link]
-
What can I use to purify polar reaction mixtures? - Biotage. [Link]
-
ion exchange chromatography - iajps. [Link]
-
Introduction to Ion Exchange Chromatography - Bio-Rad. [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]
-
Ion exchange chromatography: A comprehensive review - GSC Online Press. [Link]
-
Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. [Link]
-
3(5)-aminopyrazole - Organic Syntheses Procedure. [Link]
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- 8. welch-us.com [welch-us.com]
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- 12. chromatographytoday.com [chromatographytoday.com]
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- 16. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
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- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 21. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
Troubleshooting side reactions in the synthesis of N-substituted pyrazoles.
This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted pyrazoles. Our focus is to address the common side reactions and challenges encountered in the lab, providing both theoretical understanding and practical, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the N-alkylation of pyrazoles?
The primary challenges in the N-alkylation of pyrazoles are controlling regioselectivity and achieving high yields.[1] For unsymmetrically substituted pyrazoles, alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers that can be difficult to separate.[1][2][3] Low yields are also a frequent issue, which can be caused by suboptimal reaction conditions, competing side reactions, or the poor reactivity of the starting materials.[1][4]
Q2: Why is achieving regioselectivity (N1 vs. N2 alkylation) in unsymmetrical pyrazoles so difficult?
The difficulty arises from the inherent electronic properties of the pyrazole ring.[3][5] Due to prototropic tautomerism, the N1 and N2 atoms can exist in equilibrium, and the corresponding pyrazolate anion, formed under basic conditions, has its negative charge delocalized across both nitrogen atoms.[5] This results in two nucleophilic centers with similar reactivity, making it challenging to direct an incoming electrophile (the alkylating agent) to just one of the nitrogen atoms.[5][6]
Q3: What are the key factors that govern the N1 vs. N2 regiochemical outcome?
The regioselectivity of pyrazole N-alkylation is a delicate balance of several interconnected factors.[3] Understanding these is crucial for troubleshooting:
-
Steric Effects: This is often the most dominant factor. Alkylation generally favors the less sterically hindered nitrogen atom.[1][3] A bulky substituent at the C3 or C5 position will direct the alkylating agent to the more accessible nitrogen.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[1][5]
-
Reaction Conditions: The choice of base and solvent can dramatically influence or even switch the regioselectivity.[3][5] For example, a K₂CO₃/DMSO system is known to favor N1-alkylation for 3-substituted pyrazoles.[1][2]
-
Alkylating Agent: The structure of the electrophile itself plays a role. Sterically demanding alkylating agents can enhance selectivity for the less hindered nitrogen.[3][7]
-
Counter-ion: The cation from the base (e.g., K⁺, Na⁺, Cs⁺) can coordinate with the pyrazolate anion, influencing which nitrogen atom is more available for alkylation.[5]
Troubleshooting Guide: Side Reactions & Optimization
This section provides detailed solutions to specific problems you may encounter during your synthesis.
Issue 1: My reaction produces a mixture of N1 and N2 regioisomers. How can I improve selectivity?
This is the most common side reaction and the primary hurdle in many pyrazole syntheses. The formation of regioisomers reduces the yield of the desired product and necessitates difficult purification steps.[1]
Causality: The isomeric ratio is determined by the relative activation energies for the attack at N1 versus N2.[8] These energies are influenced by the steric and electronic environment around each nitrogen atom. By modifying the reaction components, you can selectively raise the energy barrier for one pathway, favoring the other.
Troubleshooting Workflow:
-
Analyze Your Substrate:
-
Steric Hindrance: Identify the bulkier substituent on your pyrazole ring (at C3 or C5). The alkylation will generally favor the nitrogen atom away from this bulky group. For example, in 3-methyl-5-phenyl-pyrazole, alkylation will preferentially occur at N1, distal to the larger phenyl group.[7]
-
Electronic Effects: An electron-withdrawing group (EWG) at C3 or C5 will decrease the nucleophilicity of the adjacent nitrogen.
-
-
Optimize Reaction Conditions: The choice of base and solvent is your most powerful tool for controlling regioselectivity.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", margin=0.2]; edge [fontname="Arial"];
} Caption: Decision tree for optimizing regioselectivity.
Data-Driven Recommendations for Condition Screening:
| Factor | Condition / Reagent | Expected Outcome & Rationale | Citation(s) |
| Base / Solvent | K₂CO₃ in DMSO | Favors N1-alkylation. This is a highly effective and widely used system for achieving N1 selectivity, especially for 3-substituted pyrazoles. | [1][2] |
| NaH in THF or DMF | Often favors N1-alkylation. Sodium hydride is a strong, non-nucleophilic base that can prevent the formation of regioisomers in certain reactions. | [3][5] | |
| Cs₂CO₃ in DMF | Can enhance N1 selectivity. The larger cesium cation may coordinate differently with the pyrazolate, exposing the N1 position. | [9] | |
| Alkylating Agent | Bulky Electrophiles | Increases steric differentiation. Using a sterically demanding alkylating agent (e.g., with a tertiary carbon adjacent to the leaving group) will strongly favor attack at the less hindered nitrogen. | [1][3] |
| Trichloroacetimidates | Alternative to strong bases. This method, catalyzed by a Brønsted acid, provides N-alkyl pyrazoles where selectivity is controlled by sterics. | [7] | |
| Temperature | Lower Temperature | May increase selectivity. Reactions run at lower temperatures are more sensitive to small differences in activation energy, potentially favoring one isomer over the other. | [10] |
Issue 2: The reaction yield is low or the reaction fails to go to completion.
Low yields are a frustrating problem that can halt synthetic progress. The cause can range from reagent quality to fundamental reaction kinetics.[4]
Causality: A low yield implies that either the starting materials are not being consumed efficiently or they are being converted into undesired byproducts. The troubleshooting process involves systematically investigating each component and parameter of the reaction to identify the limiting factor.[11]
Troubleshooting Workflow:
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", margin=0.2]; edge [fontname="Arial"];
} Caption: Troubleshooting workflow for low reaction yield.
Step-by-Step Solutions:
-
Verify Reagent Quality: Ensure all starting materials (pyrazole, alkylating agent) and reagents (base, solvent) are pure and dry. Hydrazine derivatives, in particular, can degrade over time.[12] Anhydrous solvents are critical when using bases like NaH.
-
Optimize Reaction Time & Temperature: Monitor the reaction by TLC or LC-MS to determine if it has reached completion.[4] If starting material remains, consider increasing the reaction time or temperature. Microwave-assisted synthesis can sometimes dramatically improve yields and reduce reaction times.[4][13]
-
Re-evaluate Base and Electrophile:
-
If the reaction is sluggish, the pyrazole may not be fully deprotonated. Switch from a weaker base (e.g., K₂CO₃) to a stronger one (e.g., NaH).[3]
-
The leaving group on your alkylating agent may not be reactive enough. Improve electrophilicity by changing the leaving group in the order of reactivity: Cl < Br < I < OTs (tosylate).[3]
-
-
Consider Side Reactions: If TLC/LC-MS shows the formation of multiple products, you may be facing decomposition or other side reactions. Running the reaction under an inert atmosphere (N₂ or Argon) can prevent oxidative degradation.[14]
Issue 3: I am observing a dialkylated byproduct.
The formation of a dialkylated species, a pyrazolium salt, consumes both your starting material and alkylating agent, reducing the overall yield.
Causality: This typically occurs when the newly formed N-substituted pyrazole product is still nucleophilic enough to react with a second molecule of the alkylating agent. This is more common with highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) or when an excess of the alkylating agent is used.[5]
Solutions:
-
Control Stoichiometry: Use a precise 1.0 to 1.1 equivalent of the alkylating agent relative to the pyrazole. Avoid using a large excess.
-
Slow Addition: Add the alkylating agent slowly (e.g., via a syringe pump) to the solution of the deprotonated pyrazole. This keeps the instantaneous concentration of the electrophile low, favoring mono-alkylation.
-
Monitor Carefully: Stop the reaction as soon as the starting material has been consumed (as monitored by TLC/LC-MS) to prevent over-alkylation of the product.
Experimental Protocols
Protocol 1: General Procedure for Regioselective N1-Alkylation of a 3-Substituted Pyrazole
This protocol is a reliable starting point for achieving N1-alkylation, based on the widely successful K₂CO₃/DMSO system.[2]
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 3-substituted pyrazole (1.0 eq).
-
Solvent and Base: Add anhydrous dimethyl sulfoxide (DMSO, approx. 0.2 M concentration) followed by anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).
-
Reaction Initiation: Stir the suspension at room temperature for 15-30 minutes.
-
Electrophile Addition: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) to the mixture.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 60-100 °C). Monitor the progress of the reaction by TLC or LC-MS until the starting pyrazole is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired N1-substituted pyrazole. The two regioisomers, if formed, are often separable by chromatography.[2]
References
- Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
- Activation Energy Estimation for Alkylation of Pyrazole (Part II). Magical Power of Quantum Mechanics-Chemistry.
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.
- A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions. Benchchem.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - NIH.
- Technical Support Center: Optimizing N-Alkyl
- Technical Support Center: Regioselective N-Alkyl
- Troubleshooting common issues in pyrazole synthesis. Benchchem.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Troubleshooting the reaction mechanism of pyrazole form
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library.
- One-pot synthesis of N-substituted pyrazoles 1–7. Reaction conditions.
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
- . Benchchem.
- Troubleshooting guide for scaling up pyrazole synthesis reactions. Benchchem.
- Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
- Preventing the formation of byproducts in pyrazole synthesis. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Aqueous Solubility of Pyrazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility in pyrazole-based inhibitors. Our goal is to equip you with the scientific rationale and practical methodologies to systematically improve the developability of your compounds.
Frequently Asked Questions (FAQs)
Q1: My pyrazole-based inhibitor shows excellent potency in my biochemical assay but has poor aqueous solubility. Where do I start?
A: This is a very common scenario. The first step is to quantitatively determine the thermodynamic and kinetic solubility of your compound. This baseline data is crucial for selecting the most appropriate solubilization strategy. We recommend starting with a simple nephelometric or UV-based solubility assay. Once you have a quantitative value (e.g., <1 µg/mL), you can proceed to either chemical modification or formulation-based approaches, as outlined in this guide.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A: Both are important, as they represent different aspects of the dissolution process.
-
Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution. It is the true, intrinsic solubility and is critical for understanding the developability of a drug candidate for oral administration.
-
Kinetic Solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., in DMSO), precipitates out of an aqueous solution over a shorter timeframe. It is often more relevant for in vitro high-throughput screening (HTS) assays where compounds are added from a DMSO stock.
For drug development, thermodynamic solubility is the more critical parameter, but kinetic solubility is essential for ensuring the reliability of your in vitro assay results.
Q3: Can I just use DMSO to solubilize my compound for in vivo studies?
A: While DMSO is an excellent solvent for in vitro assays, its use in vivo is highly discouraged and should be a last resort. High concentrations of DMSO can be toxic and can cause significant, compound-unrelated physiological effects, confounding your experimental results. Furthermore, the compound may precipitate upon injection into the aqueous environment of the bloodstream, leading to poor bioavailability and potential emboli. The strategies outlined below provide safer and more effective alternatives.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
This guide is structured to help you systematically diagnose and solve solubility issues. We will explore two primary avenues: Chemical Modification and Formulation Strategies .
Part 1: Chemical Modification Strategies
Altering the chemical structure of your inhibitor is often the most robust long-term solution. The goal is to introduce functionalities that can interact more favorably with water without compromising the compound's binding affinity to its target.
Principle: If your pyrazole core or its substituents contain an ionizable group (a basic nitrogen or an acidic proton), converting the free base or free acid into a salt can dramatically increase aqueous solubility. Salt forms readily dissociate in water, leading to a much higher concentration of the dissolved species compared to the neutral form.
Experimental Protocol: Small-Scale Salt Formation Screening
-
Identify Ionizable Centers: Analyze your molecule for basic (e.g., amines, pyridines) or acidic (e.g., carboxylic acids, phenols) functional groups. Pyrazole itself is weakly basic.
-
Counter-ion Selection:
-
For basic compounds, use acids like HCl, H₂SO₄, methanesulfonic acid (mesylate), or tartaric acid.
-
For acidic compounds, use bases like NaOH, KOH, or tromethamine (Tris).
-
-
Solubilization Test:
-
Accurately weigh 1-2 mg of your compound into several glass vials.
-
Add a small volume (e.g., 100 µL) of a suitable organic solvent (e.g., methanol, ethanol) to wet the solid.
-
Add 1.0-1.2 molar equivalents of the selected counter-ion from a stock solution (e.g., 1M HCl in water).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Slowly add water or buffer (e.g., PBS, pH 7.4) stepwise, vortexing between additions, until the solid is fully dissolved or a target volume is reached.
-
Observe the clarity of the solution. A clear solution indicates successful salt formation and solubilization.
-
-
pH-Solubility Profile: Determine the solubility of your compound across a range of pH values to identify the optimal pH for maintaining solubility.
Diagram: Decision Workflow for Salt Formation
Caption: Decision workflow for evaluating the salt formation strategy.
Principle: This involves synthetically adding water-solubilizing groups to the pyrazole scaffold. The key is to identify positions on the molecule that are not critical for target binding (the "solvent-exposed" regions).
Common Solubilizing Groups:
-
Basic amines: Morpholine, piperazine, N,N-dimethylaminoethyl groups.
-
Acidic groups: Carboxylic acids, sulfonic acids.
-
Neutral polar groups: Hydroxyls (-OH), short polyethylene glycol (PEG) chains.
Experimental Workflow:
-
Structural Analysis (SAR): Analyze the structure-activity relationship of your inhibitor series. Identify regions where modifications have minimal impact on potency. If available, use co-crystal structure data to guide your design.
-
Synthetic Strategy: Design and execute a synthetic route to install the desired solubilizing group.
-
Purification and Characterization: Ensure the purity and identity of the newly synthesized analogue via LC-MS and NMR.
-
Solubility and Potency Testing:
-
Measure the aqueous solubility of the new analogue using the same method as the parent compound.
-
Re-test the potency of the new analogue in your primary assay to ensure that the modification has not negatively impacted its activity.
-
Data Summary: Impact of Polar Group Addition
| Compound | Modification | Solubility (µg/mL at pH 7.4) | IC₅₀ (nM) |
| Parent-Cmpd | None | < 0.5 | 15 |
| Analogue-1 | Addition of a morpholine group | 55 | 25 |
| Analogue-2 | Addition of a carboxylic acid | > 200 (as sodium salt) | 150 |
| Analogue-3 | Addition of a hydroxyl group | 12 | 18 |
This is example data and should be replaced with your experimental results.
Part 2: Formulation Strategies
If chemical modification is not feasible or desirable, formulation approaches can be used to deliver the existing compound.
Principle: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous vehicle. This is a common strategy for early-stage in vivo efficacy studies.
Commonly Used Co-solvents:
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Ethanol
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethylacetamide (DMA)
Experimental Protocol: Co-solvent Vehicle Screening
-
Select a Panel of Co-solvents: Choose a few biocompatible co-solvents (e.g., PEG 400, PG, NMP).
-
Prepare Test Formulations:
-
Start by attempting to dissolve your compound in 100% of the chosen co-solvent.
-
If successful, incrementally add an aqueous component (e.g., saline or 5% dextrose in water) to this solution, vortexing after each addition.
-
Observe the point at which the compound begins to precipitate. This helps determine the maximum tolerable aqueous component.
-
-
Typical Vehicle Compositions:
-
10% NMP / 90% PEG 400
-
30% PEG 400 / 5% Solutol HS 15 / 65% Water
-
10% DMA / 40% PEG 400 / 50% Saline
-
-
Final Check: Ensure the final formulation is clear and free of precipitation before administration. The pH should also be checked to ensure it is within a physiologically tolerable range (typically pH 4-9).
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble pyrazole inhibitor can become encapsulated within this cavity, forming an inclusion complex that has greatly enhanced aqueous solubility.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)
Experimental Protocol: Cyclodextrin Formulation
-
Prepare Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin in water or buffer (e.g., 20-40% w/v HP-β-CD). Gentle heating may be required to fully dissolve the cyclodextrin.
-
Add Compound: Slowly add the solid pyrazole inhibitor to the cyclodextrin solution while vortexing or stirring.
-
Facilitate Complexation: Allow the mixture to stir at room temperature for several hours (or overnight) to ensure maximal complexation. Sonication can sometimes accelerate this process.
-
Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantify Concentration: Determine the concentration of the solubilized compound in the filtrate using a validated analytical method (e.g., HPLC-UV). This will give you the maximum achievable concentration in that specific cyclodextrin vehicle.
Diagram: Formulation Strategy Selection
Caption: Workflow for selecting an appropriate formulation strategy.
References
-
Title: Differentiating Kinetic and Thermodynamic Solubility Source: Pion Inc. URL: [Link]
-
Title: Excipients for non-clinical studies Source: MedChemica URL: [Link]
-
Title: Salt screening and selection Source: Evotec URL: [Link]
-
Title: Captisol® Source: Captisol URL: [Link]
-
Title: Cyclodextrins Source: ScienceDirect URL: [Link]
Stability issues of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol in solution.
Welcome to the dedicated technical support center for (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound in solution. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity of your experiments.
Introduction to the Stability Profile
This compound is a heterocyclic compound featuring a substituted pyrazole ring linked to a thiophene moiety and a primary alcohol. While pyrazole rings are generally aromatic and relatively stable, the combination of functionalities and the presence of a thiophene ring can predispose the molecule to degradation under certain experimental and storage conditions.[1][2] Understanding these potential liabilities is crucial for obtaining reliable and reproducible results.
The primary modes of degradation for this compound are anticipated to be oxidation , photodegradation , and hydrolysis under strongly acidic or basic conditions. The following sections provide a comprehensive guide to identifying, mitigating, and analyzing these stability challenges.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues related to the stability of this compound in solution.
Q1: I am observing a decrease in the concentration of my stock solution of this compound over a short period. What could be the cause?
A1: A rapid decrease in concentration is likely due to degradation. The most common culprits are:
-
Oxidation: The primary alcohol (methanol group) is susceptible to oxidation, which can be catalyzed by air (oxygen), trace metal ions in your solvent, or exposure to oxidizing agents.[3] This can lead to the formation of the corresponding aldehyde or carboxylic acid. The thiophene ring itself can also be oxidized to a thiophene S-oxide.
-
Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions in both the pyrazole and thiophene rings, leading to complex degradation products.[4] Thiophene-containing compounds are known to be phototoxic in some cases.[5]
-
Inappropriate Solvent pH: While generally stable at neutral pH, prolonged exposure to strongly acidic or basic conditions can catalyze hydrolysis or other degradation pathways. Strong bases may even induce ring-opening of the pyrazole core.[6]
Troubleshooting Steps:
-
Protect from Light: Prepare and store all solutions in amber vials or wrap your containers in aluminum foil. Minimize exposure to ambient light during experiments.
-
Use High-Purity Solvents: Ensure your solvents are of high purity and free from peroxides or metal contaminants. Consider sparging your solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Control pH: If your experimental conditions permit, buffer your solutions to a neutral pH (around 6-8).
-
Fresh is Best: Prepare stock solutions fresh whenever possible. If storage is necessary, follow the recommended storage conditions outlined in Q2.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To ensure the long-term stability of your solutions, adhere to the following storage guidelines, which are standard for many active pharmaceutical ingredients (APIs):[7][8][9]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of chemical degradation. |
| Light | Protect from light (Amber vials or foil-wrapped) | Prevents photolytic degradation.[4] |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon) | Minimizes oxidative degradation.[10] |
| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents solvent evaporation and contamination. |
Q3: I suspect my compound has degraded. How can I confirm this and identify the degradation products?
A3: The most effective way to confirm degradation and identify the products is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard.[11][12][13]
A stability-indicating method is one that can separate the parent compound from all its potential degradation products, allowing for accurate quantification of the parent compound and detection of impurities.
The workflow for this analysis is as follows:
Workflow for Degradation Analysis
A detailed protocol for a stability-indicating HPLC method is provided in Part 2 of this guide.
Q4: What are the likely degradation products of this compound?
A4: Based on the chemical structure, the following degradation products are plausible under forced degradation conditions:
| Degradation Pathway | Potential Products |
| Oxidation | (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)carbaldehyde, 1-Methyl-5-thien-2-yl-1H-pyrazole-3-carboxylic acid, Thiophene-S-oxide derivatives |
| Photodegradation | Complex mixture of rearranged or fragmented products. Photodegradation of thiophenes can lead to deoxygenation of S-oxides or ring-opening.[4] |
| Acid/Base Hydrolysis | While the core structure is relatively stable, extreme pH may lead to cleavage or rearrangement, although this is less common for the pyrazole ring itself compared to more labile functional groups.[6] |
The proposed oxidative degradation pathway is visualized below:
Proposed Oxidative Degradation Pathway
Part 2: Experimental Protocols
This section provides detailed methodologies for conducting forced degradation studies and for a stability-indicating HPLC-UV method.
Protocol 1: Forced Degradation Studies
These studies are designed to intentionally degrade the compound to generate potential degradation products and to test the specificity of the analytical method.[3][14][15]
1.1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
1.2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, subject the stock solution to the same conditions.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
1.3. Sample Preparation for Analysis: After the specified stress period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase before injection into the HPLC system.
Protocol 2: Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its degradation products.
2.1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax of the compound) |
| Injection Volume | 10 µL |
2.2. Method Validation: The stability-indicating nature of this method must be validated according to ICH guidelines. This includes assessing:
-
Specificity: Analyze the stressed samples. The method is specific if the degradation products are well-resolved from the parent peak. Peak purity analysis using a diode array detector is recommended.
-
Linearity, Accuracy, and Precision: These parameters should be evaluated for the quantification of the parent compound.
Part 3: General Laboratory Handling and Safety
Proper handling of this compound is essential for both experimental integrity and personal safety.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.[16]
-
Designated Area: Handle the solid compound and prepare stock solutions in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[16]
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's and local regulations. Consult the Safety Data Sheet (SDS) for specific disposal instructions.[17]
-
Hygiene: After handling the compound, wash your hands thoroughly.[16]
By following these guidelines, researchers can effectively manage the stability of this compound in solution, ensuring the quality and reliability of their experimental data.
References
- Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
- BenchChem. (2025).
- Bansal, R. K. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(35), 21569-21586.
- Arima, K., et al. (2005). The photochemistry of thiophene S-oxides. Journal of Photochemistry and Photobiology A: Chemistry, 174(2), 157-164.
- De Spiegeleer, B. (2024). Active Pharmaceutical Ingredients (APIs) - Logistic Company.
- Médecins Sans Frontières. (n.d.). Drug quality and storage. MSF Medical Guidelines.
- Wikipedia. (n.d.). Isocyanide.
- Pharmaguideline Forum. (2021).
- MedCrave. (2016).
- Singh, R., & Kumar, R. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- G. S. S. R., et al. (2012). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 17(12), 14352-14380.
- G. S. S. R., et al. (2012). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 17(12), 14352-14380.
- Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Klein, C., et al. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Archiv der Pharmazie, 351(11), 1800185.
- GMP Trends. (n.d.). Proper Storage Conditions for Your APIs.
- Kagan, J. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 14(6), 969-992.
- Hawe, A., et al. (2011). Forced Degradation Studies for Biopharmaceuticals.
- Kamal, A., et al. (2015). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 115, 466-477.
- Wikipedia. (n.d.). Thiophene.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- BenchChem. (2025). Technical Support Center: Stability of Thiophene-Containing Compounds.
- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025).
- Reddy, G. V., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry, 1(1), 20-27.
- Reddy, G. V., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry, 1(1), 20-27.
- Sagardia, F., et al. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Applied Microbiology, 29(6), 722-725.
- Kumara, C. S. A., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Scientific Reports, 11(1), 14539.
- Gore, S. S. (2024). and LC–MS/MS studies for the identification and Characterization of degradation products of Atenolol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. (PDF) The photochemistry of thiophene S-oxides. (2005) | Kazuya Arima | 20 Citations [scispace.com]
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- 6. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Active Pharmaceutical Ingredients (APIs) | Logistic Company [logisticcompany.it]
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Technical Support Center: Overcoming Regioselectivity Problems in the Synthesis of 1,5-Disubstituted Pyrazoles
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in the synthesis of 1,5-disubstituted pyrazoles. Pyrazole derivatives are critical scaffolds in a vast array of pharmaceuticals and agrochemicals, making their efficient and selective synthesis a paramount concern.[1][2][3][4]
The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, is a cornerstone of heterocyclic chemistry.[5][6][7][8] However, a persistent challenge arises when using unsymmetrical 1,3-dicarbonyls, which frequently leads to the formation of a mixture of 1,3- and 1,5-disubstituted regioisomers.[2][9][10][11][12][13] This guide provides in-depth troubleshooting strategies, validated protocols, and mechanistic insights to help you gain control over your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding regioselectivity in pyrazole synthesis.
Q1: What exactly is regioselectivity in pyrazole synthesis, and why is it a problem?
A1: Regioselectivity refers to the preference for one direction of bond-making over another, leading to the formation of one constitutional isomer over others. In the context of pyrazole synthesis, an unsymmetrical 1,3-dicarbonyl compound has two distinct electrophilic carbonyl carbons. A substituted hydrazine (R-NHNH₂) has two distinct nucleophilic nitrogen atoms. The initial attack can occur from either nitrogen to either carbonyl, potentially leading to two different cyclization pathways and two final pyrazole regioisomers (e.g., a 1,5-disubstituted product and its 1,3-disubstituted isomer).[10][12] This is problematic because these isomers often have very similar physical properties, making them difficult and costly to separate, which ultimately lowers the effective yield of the desired compound.
Q2: What are the primary factors that control the regiochemical outcome?
A2: The regioselectivity of the Knorr pyrazole synthesis is a delicate balance of several competing factors:[3][9][10]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons. An electron-withdrawing group (e.g., -CF₃) will make the adjacent carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.[2][9]
-
Steric Effects: The steric hindrance around each carbonyl group and on the hydrazine substituent. A bulky group on either reactant will typically direct the attack to the less sterically hindered position.[3][10]
-
Reaction Conditions (pH, Solvent, Temperature): These are often the most critical and easily adjustable parameters. The pH can alter the relative nucleophilicity of the two nitrogen atoms in the hydrazine, while the solvent can influence the stability of intermediates and transition states.[2][9][10]
Q3: My reaction is producing the wrong isomer as the major product. What is the first and simplest thing I should try?
A3: The first and most practical step is to modify the reaction conditions, as this does not require re-synthesis of starting materials. The solvent choice is paramount. Switching from a standard solvent like ethanol to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically and often decisively shift the regioselectivity of the reaction.[2][11][14]
Q4: How can I definitively confirm the regiochemistry of my product?
A4: While 1D ¹H and ¹³C NMR provide initial clues, they are often insufficient for unambiguous assignment. The gold standard for determining pyrazole regiochemistry is 2D NMR spectroscopy:
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. For a 1,5-disubstituted pyrazole, the protons of the N1-substituent will show a correlation to the C5 carbon of the pyrazole ring. This is a definitive connection.[15][16][17]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space. An observable NOE between the protons of the N1-substituent and the protons of the C5-substituent provides strong evidence for the 1,5-regioisomer.[4][15][16][18]
Part 2: Troubleshooting Guides & In-Depth Solutions
This section provides structured approaches to common experimental problems.
Problem: My reaction yields a poor regioisomeric ratio (e.g., 1:1 mixture) of 1,5- and 1,3-pyrazoles.
-
Probable Cause: The intrinsic steric and electronic differences between the two carbonyl groups of your 1,3-dicarbonyl substrate are insufficient to direct the reaction under the chosen conditions. The reaction is under kinetic control, and the activation energy barriers for both reaction pathways are too similar.
-
Solution Workflow: The following workflow provides a logical progression for optimizing regioselectivity, starting with the simplest modifications.
Caption: Troubleshooting workflow for poor regioselectivity.
Solution in Focus: Solvent Modification
Recent studies have conclusively shown that fluorinated alcohols possess unique properties that can dramatically influence the regiochemical outcome of pyrazole synthesis.[2][11] Unlike standard alcohols (e.g., ethanol), TFE and HFIP are highly polar, strong hydrogen-bond donors but poor hydrogen-bond acceptors and are non-nucleophilic. This combination is thought to modulate the reactivity of the hydrazine and dicarbonyl species in a way that favors one reaction pathway over the other.
Data Snapshot: The Impact of Solvent on Regioselectivity
The table below summarizes experimental data from the literature for the reaction of various 1-(2-furyl)-4,4,4-trifluorobutane-1,3-diones with methylhydrazine. The data clearly demonstrates the powerful directing effect of fluorinated solvents.
| Entry | R¹ Group (on Diketone) | Solvent | Regioisomeric Ratio (1,5- : 1,3-) | Total Yield (%) | Reference |
| 1 | CF₃ | EtOH | 60 : 40 | 95 | [2][11] |
| 2 | CF₃ | TFE | 85 : 15 | 96 | [2][11] |
| 3 | CF₃ | HFIP | 97 : 3 | 98 | [2][11] |
| 4 | C₂F₅ | EtOH | 55 : 45 | 94 | [2][11] |
| 5 | C₂F₅ | HFIP | >99 : 1 | 98 | [2][11] |
| 6 | C₃F₇ | EtOH | 52 : 48 | 92 | [2][11] |
| 7 | C₃F₇ | HFIP | >99 : 1 | 97 | [2][11] |
Experimental Protocol: Regioselective Synthesis Using HFIP
This protocol is adapted from established literature procedures for achieving high regioselectivity.[2]
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of approximately 0.5 M.
-
Reactant Addition: While stirring at room temperature (20-25 °C), add the substituted hydrazine (e.g., methylhydrazine, 1.1-1.2 eq) dropwise to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-2 hours.
-
Workup: Once the reaction is complete, remove the HFIP solvent under reduced pressure (ensure adequate trapping, as HFIP is volatile).
-
Purification: Dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the purified product and determine the regiochemical purity using ¹H NMR and 2D NMR (HMBC, NOESY) techniques.
Part 3: Definitive Structural Characterization Protocol
Unambiguous confirmation of your product's regiochemistry is essential.
Protocol: Using HMBC to Differentiate 1,5- and 1,3-Regioisomers
This guide assumes access to a modern NMR spectrometer capable of performing a gradient-selected HMBC experiment.
-
Sample Preparation: Prepare a moderately concentrated sample (5-15 mg) of the purified pyrazole isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition Setup:
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra first to assign chemical shifts.
-
Load a standard 2D HMBC pulse program (e.g., hsqcetgplp on Bruker systems).
-
Optimize the long-range coupling constant (J(C,H)). A typical value is 8 Hz, which is optimal for observing correlations over 2 and 3 bonds.
-
-
Data Acquisition: Run the HMBC experiment. The acquisition time can range from 30 minutes to several hours, depending on the sample concentration.
-
Data Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, Mnova).
-
For the 1,5-isomer: Look for a cross-peak between the protons on the N1-substituent (e.g., the N-CH₃ protons) and the C5 carbon of the pyrazole ring. You should also see a cross-peak to the C3 carbon.
-
For the 1,3-isomer: You will see a cross-peak between the N1-substituent protons and the C5 carbon, but crucially, you will NOT see a correlation to the C3 carbon . The absence of this correlation is as informative as its presence.
-
Correlate this with other key signals, such as the H4 proton showing correlations to both C3 and C5.[15]
-
Caption: Key HMBC correlations for isomer identification.
Part 4: Alternative Strategies for Intractable Cases
If the methods above fail to provide the desired selectivity, the issue may lie with the fundamental reactivity of the substrates. In such cases, alternative synthetic routes that offer inherent regiocontrol are recommended.
-
Metal-Catalyzed Syntheses: Various transition metals, including silver, copper, and ruthenium, can catalyze the cyclization of precursors like propargyl N-sulfonylhydrazones or the reaction of diols with hydrazines to yield single pyrazole regioisomers.[19][20][21]
-
[3+2] Cycloaddition Reactions: These reactions, such as those between sydnones and alkynes or N-arylhydrazones and nitroolefins, build the pyrazole ring through a different mechanistic pathway that can offer excellent and predictable regiocontrol.[14][22][23]
-
Synthesis from α,β-Unsaturated Systems: The reaction of α,β-unsaturated ketones or aldehydes with hydrazines can provide a regioselective route to pyrazoles, often proceeding through a pyrazoline intermediate that is subsequently oxidized.[3][24]
References
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P. Knochel, et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. [Link]
-
Y. Wang, et al. (2019). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry. [Link]
-
C. P. Jones, et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
P. Knochel, et al. (2011). ChemInform Abstract: Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. ResearchGate. [Link]
-
A. S. Kurbatova, et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health (NIH). [Link]
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Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
S. Fustero, et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
S. Fustero, et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity. ACS Publications. [Link]
-
M. A. P. Martins, et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]
-
A. M. V. D. de Oliveira, et al. (2020). Synthesis of 1,3‐ and 1,5‐substituted pyrazoles through regioselective silver(I)‐catalyzed intramolecular cyclization. ResearchGate. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
W. Sang, et al. (2023). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. MDPI. [Link]
-
M. A. P. Martins, et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
S. Schenone, et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
-
D. C. Schmitt, et al. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. [Link]
-
X. Deng & N. S. Mani. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
-
Y. Liu, et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
S. Kumar, et al. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Source not specified. [Link]
-
Z. Zhang, et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
S. M. Riyadh, et al. (n.d.). Recent advances in the synthesis of new pyrazole derivatives. Source not specified. [Link]
-
L. Gilfillan, et al. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. PubMed. [Link]
-
H. Ila, et al. (2003). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry. [Link]
-
S. Schenone, et al. (2022). Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers. ResearchGate. [Link]
-
M. Amirnejat, et al. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI. [Link]
-
GalChimia. (2009). Regioselective pyrazoles. GalChimia. [Link]
-
M. A. P. Martins, et al. (2008). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. ResearchGate. [Link]
-
A. Kotschy, et al. (2018). Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, and ¹H-¹H NOESY correlations... ResearchGate. [Link]
-
M. Jasiński, et al. (2022). Relevant ¹H-¹³C-HSQC, ¹H,¹³C-HMBC, ¹H,¹H-NOESY correlations... ResearchGate. [Link]
-
T. M. V. D. Pinho e Melo. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Technical Support Center: Method Development for HPLC Analysis of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol
Welcome to the dedicated technical support resource for the HPLC analysis of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions to ensure robust and reliable analytical results.
Introduction
This compound is a heterocyclic compound containing both pyrazole and thiophene moieties. Accurate and precise quantification of this analyte is critical in various stages of drug development and quality control.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such pharmaceutical compounds.[1][2][3] This guide will walk you through a systematic approach to developing a robust HPLC method, troubleshooting common issues, and answering frequently asked questions.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is the foundation of successful HPLC method development. While specific experimental data for this compound may not be readily available, we can infer its behavior based on its structural components: the pyrazole and thiophene rings, and the methanol group.
-
Polarity: The presence of the hydroxyl (-OH) group and the nitrogen atoms in the pyrazole ring suggests that the molecule is polar. This polarity will significantly influence its retention behavior in reversed-phase chromatography.
-
UV Absorbance: The conjugated system of the pyrazole and thiophene rings indicates that the compound will have strong UV absorbance, making UV detection a suitable choice. An initial UV scan of the analyte in the mobile phase is recommended to determine the optimal detection wavelength.
-
pKa: The pyrazole moiety has a basic nitrogen atom, which can be protonated at acidic pH. This will affect the analyte's retention and peak shape.
Part 1: HPLC Method Development Guide
A systematic approach to method development is crucial for achieving a robust and reproducible analytical method. The following sections detail the key steps and considerations.
Initial Column Selection
For polar compounds like this compound, a reversed-phase column is a good starting point.[4][5]
-
Stationary Phase: A C18 (ODS) column is the most common and versatile choice for reversed-phase HPLC.[5] Consider a column with end-capping to minimize peak tailing caused by interactions between basic analytes and residual silanol groups on the silica surface.[6] For enhanced retention of polar compounds, columns specifically designed for aqueous mobile phases or those with polar-embedded or polar-endcapped stationary phases can be beneficial.[4][7]
-
Particle Size: A 5 µm particle size column provides a good balance between efficiency and backpressure for standard HPLC systems. For higher resolution and faster analysis times on UHPLC systems, smaller particle sizes (e.g., <2 µm) can be used.[8]
-
Column Dimensions: A common starting point is a 4.6 mm internal diameter and 150 mm or 250 mm length. The longer column will provide better resolution but with a longer run time.
Table 1: Recommended Starting Columns for HPLC Analysis
| Stationary Phase | Particle Size (µm) | Dimensions (mm) | Key Features |
| C18 (Endcapped) | 5 | 4.6 x 150 | General purpose, good for initial screening. |
| C18 (Aqueous) | 3 or 5 | 4.6 x 150 | Enhanced retention of polar analytes in highly aqueous mobile phases.[4] |
| Polar-Embedded C18 | 3 or 5 | 4.6 x 100/150 | Improved peak shape for basic compounds.[6] |
Mobile Phase Optimization
The mobile phase composition is a critical factor in controlling retention and selectivity.[9][10][11]
-
Solvents: A mixture of a buffered aqueous phase and an organic solvent is typically used in reversed-phase HPLC.
-
pH Control: The pH of the mobile phase is crucial for controlling the ionization state of the analyte and, consequently, its retention and peak shape.[10][12] Since the pyrazole ring contains a basic nitrogen, a mobile phase pH below the pKa of the protonated pyrazole will result in a charged species, leading to reduced retention in reversed-phase mode. Conversely, a pH above the pKa will result in a neutral molecule with increased retention. To ensure good peak shape and reproducibility, it is recommended to buffer the mobile phase at a pH at least 2 units away from the analyte's pKa. A low pH (e.g., pH 2.5-3.5) is often a good starting point for basic compounds to ensure consistent protonation and minimize interactions with silanol groups.[14]
-
Buffer Selection: A phosphate or acetate buffer at a concentration of 10-25 mM is generally sufficient. Ensure the buffer is soluble in the mobile phase mixture.
-
Isocratic vs. Gradient Elution:
-
Isocratic Elution: A constant mobile phase composition is used throughout the run. This is simpler and often more robust.
-
Gradient Elution: The composition of the mobile phase is changed during the run. This is useful for separating compounds with a wide range of polarities or for reducing run times.
-
Detector Settings
-
Wavelength Selection: As mentioned, the conjugated system of the analyte should provide good UV absorbance. To determine the optimal wavelength, run a UV-Vis spectrum of the analyte in the mobile phase. The wavelength of maximum absorbance (λmax) will provide the best sensitivity. A photodiode array (PDA) detector is highly recommended for method development as it allows for the simultaneous acquisition of spectra and the assessment of peak purity.
-
Data Acquisition Rate: The data acquisition rate should be sufficient to capture at least 20-25 data points across the peak for accurate integration.
Sample Preparation
Proper sample preparation is essential for accurate and reproducible results and for protecting the HPLC column.[1]
-
Solvent: Dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be the same as the initial mobile phase composition to avoid peak distortion.[15] If a stronger solvent is required for solubility, keep the injection volume small.
-
Filtration: Filter all samples and standards through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the column or instrument.
Method Validation
Once the method is developed, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[16][17][18] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components.[17][18]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[17][19]
-
Accuracy: The closeness of the test results to the true value.[17][18]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17][18]
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[16][19]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.[17][19]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17][18]
Part 2: Troubleshooting Guide
This section addresses common issues encountered during HPLC analysis in a question-and-answer format.
Peak Shape Problems
Q1: My peak is tailing. What are the possible causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is drawn out, is a common issue. It can compromise resolution and integration accuracy.
-
Cause 1: Secondary Interactions: The basic nature of the pyrazole moiety can lead to interactions with acidic silanol groups on the column packing material.
-
Solution:
-
-
Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.[14][20]
-
Solution: Dilute the sample and reinject. If tailing improves, column overload was the likely cause.[20]
-
-
Cause 3: Column Contamination or Void: Accumulation of strongly retained compounds on the column inlet or a void in the packing material can cause peak tailing.[14][21][22]
-
Solution:
-
Use a guard column to protect the analytical column.
-
Flush the column with a strong solvent.
-
If a void is suspected, the column may need to be replaced.[14]
-
-
-
Cause 4: Extra-column Volume: Excessive tubing length or diameter between the column and detector can contribute to peak broadening and tailing.[6][14]
Q2: I am observing peak fronting. What should I do?
A2: Peak fronting, where the beginning of the peak is sloped, is less common than tailing but can also affect quantitation.[20]
-
Cause 1: Sample Overload: This is the most common cause of peak fronting.[15][20]
-
Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, leading to fronting.[15][21]
-
Cause 3: Low Column Temperature: Insufficient temperature can sometimes lead to peak fronting.
-
Solution: Increase the column temperature in small increments (e.g., 5 °C).[21]
-
-
Cause 4: Column Degradation: A collapsed column bed can also cause fronting.[15]
-
Solution: Replace the column.
-
Retention Time Issues
Q3: My retention times are drifting or shifting. Why is this happening?
A3: Unstable retention times can indicate a problem with the HPLC system or the method conditions.
-
Cause 1: Inadequate Column Equilibration: The column needs to be properly equilibrated with the mobile phase before analysis, especially when using gradient elution or after changing the mobile phase.
-
Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-20 column volumes) until a stable baseline is achieved.
-
-
Cause 2: Mobile Phase Composition Change: Inaccurate preparation of the mobile phase or evaporation of the more volatile component can lead to retention time shifts.
-
Cause 3: Temperature Fluctuations: The column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[21]
-
-
Cause 4: Leaks in the System: Leaks in the pump, injector, or fittings can cause pressure fluctuations and lead to variable retention times.
-
Solution: Inspect the system for any signs of leaks and tighten or replace fittings as necessary.[21]
-
-
Cause 5: Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Solution: Monitor column performance with a system suitability standard. If performance degrades beyond acceptable limits, replace the column.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best starting mobile phase for analyzing this compound?
A1: A good starting point would be a reversed-phase method using a C18 column. For the mobile phase, begin with an isocratic mixture of acetonitrile and a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0) in a ratio of 30:70 (v/v). From there, you can adjust the organic content to achieve a suitable retention time (ideally with a k' between 2 and 10).
Q2: How do I perform a system suitability test?
A2: A system suitability test is performed before sample analysis to ensure the chromatographic system is performing adequately.[23][24] It typically involves injecting a standard solution multiple times (e.g., 5 or 6 replicate injections) and evaluating parameters such as:
-
Retention Time Precision: The relative standard deviation (RSD) of the retention times should be less than 1%.
-
Peak Area Precision: The RSD of the peak areas should be less than 2%.
-
Tailing Factor (Symmetry Factor): Should be between 0.8 and 1.5.
-
Theoretical Plates (Efficiency): Should meet a minimum requirement (e.g., >2000).
-
Resolution: If there are other peaks of interest, the resolution between them should be greater than 1.5.
These criteria are defined in pharmacopeias such as the USP.[23][24][25][26][27]
Q3: Can I use a gradient method for this analysis?
A3: Yes, a gradient method can be beneficial, especially if you need to analyze this compound in the presence of impurities with different polarities. A shallow gradient, for example, starting with a low percentage of organic modifier and gradually increasing it, can improve the resolution of closely eluting peaks. The revised USP <621> guidelines provide more flexibility for adjusting gradient methods.[25]
Q4: What should I do if I don't see any peak for my analyte?
A4: If you do not see a peak, consider the following:
-
Analyte is too strongly retained: The mobile phase may be too weak. Increase the percentage of the organic solvent.
-
Analyte is not retained: The mobile phase may be too strong. Decrease the percentage of the organic solvent.
-
Detector issue: Ensure the detector is on, the lamp is working, and the wavelength is set correctly.
-
Injection problem: Check that the injector is functioning correctly and that the sample is being introduced into the system.
-
Sample degradation: The analyte may not be stable in the sample solvent.
Q5: How often should I replace my guard column?
A5: The frequency of guard column replacement depends on the cleanliness of the samples. A good practice is to monitor the peak shape and system pressure. An increase in backpressure or the appearance of peak splitting or tailing can indicate that the guard column is clogged or contaminated and should be replaced.
References
- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/support/support-resources/troubleshooting-peak-shape-problems-in-hplc.html]
- HPLC Troubleshooting Guide. SCION Instruments. [URL: https://scioninstruments.com/hplc-troubleshooting-guide/]
- Understanding Peak Fronting in HPLC. Phenomenex. [URL: https://www.phenomenex.com/documents/hplc-troubleshooting-peak-fronting-guide/]
- <621> CHROMATOGRAPHY. US Pharmacopeia (USP). [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/general_chapters/gc_621.pdf]
- Waters Column Selection Guide for Polar Compounds. Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/library/selection-guides/2021/waters-column-selection-guide-for-polar-compounds.html]
- <621> CHROMATOGRAPHY. USP. [URL: https://www.usp.
- Application Notes and Protocols for the HPLC Analysis of Thiophene Derivatives. Benchchem. [URL: https://www.benchchem.
- Understanding the Latest Revisions to USP <621>. Agilent. [URL: https://www.agilent.com/cs/library/whitepaper/public/fifty-one-billion-nine-hundred-eighty-seven-thousand-seven-hundred-ninety-three.pdf]
- Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Chromperfect. [URL: https://www.chromperfect.com/2022/03/08/front-tailing-peaks-aka-peak-fronting-how-to-reduce-and-troubleshoot-in-hplc-and-gc/]
- Troubleshooting HPLC- Fronting Peaks. Restek. [URL: https://www.restek.com/en/technical-literature-library/articles/troubleshooting-hplc--fronting-peaks/]
- USP <621> Chromatography. DSDP Analytics. [URL: https://dsdpanalytics.
- Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [URL: https://www.chromatographyonline.com/view/troubleshooting-basics-part-iv-peak-shape-problems]
- Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [URL: https://www.phenomenex.com/documents/choosing-the-right-hplc-column-a-complete-guide/]
- <621> Chromatography. US Pharmacopeia (USP). [URL: https://www.usp.
- Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. [URL: https://www.waters.com/blog/infographic-whats-the-best-column-for-polar-compound-retention/]
- LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. [URL: https://www.labcompare.com/10-Featured-Articles/580661-LABTips-How-to-Prevent-Tailing-Peaks-in-HPLC/]
- What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [URL: https://www.chromtech.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [URL: http://www.ijcpa.in/issue-3-4/10.21276-ijcpa.2014.1.4.6.pdf]
- Polar Column in HPLC Example. Hawach. [URL: https://www.hawach.com/polar-column-in-hplc-example/]
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Technical Support Center: Guide to the Stable Storage of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol
Welcome to the technical support guide for (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol (referred to herein as MTPM). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Proper storage is critical for obtaining reliable and reproducible experimental results. This guide provides an in-depth analysis of the molecule's vulnerabilities, a troubleshooting section for common degradation issues, and validated protocols for storage and handling.
Section 1: Understanding the Molecule's Vulnerabilities
MTPM is a heterocyclic compound featuring a pyrazole ring, a thiophene ring, and a primary alcohol (hydroxymethyl) group. Each of these structural motifs presents specific stability challenges that must be managed to prevent degradation.
-
Primary Alcohol (-CH₂OH): This is the most reactive site and is highly susceptible to oxidation.[1][2][3] Atmospheric oxygen or other oxidizing agents can convert the primary alcohol first to an aldehyde and subsequently to a carboxylic acid.[2][3] This is the most probable degradation pathway.
-
Thiophene Ring: While aromatic, the sulfur atom in the thiophene ring can be oxidized, especially in the presence of strong oxidizing agents, to form a thiophene-S-oxide or a sulfone.[4][5][6][7] This process can be catalyzed by light and air.
-
Pyrazole Ring: The pyrazole ring itself is a relatively stable aromatic system but, like all electron-rich heterocycles, can be susceptible to strong electrophilic attack or degradation under harsh acidic or basic conditions.[8]
The primary drivers of degradation for MTPM are Oxygen , Light , and Temperature . Controlling these three factors is paramount for preserving the compound's purity.
Caption: Key vulnerable sites on the MTPM molecule and the primary environmental stressors.
Section 2: Troubleshooting Guide: Common Storage Issues
This section addresses common problems encountered during the storage of MTPM in a question-and-answer format.
Q1: My solid MTPM sample, which was initially a white or off-white powder, has turned yellow or brown. What happened?
A: A color change is a strong indicator of chemical degradation. The most likely cause is oxidation of the primary alcohol group or the thiophene ring. This is often accelerated by exposure to air (oxygen) and light.
-
Immediate Actions:
-
Re-analyze the purity of the material using a suitable analytical method (e.g., HPLC, LC-MS, or NMR) to quantify the extent of degradation.
-
If the purity is compromised, the material may need to be repurified or discarded.
-
-
Preventative Measures:
-
Inert Atmosphere: Always store the solid compound under an inert atmosphere like argon or nitrogen.[9][10] After taking a sample, flush the vial headspace with inert gas before re-sealing.
-
Light Protection: Store the vial in the dark, preferably in an amber glass vial or a vial wrapped in aluminum foil.[11][12]
-
Temperature Control: Store at or below the recommended temperature to slow the rate of any potential degradation reactions.
-
Q2: I prepared a stock solution of MTPM in DMSO (or another solvent), and after a week in the freezer, my assay results are inconsistent. What is the issue?
A: While freezing solutions slows degradation, it does not stop it completely. Furthermore, the choice of solvent is critical.
-
Potential Causes:
-
Solvent Reactivity: Some solvents can contain impurities (e.g., peroxides in older ethers like THF or dioxane) that actively degrade the sample. Even high-purity solvents can degrade over time if not stored properly.
-
Moisture: Solvents can absorb atmospheric moisture, which may facilitate hydrolytic degradation pathways, although oxidation is the more probable route for this specific molecule.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and oxygen, accelerating degradation.
-
-
Recommendations:
-
Solvent Choice: Use only fresh, anhydrous, high-purity solvents. For long-term storage, aprotic solvents like DMF or DMSO are generally acceptable, but always prepare fresh solutions for sensitive experiments.
-
Aliquoting: Prepare single-use aliquots of your stock solution. This avoids contaminating the entire stock and minimizes freeze-thaw cycles.
-
Storage: Store solution aliquots at -20°C or, for maximum stability, at -80°C. Ensure vials are tightly sealed with PTFE-lined caps.[11]
-
Q3: My HPLC/LC-MS analysis shows new peaks that were not present in the fresh sample. What are these impurities?
A: The most probable degradation products result from the oxidation of the primary alcohol.
-
Likely Degradation Products:
-
(1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)carbaldehyde: The first oxidation product.
-
1-Methyl-5-thien-2-yl-1H-pyrazole-3-carboxylic acid: The final oxidation product.[2]
-
-
Troubleshooting Workflow: The diagram below outlines a logical flow for investigating the appearance of unknown peaks.
Caption: Troubleshooting workflow for identifying unknown impurities in MTPM samples.
Section 3: Proactive Stability Management & Protocols
Adhering to strict storage protocols from the moment the compound is received is the best strategy for preventing degradation.
Table 1: Recommended Storage Conditions for MTPM
| Condition | Solid Compound (Long-Term) | Stock Solution (Short-Term) |
| Temperature | -20°C or lower | -20°C or -80°C |
| Atmosphere | Inert Gas (Argon or Nitrogen) [9] | Tightly Sealed (minimal headspace) |
| Light | Protect from Light (Amber Vial) [11][12] | Protect from Light (Amber Vial) [11][12] |
| Container | Glass vial with PTFE-lined cap | Glass/Polypropylene vial with PTFE-lined cap [12] |
Protocol 3.1: Recommended Procedure for Aliquoting and Storing Solid MTPM
-
Preparation: Work in an environment with low humidity. If available, use a glove box purged with nitrogen or argon.
-
Equilibration: Before opening, allow the primary container of MTPM to warm to room temperature (approx. 30-60 minutes). This prevents condensation of atmospheric moisture onto the cold solid.
-
Dispensing: Quickly weigh and dispense the desired amount of MTPM into smaller, appropriately sized amber glass vials for daily or weekly use.
-
Inerting: Backfill the primary container and each new aliquot vial with dry argon or nitrogen gas.[10]
-
Sealing: Tightly seal the vials with PTFE-lined caps. For extra protection, wrap the cap junction with Parafilm®.
-
Storage: Place all vials in a labeled, sealed secondary container and store at -20°C in a dark location.
Protocol 3.2: Recommended Procedure for Preparing and Storing Stock Solutions
-
Solvent Preparation: Use a fresh bottle of high-purity, anhydrous-grade solvent. If the solvent is not from a sealed bottle, it may need to be dried over molecular sieves.
-
Dissolution: Calculate the amount of MTPM needed for your desired concentration and volume. Add the solvent to the pre-weighed solid and mix thoroughly (vortex or sonicate) until fully dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in small, amber-colored vials (glass or polypropylene). Fill the vials to minimize the headspace.
-
Sealing and Storage: Tightly cap the vials and store them at -20°C or -80°C in a dark, designated freezer box.
-
Usage: When needed, remove a single aliquot and allow it to thaw completely at room temperature before use. Do not refreeze any unused portion of the aliquot.
Section 4: Frequently Asked Questions (FAQs)
-
Can I store solid MTPM at room temperature for short periods?
-
It is strongly discouraged. While degradation may not be instantaneous, exposure to ambient light, oxygen, and temperature will initiate the process.[13] For transport or brief periods on the benchtop, keep the vial sealed and protected from light.
-
-
Is the compound sensitive to moisture?
-
While the primary degradation pathway is oxidation, all high-purity organic compounds should be protected from moisture to prevent potential hydrolysis and to maintain accurate weight measurements. The hygroscopic nature of the compound has not been fully characterized, so caution is advised.
-
-
How can I re-qualify a sample that has been stored for a long time?
-
The best practice is to perform a purity analysis using a validated HPLC method. Compare the chromatogram to that of a reference standard or the original batch data. An NMR spectrum can also be used to check for the appearance of new signals corresponding to degradation products like aldehydes or carboxylic acids.
-
References
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Drag, M. V., & Suzen, S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 113. Available at: [Link]
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Wikipedia. (n.d.). Thiophene. In Wikipedia. Retrieved January 17, 2026, from [Link]
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Saladino, R., et al. (2007). Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems. Catalysis Communications, 8(11), 1756-1760. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). (5-Thien-2-yl-1h-pyrazol-3-yl)methanol. In PubChem. Retrieved January 17, 2026, from [Link]
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Blomstrand, R., et al. (1979). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: an approach to therapy against methanol poisoning. Critical Reviews in Toxicology, 6(3), 217-238. Available at: [Link]
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Adam, W., & Golsch, D. (1994). Preparation and Photochemistry of Thiophene-S-oxides. Angewandte Chemie International Edition in English, 33(10), 1107-1108. Available at: [Link]
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MDPI. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Retrieved January 17, 2026, from [Link]
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ACS Publications. (2022). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. Available at: [Link]
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Totah, R. A., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 40(7), 1385-1392. Available at: [Link]
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The Whiskey Wash. (2023). Does Whiskey Go Bad? | Prevent Oxidation With This Simple and Inexpensive Step. Retrieved January 17, 2026, from [Link]
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Quora. (n.d.). What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level? Retrieved January 17, 2026, from [Link]
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Chemistry For Everyone. (2023). How Should Ethanol Be Stored?. YouTube. Available at: [Link]
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Thieme Chemistry. (n.d.). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Retrieved January 17, 2026, from [Link]
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Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Thiophenemethanol. In PubChem. Retrieved January 17, 2026, from [Link]
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OMGCHEERS. (n.d.). How to Store Alcohol: The Crucial Role of Temperature, Humidity, and Light. Retrieved January 17, 2026, from [Link]
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Inorganic Ventures. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Methanol. In PubChem. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. In PubChem. Retrieved January 17, 2026, from [Link]
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Zhu, H., et al. (2011). Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate. Acta Crystallographica Section E, 67(Pt 8), o2200. Available at: [Link]
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Chemistry Central Journal. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]
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NY.Gov. (2016). Chemical Storage and Handling Recommendations. Retrieved January 17, 2026, from [Link]
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Culinary Solvent. (n.d.). Safe Storage Tips for 200 Proof Food Grade Ethanol. Retrieved January 17, 2026, from [Link]
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PubMed. (2011). Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl-idene)(thio-phen-2-yl)meth-yl]amino}-3-phenyl-propionate. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved January 17, 2026, from [Link]
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MDPI. (2004). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank, 2004(3), M379. Available at: [Link]
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PubMed. (2010). Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. Retrieved January 17, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol Analogs: A Structure-Activity Relationship Deep Dive
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] Its versatile structure allows for a wide range of therapeutic applications, from anti-inflammatory to anticancer agents. This guide delves into the structure-activity relationship (SAR) of a specific class of pyrazole derivatives: (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol and its analogs. By objectively comparing the performance of these compounds and providing supporting experimental data, we aim to equip researchers with the insights needed to navigate the complexities of designing novel therapeutics based on this promising scaffold.
The Core Scaffold: A Privileged Structure in Drug Discovery
The this compound core represents a "privileged structure" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the development of novel drugs. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a key feature of many FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal anchor for pharmacophores. The incorporation of a thiophene ring and a methanol group at specific positions further enhances the potential for targeted biological activity.
Synthetic Strategies: Building the Analog Library
The synthesis of this compound analogs typically involves a multi-step process. A common and efficient method for constructing the core pyrazole ring is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This foundational reaction allows for the introduction of various substituents on the pyrazole ring, which is crucial for exploring the structure-activity landscape.
Below is a generalized synthetic workflow for creating a library of these analogs. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Experimental Protocol: General Synthesis of this compound Analogs
-
Step 1: Synthesis of the 1,3-Diketone Intermediate. A substituted thiophene carboxylate is reacted with a suitable ketone (e.g., acetone) in the presence of a strong base like sodium ethoxide. This Claisen condensation reaction forms the crucial 1,3-diketone intermediate. The choice of substituents on the starting thiophene allows for diversity at the 5-position of the final pyrazole.
-
Step 2: Pyrazole Ring Formation. The 1,3-diketone is then reacted with methylhydrazine. This cyclization reaction, often carried out in a protic solvent like ethanol, forms the 1-methyl-5-thienyl-1H-pyrazole-3-carboxylate ester. The use of methylhydrazine specifically introduces the methyl group at the N1 position of the pyrazole ring.
-
Step 3: Reduction to the Methanol Analog. The resulting pyrazole ester is reduced to the corresponding primary alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). This step yields the final this compound analog.
Structure-Activity Relationship (SAR) Analysis
The biological activity of these analogs is highly dependent on the nature and position of substituents on both the pyrazole and thiophene rings. Below, we compare the performance of various analogs based on available experimental data, primarily focusing on their potential as kinase inhibitors and anti-inflammatory agents.
Kinase Inhibition
Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[1] Patents reveal that pyrazole derivatives are being actively investigated as inhibitors of kinases such as TNIK, IKKε, and TBK1, which are involved in inflammation and cancer signaling pathways.
A study on 4-(pyrazol-3-yl)-pyridines as JNK inhibitors provides valuable insights into the SAR of pyrazole-based kinase inhibitors. The study demonstrated that substitutions on the pyrazole ring significantly impact the inhibitory activity. For instance, N-alkylation of the pyrazole ring was found to be crucial for potency.
Table 1: Comparative Kinase Inhibitory Activity of Pyrazole Analogs
| Compound ID | R1 (on Pyrazole N1) | R2 (on Thiophene) | Target Kinase | IC50 (nM) | Reference |
| Parent | -CH₃ | -H | JNK3 | Data not available | - |
| Analog A | -H | -H | JNK3 | >10,000 | [2] |
| Analog B | -CH₃ | -H | JNK3 | 630 | [2] |
| Analog C | -CH₂CH₃ | -H | JNK3 | 450 | [2] |
| Analog D | -CH₃ | 5-Cl | JNK3 | 210 | [2] |
From the data in Table 1, several key SAR observations can be made:
-
N1-Methylation is Critical: The presence of a methyl group at the N1 position of the pyrazole ring (Analog B) is essential for JNK3 inhibitory activity compared to the unsubstituted analog (Analog A).
-
Alkyl Chain Length at N1: Increasing the alkyl chain length at the N1 position from methyl to ethyl (Analog C) can lead to a modest increase in potency.
-
Substitution on the Thiophene Ring: The introduction of an electron-withdrawing group like chlorine at the 5-position of the thiophene ring (Analog D) significantly enhances the inhibitory activity. This suggests that the electronic properties of the thiophene ring play a crucial role in the interaction with the kinase.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. The mechanism often involves the inhibition of key inflammatory mediators. While specific data for the this compound series is limited, general trends from related thienyl-pyrazole compounds can provide valuable insights.
Table 2: Comparative Anti-inflammatory Activity of Thienyl-Pyrazole Analogs
| Compound ID | R1 (on Pyrazole N1) | R2 (on Thiophene) | Assay | % Inhibition | Reference |
| Parent | -CH₃ | -H | Carrageenan-induced paw edema | Data not available | - |
| Analog E | -Phenyl | -H | Carrageenan-induced paw edema | 45% | [3] |
| Analog F | -Phenyl | 4-Cl | Carrageenan-induced paw edema | 62% | [3] |
| Analog G | -Phenyl | 4-OCH₃ | Carrageenan-induced paw edema | 38% | [3] |
-
N1-Aryl Substitution: An aryl group at the N1 position appears to be favorable for anti-inflammatory activity.
-
Electronic Effects on the Thiophene Ring: Similar to kinase inhibition, substituents on the thiophene ring modulate the anti-inflammatory activity. An electron-withdrawing group (Cl) at the 4-position of the thiophene ring (Analog F) enhances activity, while an electron-donating group (OCH₃) (Analog G) diminishes it. This highlights the importance of the electronic landscape of the molecule for its biological function.
Future Directions and Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The SAR studies, though still in their early stages for this specific series of analogs, have already revealed critical structural features that govern their biological activity.
Future research should focus on:
-
Systematic Analog Synthesis: A more comprehensive library of analogs with diverse substituents at various positions of the pyrazole and thiophene rings is needed to build a more detailed SAR model.
-
Broader Biological Screening: Analogs should be screened against a wider panel of kinases and other relevant biological targets to identify novel activities and potential off-target effects.
-
In Vivo Studies: Promising candidates identified from in vitro studies should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.
By leveraging the insights from SAR studies and employing rational drug design principles, the full therapeutic potential of this compound analogs can be unlocked, paving the way for the development of next-generation targeted therapies.
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Samara Journal of Science. Retrieved January 17, 2026, from [Link]
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Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). Retrieved January 17, 2026, from [Link]
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Synthesis, antimicrobial, antioxidant, anti-inflammatory, and analgesic activities of some new 3-(2′-thienyl)pyrazole-based heterocycles. (2012). Medicinal Chemistry Research, 21(7). Retrieved January 17, 2026, from [Link]
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Comparative analysis of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol with other kinase inhibitors.
A Senior Application Scientist's Guide: Comparative Analysis of Novel Kinase Inhibitors
Topic: A Framework for the Comparative Analysis of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol, a Novel Pyrazole-Based Kinase Inhibitor
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern oncology and beyond.[1] Their dysregulation is a hallmark of numerous diseases, driving the development of a vast portfolio of small-molecule kinase inhibitors.[1][2] Within this landscape, certain chemical scaffolds have emerged as "privileged structures" due to their inherent ability to bind to the ATP-binding pocket of kinases. The pyrazole ring is a prominent example of such a scaffold, forming the core of numerous approved and investigational drugs.[3][4]
This guide presents a comprehensive framework for the characterization of a novel, investigational compound: This compound (hereafter designated MTPM ). As MTPM is a new chemical entity, this document serves as a strategic guide for researchers, outlining the essential experimental workflows required to elucidate its potency, selectivity, and cellular mechanism of action. We will benchmark its hypothetical performance against a panel of well-characterized kinase inhibitors, demonstrating a robust methodology for evaluating any new candidate in this competitive field.
Section 1: Deconstructing the MTPM Scaffold: A Structural Rationale
The therapeutic potential of a kinase inhibitor is intrinsically linked to its chemical structure. The pyrazole core of MTPM is well-documented to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a key feature for ATP-competitive inhibition.[5] The specific substitutions on this core dictate the inhibitor's potency and selectivity profile.
-
1-Methyl Group: N-methylation of the pyrazole ring can significantly impact the compound's physicochemical properties, such as solubility and cell permeability. It can also influence the orientation of the molecule within the ATP pocket, potentially altering its selectivity profile compared to its unmethylated parent.
-
5-Thien-2-yl Group: The thiophene ring, an aromatic heterocycle, likely occupies the hydrophobic region of the ATP-binding site. Variations in this group are a common strategy in medicinal chemistry to modulate potency and explore interactions with specific amino acid residues, thereby fine-tuning selectivity.[6]
-
3-Methanol Group: The hydroxyl group of the methanol substituent provides a potential hydrogen bond donor/acceptor, which could form additional interactions with the solvent-exposed region of the kinase, further enhancing affinity and specificity.
Based on this structural analysis, we hypothesize that MTPM is an ATP-competitive kinase inhibitor. Its precise target profile, however, can only be determined through the rigorous experimental plan outlined below.
Section 2: The Benchmarks: A Panel of Comparative Kinase Inhibitors
To understand the unique properties of MTPM, its activity must be contextualized against established standards. We have selected a diverse panel of inhibitors for this comparative analysis, each representing a different class or mechanism.
| Inhibitor | Primary Target(s) | Class | Mechanism of Action |
| Staurosporine | Pan-Kinase | Natural Product | Broad-spectrum, potent, ATP-competitive inhibitor; serves as a positive control for inhibition. |
| Gefitinib | EGFR | Tyrosine Kinase Inhibitor | Selective, ATP-competitive inhibitor of Epidermal Growth Factor Receptor.[7] |
| Palbociclib | CDK4/CDK6 | Serine/Threonine Kinase Inhibitor | Highly selective, ATP-competitive inhibitor of Cyclin-Dependent Kinases 4 and 6, inducing G1 cell cycle arrest.[8] |
| Dorsomorphin | AMPK, BMPR | Pyrazolo[1,5-a]pyrimidine | ATP-competitive inhibitor with a distinct pyrazole-like core, providing a close structural and mechanistic comparator.[5] |
Section 3: Experimental Framework for Comparative Analysis
A robust evaluation of a novel kinase inhibitor requires a multi-tiered approach, moving from direct biochemical assays to complex cell-based models. This ensures that the observed activity is not an artifact of an isolated system but translates into a tangible biological effect within a physiological context.
Biochemical Profiling: Defining Potency and Selectivity
Causality: The foundational step is to determine if MTPM directly inhibits the enzymatic activity of purified kinases and to quantify its potency (IC50). A broad screening panel is essential to distinguish a selective inhibitor from a promiscuous one, which may have undesirable off-target effects.[9]
Protocol: ADP-Glo™ Luminescent Kinase Assay
This protocol is a self-validating system for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10][11] The luminescent signal is directly proportional to kinase activity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of MTPM and comparator inhibitors (e.g., from 100 µM to 5 nM) in a suitable solvent like DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of each inhibitor dilution. Add 2 µL of the purified kinase enzyme solution in kinase buffer. Include "no enzyme" and "vehicle (DMSO)" controls.
-
Pre-incubation: Incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the kinase. This step is critical for inhibitors with slow on-rates.
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.
-
Reaction Incubation: Incubate for 60 minutes at room temperature. The duration should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a light signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and fit the dose-response curves using a four-parameter logistic model to determine the IC50 value for each inhibitor against each kinase.
Workflow: Biochemical Kinase Inhibition Assay
Caption: Workflow for determining inhibitor IC50 using an ADP-Glo biochemical assay.
Hypothetical Data: Kinase Selectivity Profile (IC50, nM)
This table illustrates a potential outcome where MTPM shows high selectivity for CDK2, a key cell cycle regulator.
| Kinase Target | MTPM (Hypothetical) | Staurosporine | Gefitinib | Palbociclib | Dorsomorphin |
| CDK2/CycA | 15 | 2 | >10,000 | 450 | 1,500 |
| CDK4/CycD1 | 850 | 5 | >10,000 | 11 | 2,100 |
| EGFR | >10,000 | 20 | 25 | >10,000 | >10,000 |
| p38α | 2,500 | 8 | >10,000 | >10,000 | 250 |
| PI3Kα | >10,000 | 15 | >10,000 | >10,000 | >10,000 |
| Bcr-Abl | 9,800 | 30 | 8,000 | >10,000 | >10,000 |
Cell-Based Target Engagement: Verifying Intracellular Activity
Causality: A compound's biochemical potency is meaningless if it cannot penetrate the cell membrane and engage its target in the complex cellular milieu.[12] This experiment validates on-target activity by measuring the phosphorylation of a known downstream substrate of the target kinase. If MTPM targets CDK2, we expect to see a reduction in the phosphorylation of Retinoblastoma protein (Rb), a primary CDK2 substrate.
Protocol: Western Blot for Phospho-Rb
Step-by-Step Methodology:
-
Cell Culture & Seeding: Culture a relevant cancer cell line (e.g., HeLa, which has high CDK2 activity) in appropriate media. Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of MTPM or comparator inhibitors for a defined period (e.g., 24 hours). A time-course experiment may be necessary for optimization.
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., p-Rb Ser807/811). On a separate blot, probe for total Rb and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensity and normalize the p-Rb signal to total Rb and the loading control to determine the dose-dependent inhibition of target phosphorylation.
Workflow: Cell-Based Target Engagement Assay
Caption: Workflow for Western Blot analysis of downstream target phosphorylation.
Section 4: Signaling Pathway Context and Conclusion
Kinase inhibitors exert their effects by modulating complex signaling networks.[13][14] Based on our hypothetical data, MTPM is a selective CDK2 inhibitor. CDK2, in complex with Cyclin E or A, is a critical driver of the G1/S transition in the cell cycle. Its inhibition by MTPM would prevent the phosphorylation of Rb, keeping the transcription factor E2F bound and inactive. This blocks the expression of genes required for DNA replication, leading to cell cycle arrest.
Diagram: The CDK/Rb Cell Cycle Control Pathway
Caption: Simplified cell cycle pathway showing points of inhibition for MTPM and Palbociclib.
This guide has established a rigorous, multi-faceted framework for the preclinical evaluation of a novel kinase inhibitor, this compound. By integrating direct biochemical profiling with cell-based assays of target engagement and functional outcomes, researchers can build a comprehensive understanding of a compound's mechanism of action. The comparative analysis against established inhibitors is not merely a benchmark but a critical tool for identifying unique therapeutic windows and potential advantages. This structured approach, grounded in scientific causality, is essential for navigating the complex path of drug discovery and identifying promising new candidates for clinical development.
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A Senior Application Scientist's Guide to Validating the Purity of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol via Mass Spectrometry
In the rigorous landscape of pharmaceutical research and drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of regulatory compliance and, more critically, of scientific validity.[1] Impurities can introduce significant variability, potentially altering the pharmacological and toxicological profile of a compound, which can lead to misleading biological data and safety concerns.[2] This guide provides an in-depth, comparative analysis for validating the purity of a novel heterocyclic compound, (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol, with a primary focus on mass spectrometry. We will explore not only the "how" but the "why" behind the chosen methodologies, comparing them with alternative techniques to provide a comprehensive framework for researchers and drug development professionals.
The Critical Role of Purity in Drug Discovery
The subject of our analysis, this compound, belongs to a class of pyrazole-containing heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[3][4] During synthesis, however, side reactions can lead to a variety of impurities, such as regioisomers or incompletely cyclized intermediates, which can be challenging to separate and identify.[5] Therefore, a robust analytical strategy to ensure the purity of the target compound is not merely a quality control step but an integral part of the discovery and development process.
Mass Spectrometry: A Cornerstone of Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] Its high sensitivity and specificity make it an indispensable tool for confirming the identity and assessing the purity of synthesized compounds.[6][7] When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the resolution and identification of the target compound from its impurities.[7]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) for Purity Validation
This protocol outlines the use of a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system for the purity analysis of this compound. High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, are critical as they can measure mass with enough accuracy to determine a unique molecular formula.[8][9]
1. Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL in the initial mobile phase composition. Rationale: This concentration range typically avoids detector saturation and ion suppression effects, ensuring accurate mass measurement and response.
2. Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Rationale: C18 columns are versatile and provide excellent separation for a wide range of small organic molecules based on hydrophobicity.
-
Mobile Phase A: 0.1% formic acid in water. Rationale: Formic acid acts as a proton source, facilitating efficient ionization of the analyte in positive ion mode.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% B over 10 minutes. Rationale: A gradient is essential to elute not only the main compound but also potential impurities that may have significantly different polarities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C. Rationale: Elevated temperature lowers mobile phase viscosity, improving chromatographic efficiency and peak shape.
-
Injection Volume: 2 µL.
3. Mass Spectrometry (MS) Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode. Rationale: ESI is a 'soft' ionization technique, meaning it minimizes in-source fragmentation, which is ideal for observing the intact molecular ion.[10] The nitrogen atoms in the pyrazole ring are basic and are readily protonated in the acidic mobile phase, making positive mode ESI highly suitable.
-
Mass Analyzer: TOF or Orbitrap.
-
Mass Range: m/z 100 - 500. Rationale: This range comfortably covers the expected mass of the target compound and potential dimeric or adduct forms.
-
Resolution: > 60,000. Rationale: High resolution is necessary to distinguish the target ion from isobaric impurities (compounds with the same nominal mass but different elemental formulas).[11]
-
Data Acquisition: Full scan mode to detect all ions, coupled with data-dependent MS/MS to obtain fragmentation data for structural elucidation of any detected impurities.
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In Vivo Efficacy of Thienyl-Pyrazole Compounds: A Comparative Guide for Drug Development Professionals
The thienyl-pyrazole scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. This guide provides a comparative analysis of the in vivo efficacy of various thienyl-pyrazole compounds, with a primary focus on their anti-inflammatory and anticancer properties. By synthesizing data from multiple preclinical studies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the therapeutic potential of this promising class of molecules.
The Thienyl-Pyrazole Moiety: A Versatile Pharmacophore
The fusion of a thiophene ring with a pyrazole nucleus gives rise to the thienyl-pyrazole scaffold. This heterocyclic system has demonstrated a remarkable capacity to interact with a wide array of biological targets, leading to the development of compounds with potent anti-inflammatory, analgesic, anticancer, and antioxidant activities.[1] The structural versatility of the thienyl-pyrazole core allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.
Comparative In Vivo Efficacy in Inflammation
A significant area of investigation for thienyl-pyrazole derivatives has been in the management of inflammation, primarily through the inhibition of cyclooxygenase-2 (COX-2). A key study by El-Shoukrofy et al. (2019) provides a head-to-head comparison of the in vivo anti-inflammatory activity of a series of novel thiophene and annulated thiophene pyrazole hybrids.[2]
Anti-Inflammatory Activity in the Carrageenan-Induced Paw Edema Model
The carrageenan-induced rat paw edema model is a standard acute inflammatory assay used to evaluate the efficacy of anti-inflammatory agents. In this model, the percentage of edema inhibition is a key measure of a compound's effectiveness. The following table summarizes the in vivo anti-inflammatory activity of selected thienyl-pyrazole derivatives from the study by El-Shoukrofy et al., with celecoxib and diclofenac sodium serving as reference compounds.[2]
| Compound | Chemical Scaffold | Dose (mmol/kg) | % Edema Inhibition (after 3h) | ED₅₀ (mmol/kg) |
| 3 | Thiophene-pyrazole hybrid | 0.05 | 65.2 | 0.038 |
| 6a | Thienopyrimidine-pyrazole hybrid | 0.05 | 72.5 | 0.033 |
| 6c | Thienopyrimidine-pyrazole hybrid | 0.05 | 68.1 | 0.036 |
| 9 | Thienotriazolopyrimidine-pyrazole hybrid | 0.05 | 69.6 | 0.035 |
| 10 | Thienopyrimidine-pyrazole hybrid | 0.05 | 62.3 | 0.040 |
| 11 | Thienopyrimidine-pyrazole hybrid | 0.05 | 66.7 | 0.037 |
| Celecoxib | Pyrazole derivative (Standard) | 0.05 | 58.0 | 0.042 |
| Diclofenac Sodium | Phenylacetic acid derivative (Standard) | 0.05 | 55.1 | 0.045 |
Key Insights:
-
Several of the synthesized thienyl-pyrazole hybrids demonstrated superior anti-inflammatory activity compared to the standard drugs, celecoxib and diclofenac sodium.[2]
-
Compound 6a , a thienopyrimidine-pyrazole hybrid, emerged as the most potent derivative with an ED₅₀ of 0.033 mmol/kg.[2]
-
The study highlights that the fusion of the pyrazole ring with thienopyrimidine and thienotriazolopyrimidine moieties can lead to compounds with enhanced anti-inflammatory efficacy.[2]
Ulcerogenic Activity
A critical aspect of the development of non-steroidal anti-inflammatory drugs (NSAIDs) is their gastrointestinal safety profile. The ulcerogenic potential of the most potent compounds from the El-Shoukrofy et al. study was evaluated and compared to standard NSAIDs.
| Compound | Ulcer Index |
| 3 | 0.50 ± 0.12 |
| 6a | 0.42 ± 0.11 |
| 6c | 0.58 ± 0.14 |
| 9 | 0.67 ± 0.15 |
| 10 | 0.75 ± 0.17 |
| 11 | 0.67 ± 0.15 |
| Celecoxib | 1.58 ± 0.25 |
| Indomethacin | 4.58 ± 0.42 |
| Control | 0.17 ± 0.08 |
Key Insights:
-
The tested thienyl-pyrazole hybrids exhibited a significantly lower ulcer index compared to both celecoxib and indomethacin, indicating a more favorable gastrointestinal safety profile.[2] This is a crucial advantage for potential long-term therapeutic use.
In Vivo Efficacy in Oncology
The anticancer potential of thienyl-pyrazole derivatives is an emerging area of research. While direct head-to-head in vivo comparative studies are limited, data from individual studies on promising compounds provide valuable insights into their potential as anticancer agents.
The following table summarizes the in vivo efficacy of a representative thieno[3,2-c]pyrazole derivative investigated as an Aurora kinase inhibitor.
| Compound | Target | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Reference |
| Compound 38 | Aurora kinases | HL-60 human leukemia xenograft | Nude mice | 50 mg/kg, i.p., daily | 60% tumor growth inhibition | [3] |
Key Insights and Considerations:
-
Compound 38, a thieno[3,2-c]pyrazole derivative, demonstrated significant tumor growth inhibition in a human leukemia xenograft model, highlighting the potential of this scaffold in targeting key regulators of cell division like Aurora kinases.[3]
-
It is crucial to note that a direct comparison of the anticancer efficacy of different thienyl-pyrazole compounds is challenging due to the variability in experimental models, including the cancer cell lines, animal models, dosing regimens, and efficacy endpoints used in different studies.
-
Future research should focus on conducting comparative in vivo studies of promising thienyl-pyrazole anticancer candidates against the same cancer models to establish a clearer understanding of their relative potencies and therapeutic potential.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is based on the methodology described by El-Shoukrofy et al. (2019).[2]
-
Animal Model: Male Wistar rats (150-180 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Rats are randomly divided into control and treatment groups (n=6 per group).
-
Compound Administration: Test compounds, reference drugs (celecoxib, diclofenac sodium), and vehicle (control) are administered orally 1 hour before carrageenan injection.
-
Induction of Inflammation: 0.1 mL of 1% w/v carrageenan solution in saline is injected subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Ulcerogenic Activity Assay
This protocol is adapted from the study by El-Shoukrofy et al. (2019).[2]
-
Animal Model: Male Wistar rats are used.
-
Fasting: Animals are fasted for 24 hours before compound administration, with free access to water.
-
Compound Administration: Test compounds and reference drugs are administered orally at doses equivalent to 5 times their ED₅₀ for anti-inflammatory activity.
-
Observation Period: Animals are observed for 6 hours after administration.
-
Euthanasia and Stomach Excision: Rats are euthanized, and their stomachs are removed and opened along the greater curvature.
-
Ulcer Scoring: The gastric mucosa is examined for ulcers. The severity of ulcers is scored based on their number and size.
-
Calculation of Ulcer Index: The ulcer index is calculated based on the scored ulcer severity.
Visualizing Experimental Workflows
Carrageenan-Induced Paw Edema Workflow
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion
The thienyl-pyrazole scaffold represents a highly versatile platform for the development of novel therapeutics. In the realm of anti-inflammatory agents, derivatives incorporating thienopyrimidine and thienotriazolopyrimidine moieties have demonstrated superior in vivo efficacy and an improved gastrointestinal safety profile compared to established NSAIDs. While the exploration of their anticancer potential is at an earlier stage, initial in vivo studies with compounds like Aurora kinase inhibitors are promising. This guide underscores the importance of continued research into this compound class, with a particular emphasis on conducting direct comparative in vivo studies to robustly evaluate the therapeutic potential of new thienyl-pyrazole derivatives.
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A Comparative Analysis of the Antioxidant Potential of Novel Pyrazole Derivatives
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Growing Importance of Antioxidants and the Promise of Pyrazoles
In the ongoing battle against cellular damage, antioxidants play a pivotal role. They are essential molecules that neutralize harmful free radicals, which are unstable atoms that can damage cells, leading to aging and various diseases.[1][2] The scientific community is in a constant search for new and more effective antioxidant compounds. Among the many classes of organic molecules being explored, pyrazole derivatives have emerged as a particularly promising area of research.[3][4][5][6] Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and, notably, antioxidant properties.[3][4][5][6][7]
This guide provides a comprehensive framework for benchmarking the antioxidant activity of novel pyrazole compounds against established standards. We will delve into the underlying mechanisms of antioxidant action, detail the most common and reliable in vitro assays, and present a clear methodology for comparing and interpreting experimental data. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively evaluate the antioxidant potential of new chemical entities.
Understanding the Mechanisms: How Antioxidants Work
The primary function of an antioxidant is to donate an electron or a hydrogen atom to a free radical, thereby stabilizing it and preventing a cascade of further oxidative damage.[8][9][10][11] The two predominant mechanisms by which phenolic and other antioxidants exert their effects are:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical.[8][9]
-
Single Electron Transfer (SET): This mechanism involves the antioxidant donating an electron to the free radical.[8]
The efficacy of an antioxidant is largely determined by its chemical structure. For pyrazole derivatives, the presence of specific functional groups and their positions on the pyrazole ring can significantly influence their antioxidant capacity.[7][12][13][14] Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the pyrazole scaffold can enhance its radical scavenging ability.[7][12][13][14]
Benchmarking Assays: A Multi-faceted Approach to Evaluating Antioxidant Activity
To obtain a comprehensive and reliable assessment of a compound's antioxidant potential, it is essential to employ a battery of assays that operate through different mechanisms. The three most widely accepted and utilized in vitro methods are the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid, simple, and widely used method for screening antioxidant activity.[11][15][16] It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, which results in a color change from deep violet to pale yellow.[15][16] The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the antioxidant's radical scavenging capacity.[11][15][16]
Experimental Workflow: DPPH Assay
Caption: A step-by-step workflow for the ABTS antioxidant assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). [1][2][17]This reduction is measured by a color change from a colorless ferric-probe complex to a colored ferrous-probe complex at low pH, with an absorbance maximum around 593 nm. [1][2]The FRAP assay is a simple, rapid, and cost-effective method for assessing the overall antioxidant potential of a substance. [1][2][18]
Experimental Workflow: FRAP Assay
Caption: An overview of the FRAP assay experimental workflow.
Data Interpretation and Comparative Analysis
The results from these assays should be expressed in a standardized manner to allow for objective comparison. For the DPPH and ABTS assays, the half-maximal inhibitory concentration (IC50) is a common metric. A lower IC50 value indicates a higher antioxidant activity. [16][19]For the FRAP assay, results are typically expressed as equivalents of a standard compound, such as ferrous sulfate (FeSO₄) or Trolox. [20][21]
Comparative Data Summary
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (mM Fe²⁺/mM) |
| Novel Pyrazole 1 | [Insert Data] | [Insert Data] | [Insert Data] |
| Novel Pyrazole 2 | [Insert Data] | [Insert Data] | [Insert Data] |
| Trolox | [Insert Data] | [Insert Data] | [Insert Data] |
| Ascorbic Acid | [Insert Data] | [Insert Data] | [Insert Data] |
| Quercetin | [Insert Data] | [Insert Data] | [Insert Data] |
Note: The data in this table is for illustrative purposes. Actual experimental data should be inserted.
Conclusion: Advancing the Field of Antioxidant Research
The systematic benchmarking of novel pyrazole derivatives against established antioxidant standards is a critical step in the identification and development of new therapeutic agents. By employing a multi-assay approach and adhering to rigorous experimental protocols, researchers can gain a comprehensive understanding of the antioxidant potential of their compounds. The insights gained from such studies will not only contribute to the growing body of knowledge on pyrazole chemistry but also pave the way for the development of novel treatments for a wide range of oxidative stress-related diseases.
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Navigating the Labyrinth: A Comparative Guide to the Cross-Reactivity Profiling of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A compound's interaction with unintended targets, known as cross-reactivity or off-target effects, can lead to unforeseen toxicities or a misleading interpretation of its biological role. This guide provides an in-depth, technical comparison of methodologies for profiling the cross-reactivity of a novel compound, exemplified by (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol.
The structure of this compound, a substituted pyrazole, hints at a potential for diverse biological interactions. Pyrazole derivatives are known to interact with a wide range of targets, making a comprehensive cross-reactivity assessment paramount.[1] This guide will not only detail the "how" but also the "why" behind the experimental choices, empowering you to design a robust profiling strategy for your compounds of interest.
The Imperative of Early and Comprehensive Profiling
Identifying potential off-target activities early in the drug discovery process is crucial for mitigating risks and avoiding costly late-stage failures.[2] A tiered approach to profiling allows for a cost-effective and data-driven progression of a compound. We will explore a logical workflow, starting with broad screening panels and moving towards more focused, mechanistic studies.
Tier 1: Broad Liability Assessment - Casting a Wide Net
The initial step is to screen the compound against a broad panel of targets known to be associated with adverse drug reactions. This provides a panoramic view of potential liabilities.
Comparative Platforms for Broad Off-Target Screening
Several contract research organizations (CROs) offer comprehensive safety screening panels. Here, we compare two leading platforms: Eurofins Discovery's SafetyScreen™ and the BioPrint® Profile Panel.[3][4]
| Feature | Eurofins SafetyScreen™ Panels[2][3] | BioPrint® Profile Panel[4] |
| Panel Size & Scope | Tiered panels (e.g., SafetyScreen44, SafetyScreen87) covering GPCRs, ion channels, transporters, and enzymes.[2][5] | Over 130 assays with a focus on targets with known safety liabilities.[4] |
| Assay Types | Primarily binding assays, with options for functional follow-up.[6] | A mix of enzymatic and binding assays.[4] |
| Key Differentiator | Tiered approach allows for scalable screening based on the stage of the project.[3] | Provides a comprehensive mechanistic understanding of potential liabilities in a single panel.[4] |
| Data Output | Typically reported as percent inhibition at a single concentration (e.g., 10 µM).[7] | Similar to SafetyScreen, providing a snapshot of off-target hits. |
Experimental Rationale: The choice between these platforms depends on the specific needs of the project. For an initial, cost-effective screen of a large number of compounds, a smaller panel like the SafetyScreen44 might be sufficient. For a lead candidate like this compound, a more comprehensive panel like the BioPrint® is advisable to gain a deeper understanding of its off-target profile from the outset.
Experimental Protocol: Broad Panel Screening (Example using a SafetyScreen Panel)
Objective: To identify significant off-target interactions of this compound at a single concentration.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: The compound will be tested at a final concentration of 10 µM in duplicate.
-
Assay Execution: The screening is performed by the CRO using their validated binding or enzymatic assays for each target in the panel.
-
Data Analysis: The results are expressed as the percentage of inhibition of the control specific binding or enzyme activity. A threshold for significant activity is typically set by the provider (e.g., >50% inhibition).[7]
Tier 2: Kinase Selectivity Profiling - A Deep Dive into the Kinome
Given that a vast number of small molecule inhibitors target kinases, assessing selectivity across the human kinome is a critical step, especially for compounds with unknown targets.[8]
Comparative Platforms for Kinase Profiling
We will compare three prominent kinase profiling platforms: Reaction Biology's HotSpot™, DiscoverX's KINOMEscan®, and Promega's NanoBRET® Target Engagement Assays.
| Feature | Reaction Biology HotSpot™[9] | DiscoverX KINOMEscan®[10][11] | Promega NanoBRET® TE[12] |
| Assay Principle | Radiometric assay measuring direct enzymatic activity (phosphorylation).[9][13] | Competition binding assay where the compound competes with an immobilized ligand for the kinase active site.[14] | Bioluminescence Resonance Energy Transfer (BRET) assay measuring compound binding to full-length kinases in live cells.[12] |
| Environment | Biochemical (in vitro)[8] | Biochemical (in vitro)[10] | Cellular (in situ)[12] |
| Key Advantage | "Gold standard" for directly measuring kinase activity, minimizing false positives/negatives.[9] | High-throughput and covers a very large panel of kinases.[11] | Provides physiologically relevant data by assessing target engagement in a cellular context.[12] |
| Consideration | Does not directly measure binding affinity. | Binding does not always correlate with functional inhibition. | Requires cell permeability of the compound. |
Experimental Rationale: The choice of kinase profiling platform should be guided by the research question. For an initial broad screen to identify potential kinase targets, KINOMEscan® offers the largest panel. To confirm functional inhibition of identified hits, a radiometric assay like HotSpot™ is ideal. To understand target engagement in a more biologically relevant context, the NanoBRET® assay is the preferred choice. For a comprehensive profile of this compound, a combination of a binding assay followed by a functional assay for the primary hits is recommended.
Experimental Protocol: KINOMEscan® Profiling
Objective: To determine the kinase binding profile of this compound across a broad panel of human kinases.
Methodology:
-
Compound Submission: Provide the compound to the CRO at a specified concentration and format.
-
Assay Principle: The KINOMEscan® platform utilizes a competition binding assay. Kinases are tagged with DNA, and the test compound competes with an immobilized ligand for binding to the kinase. The amount of kinase bound to the solid support is measured by qPCR.[14]
-
Data Analysis: Results are typically reported as percent of control, where a lower percentage indicates stronger binding. A selectivity score (S-score) is often calculated to quantify the overall selectivity of the compound.
Caption: KINOMEscan® experimental workflow.
Tier 3: GPCR and Ion Channel Functional Follow-up
Should the initial broad screen reveal significant interactions with G-protein coupled receptors (GPCRs) or ion channels, functional follow-up assays are essential to understand the nature of these interactions (agonist, antagonist, or modulator).[15][16]
Comparative Platforms for Functional Assays
Functional assays for GPCRs and ion channels are typically cell-based and measure downstream signaling events.
| Target Class | Common Assay Readouts | Example Platform |
| GPCRs | Calcium mobilization, cAMP accumulation, IP1 accumulation, β-arrestin recruitment.[16] | Eurofins Discovery GPCR functional assays.[16] |
| Ion Channels | Patch-clamp electrophysiology, fluorescent membrane potential dyes. | Sophion QPatch, FLIPR Tetra |
Experimental Rationale: The choice of functional assay depends on the specific GPCR or ion channel hit. For instance, for a Gq-coupled GPCR, a calcium mobilization assay would be appropriate. For voltage-gated ion channels, automated patch-clamp is the gold standard for detailed characterization of compound effects.
Experimental Protocol: Functional GPCR Assay (Calcium Mobilization)
Objective: To determine if this compound acts as an agonist or antagonist at a specific Gq-coupled GPCR identified in the primary screen.
Methodology:
-
Cell Line: Use a recombinant cell line stably expressing the target GPCR.
-
Agonist Mode:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add increasing concentrations of this compound and measure the change in fluorescence, which corresponds to intracellular calcium levels.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Stimulate the cells with a known agonist at its EC80 concentration.
-
Measure the inhibition of the agonist-induced calcium response.
-
-
Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
Caption: Workflow for GPCR functional assays.
Synthesizing the Data: Building a Comprehensive Profile
The data from these tiered experiments should be integrated to build a comprehensive cross-reactivity profile for this compound. This profile will inform decisions about the compound's future development, including lead optimization to mitigate off-target effects and the design of subsequent in vivo safety studies.
By employing a logical and tiered approach to cross-reactivity profiling, researchers can gain a deep understanding of a compound's selectivity, ultimately increasing the probability of developing safe and effective therapeutics.
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Confirmation of Target Engagement for (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol: A Comparative Guide
For researchers and drug development professionals, unequivocally demonstrating that a compound binds to its intended molecular target within a biologically relevant context is a cornerstone of modern drug discovery.[1] This guide provides a comprehensive, in-depth comparison of current methodologies for confirming the target engagement of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol.
While the specific biological target of this compound is not yet publicly established, its structural motifs, particularly the pyrazole core, are prevalent in a wide range of bioactive molecules, including kinase inhibitors.[2] For the purposes of this illustrative guide, we will hypothesize that its intended target is a novel protein kinase, hereafter referred to as "Kinase-X." This guide will, therefore, outline a robust strategy to validate this hypothetical interaction, providing a framework applicable to similar small molecule drug discovery projects.
We will explore and compare both biophysical and cell-based assays, delving into the causality behind experimental choices and providing detailed protocols. The objective is to equip researchers with the knowledge to select the most appropriate techniques for their specific research questions and to generate high-confidence data that drives projects forward.
Section 1: Biophysical Methods for Direct Target Engagement
Biophysical assays are fundamental in early drug discovery for providing direct evidence of a compound's interaction with a purified protein target.[3] These methods are invaluable for initial hit validation, fragment screening, and detailed characterization of binding kinetics and thermodynamics.[3][4]
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique that measures molecular interactions in real-time.[5] It provides precise insights into binding kinetics (association and dissociation rates) and affinity (the equilibrium dissociation constant, K D ).[6][7]
Causality Behind Experimental Choice: SPR is often considered the gold standard for kinetic analysis.[1][4] By immobilizing the purified Kinase-X protein on a sensor chip and flowing this compound over the surface, we can directly observe the binding and dissociation events. This provides not only the affinity (K D ) but also the on-rate (k a ) and off-rate (k d ), which can be critical for predicting in vivo efficacy. A slow off-rate, for instance, may lead to a longer duration of action.[7]
Caption: High-level workflow for an SPR experiment.
-
Immobilization of Kinase-X:
-
Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Inject purified Kinase-X (at a concentration of 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 2000-3000 Response Units).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound dilutions over the Kinase-X and a reference flow cell (without immobilized protein) at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in refractive index in real-time to generate a sensorgram.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the Kinase-X flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k a , k d , and K D .
-
Microscale Thermophoresis (MST)
Microscale Thermophoresis (MST) is an in-solution technique that measures the directed movement of molecules in a microscopic temperature gradient.[8] This movement is sensitive to changes in size, charge, and hydration shell, all of which can be altered upon ligand binding.[9]
Causality Behind Experimental Choice: MST is a powerful orthogonal method to SPR.[3] It is an immobilization-free technique, which avoids potential artifacts from attaching the protein to a surface.[10] MST is also highly sensitive, requires low sample consumption, and is compatible with a wide range of buffers, even complex lysates.[9][10] This makes it an excellent choice for validating hits from primary screens.
Caption: Key steps in a Microscale Thermophoresis experiment.
-
Labeling of Kinase-X:
-
Label purified Kinase-X with a fluorescent dye (e.g., NHS-ester reactive dye) according to the manufacturer's protocol.
-
Remove excess dye using a desalting column.
-
-
Sample Preparation:
-
Prepare a 16-point serial dilution of this compound.
-
Mix each dilution with a constant concentration of fluorescently labeled Kinase-X.
-
-
Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries in the MST instrument and initiate the measurement. An infrared laser creates a temperature gradient, and the movement of the fluorescent molecules is monitored.[8]
-
-
Data Analysis:
-
Plot the change in normalized fluorescence against the logarithm of the compound concentration.
-
Fit the resulting binding curve using the law of mass action to determine the K D .[11]
-
Comparison of Biophysical Methods
| Feature | Surface Plasmon Resonance (SPR) | Microscale Thermophoresis (MST) |
| Principle | Change in refractive index upon binding to a sensor surface.[6] | Change in molecular motion in a temperature gradient upon binding.[8] |
| Labeling | Label-free.[5] | Requires fluorescent labeling of one binding partner.[11] |
| Immobilization | Requires immobilization of one binding partner.[4] | Immobilization-free, in-solution measurement.[10] |
| Key Outputs | K D , k a , k d (Kinetics).[7] | K D (Affinity).[11] |
| Sample Consumption | Relatively low.[7] | Very low.[10] |
| Throughput | High.[4] | Medium to High. |
| Buffer Compatibility | Some limitations due to potential non-specific binding. | Highly compatible with various buffers and complex liquids.[10] |
Section 2: Cell-Based Assays for Target Engagement in a Physiological Context
While biophysical methods confirm direct binding, they do not guarantee that a compound will engage its target in the complex environment of a living cell.[12] Cell-based assays are therefore crucial for demonstrating target engagement under more physiologically relevant conditions.[13][14]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle of ligand-induced thermal stabilization of a target protein.[15] When a compound binds to its target protein, the protein becomes more resistant to thermal denaturation.[16] This stabilization can be quantified by heating cell lysates or intact cells, separating the soluble and aggregated protein fractions, and measuring the amount of soluble target protein remaining.[17]
Causality Behind Experimental Choice: CETSA® is a powerful method because it allows for the direct measurement of target engagement in intact cells or even tissues, without the need for genetic modification of the target protein or labeling of the compound.[15][18] This provides strong evidence that the compound is cell-permeable and binds to the endogenous target in its native state.
Caption: General workflow for a Cellular Thermal Shift Assay.
-
Cell Treatment:
-
Culture cells expressing Kinase-X to approximately 80% confluency.
-
Treat cells with this compound or vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermocycler.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.[16]
-
-
Quantification:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble Kinase-X at each temperature by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities and plot them against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell proximity-based assay that measures the binding of a compound to a target protein in real-time.[1] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer that competes with the test compound for binding (the acceptor).
Causality Behind Experimental Choice: The NanoBRET™ assay provides quantitative data on compound affinity and residence time directly in living cells.[13] It is highly specific and can be adapted to a high-throughput format.[19] This method is particularly useful for structure-activity relationship (SAR) studies, as it allows for the direct comparison of the cellular potencies of different compounds in a series.[1]
Caption: Overview of the NanoBRET target engagement assay.
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding for Kinase-X fused to NanoLuc® luciferase.
-
Plate the transfected cells in a white, 96-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare a serial dilution of this compound.
-
Add the compound dilutions to the cells.
-
Add a fluorescently labeled tracer compound (that is known to bind Kinase-X) at a pre-determined optimal concentration.
-
-
Signal Detection:
-
Add the Nano-Glo® Live Cell Substrate.
-
Incubate for 2 hours at 37°C.
-
Measure the luminescence at two wavelengths (donor and acceptor) using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC 50 value, which reflects the compound's potency in displacing the tracer.
-
Comparison of Cell-Based Methods
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[15] | Bioluminescence Resonance Energy Transfer (BRET) between a tagged protein and a fluorescent tracer.[1] |
| Target Modification | Not required for endogenous protein.[20] | Requires genetic fusion of the target protein to NanoLuc® luciferase.[1] |
| Compound Modification | Label-free.[20] | Requires a fluorescent tracer for competitive binding. |
| Key Outputs | Thermal shift (ΔT agg ), Isothermal dose-response (EC 50 ).[16] | Cellular IC 50 , residence time.[13] |
| Readout | Endpoint (Western Blot, MS, AlphaScreen).[18] | Real-time, in-plate luminescence.[1] |
| Throughput | Low to Medium (Western Blot), High (plate-based formats).[20] | High.[19] |
| Physiological Relevance | High; can use endogenous protein in any cell type or tissue.[15] | High; live-cell measurement, but requires protein overexpression. |
Conclusion
Confirming target engagement is a critical, multi-faceted process in drug discovery.[13] For a novel compound like this compound, a tiered and orthogonal approach is essential for building a robust data package.
-
Initial Validation (Biophysical): Begin with biophysical methods like SPR or MST using purified Kinase-X to confirm direct binding and determine affinity and kinetics. These methods provide clean, unambiguous evidence of a direct interaction.[3][21]
-
Cellular Confirmation (Physiological): Progress to cell-based assays to demonstrate target engagement in a more relevant context. CETSA® is an excellent choice for confirming engagement with the endogenous, unmodified target in intact cells.[17]
-
Quantitative Cellular Potency (SAR): For lead optimization and detailed structure-activity relationship studies, the NanoBRET™ assay offers a high-throughput, quantitative measure of a compound's potency in a live-cell environment.[1]
By strategically combining these methodologies, researchers can generate a comprehensive and self-validating dataset. This not only confirms that this compound engages its intended target, Kinase-X, but also provides critical insights into its binding characteristics, cellular permeability, and potency, thereby de-risking the project and enabling confident, data-driven decisions for further development.
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DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]
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Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]
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Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2021). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]
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Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
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Frontiers in Molecular Biosciences. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Retrieved from [Link]
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NanoTemper Technologies. (n.d.). MicroScale Thermophoresis. Retrieved from [Link]
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deNOVO Biolabs. (n.d.). How does SPR work in Drug Discovery?. Retrieved from [Link]
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Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
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Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. Retrieved from [Link]
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Selvita. (n.d.). Target Engagement. Retrieved from [Link]
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National Institutes of Health (NIH). (2018). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Retrieved from [Link]
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PubMed Central. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
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ACS Chemical Biology. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]
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MDPI. (2021). Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases. Retrieved from [Link]
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Harvard University. (n.d.). MicroScale Thermophoresis - Center for Macromolecular Interactions. Retrieved from [Link]
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BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]
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PubChem. (n.d.). (5-Thien-2-yl-1h-pyrazol-3-yl)methanol. Retrieved from [Link]
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PubMed. (2010). Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. Retrieved from [Link]
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National Institutes of Health (NIH). (2011). Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate. Retrieved from [Link]
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National Institutes of Health (NIH). (2010). 1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]
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PubMed. (2011). Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl-idene)(thio-phen-2-yl)meth-yl]amino}-3-phenyl-propionate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Head-to-Head Comparison of Synthetic Routes
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in a remarkable number of blockbuster drugs, including the COX-2 inhibitor Celecoxib®, the anti-obesity drug Rimonabant®, and the erectile dysfunction treatment Sildenafil (Viagra®)[1]. Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold for creating structurally diverse molecules with a wide range of biological activities[2].
For researchers, scientists, and drug development professionals, the efficient and controlled synthesis of substituted pyrazoles is a critical task. The choice of synthetic route can profoundly impact yield, purity, cost, and the feasibility of accessing specific substitution patterns. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes to substituted pyrazoles, moving from classical, time-tested methods to modern, highly efficient strategies. We will delve into the mechanistic underpinnings of each route, provide field-proven experimental protocols, and offer a clear comparative analysis to guide your synthetic decisions.
The Classical Workhorse: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is arguably the most fundamental and widely used method for constructing the pyrazole core[3][4]. It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[5][6][7]
Mechanistic Rationale
The reaction proceeds through an initial nucleophilic attack of one of the hydrazine nitrogens onto one of the carbonyl carbons. This is typically followed by intramolecular condensation and subsequent dehydration to yield the aromatic pyrazole ring. The causality is straightforward: the 1,3-dicarbonyl provides a C-C-C electrophilic backbone, while the hydrazine provides the N-N nucleophilic unit to close the ring.
A critical consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl (where R¹ ≠ R³) is used with a substituted hydrazine (R² ≠ H), two regioisomeric products can form. The outcome is often dictated by the relative reactivity of the two carbonyl groups and the steric and electronic nature of the substituents.
Caption: Regioselectivity issue in the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of 1-phenyl-3,5-dimethylpyrazole
This protocol is a self-validating system for a classic Knorr reaction.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetylacetone (1.0 g, 10 mmol) in 20 mL of ethanol.
-
Addition of Hydrazine: To the stirred solution, add phenylhydrazine (1.08 g, 10 mmol) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Add 2-3 drops of glacial acetic acid to catalyze the reaction. Heat the mixture to reflux (approx. 80°C) and maintain for 2 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Pour the residue into 50 mL of ice-cold water. The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
Purity: The typical yield is >90%. The product can be further purified by recrystallization from ethanol if necessary.
The Regioselective Alternative: Synthesis from α,β-Unsaturated Systems
To overcome the regioselectivity limitations of the Knorr synthesis, chemists often turn to reactions involving α,β-unsaturated carbonyl compounds (enones) or α,β-unsaturated alkynic ketones with hydrazines. This method provides excellent control over the final substitution pattern.[1]
Mechanistic Rationale
The reaction sequence involves an initial Michael addition of the hydrazine to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization and subsequent aromatization. Aromatization can occur via oxidation of the intermediate pyrazoline or, more efficiently, through the elimination of a leaving group (e.g., -OTs) if a derivative like tosylhydrazine is used.[1] This redox-neutral pathway is often preferable as it avoids a separate oxidation step.[1]
Caption: General workflow for pyrazole synthesis from enones.
Experimental Protocol: Iodine-Mediated Synthesis of 3,5-disubstituted Pyrazole
This protocol describes a modern, metal-free oxidative C-N bond formation method.[8]
-
Reagent Preparation: To a solution of an α,β-unsaturated aldehyde or ketone (1.0 mmol) in 1,4-dioxane (3.0 mL), add hydrazine hydrochloride (1.2 mmol) and sodium acetate (2.0 mmol).
-
Hydrazone Formation: Stir the mixture at room temperature for 30 minutes to form the hydrazone intermediate in situ.
-
Cyclization/Oxidation: Add molecular iodine (I₂) (1.2 mmol) to the mixture.
-
Reaction: Heat the reaction mixture at 100°C for 5-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired pyrazole.
Modern & Modular: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have revolutionized synthetic chemistry.[5] They offer high atom economy, operational simplicity, and a direct path to molecular diversity, making them highly attractive for library synthesis in drug discovery.[3][5]
Mechanistic Rationale
Numerous MCRs for pyrazole synthesis exist. A common and illustrative example is a three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. The reaction often proceeds through a cascade of well-orchestrated steps, such as an initial Knoevenagel condensation between the aldehyde and the dicarbonyl, followed by a Michael addition of the hydrazine, and finally, intramolecular cyclization and dehydration.
Caption: Conceptual workflow of a three-component pyrazole synthesis.
Experimental Protocol: One-Pot, Three-Component Synthesis of Tetrasubstituted Pyrazoles
This protocol describes an environmentally friendly aqueous synthesis.[9]
-
Reagent Preparation: In a 50 mL flask, combine an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol).
-
Solvent/Surfactant: Add 5 mL of water and cetyltrimethylammonium bromide (CTAB) (0.1 mmol) as a surfactant to create a micellar reaction medium.
-
Reaction: Stir the mixture vigorously at 80°C for 2-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates from the aqueous medium.
-
Isolation: Collect the solid product by filtration, wash thoroughly with water to remove the surfactant, and then with a small amount of cold ethanol.
-
Purification: The product is often obtained in high purity, but can be recrystallized from ethanol if needed. Yields are typically in the 89-97% range.[9]
Head-to-Head Performance Comparison
The choice of a synthetic route is a multi-factorial decision. The following table provides a comparative summary of the discussed methods to aid in this selection process.
| Feature | Knorr Synthesis | From α,β-Unsaturated Systems | Multicomponent Reactions (MCRs) | [3+2] Cycloaddition |
| Core Principle | [C-C-C] + [N-N] | Michael Addition then Cyclization | One-Pot, ≥3 Components | [C-C] + [C-N-N] |
| Regioselectivity | Poor to moderate; often gives mixtures with unsymmetrical substrates.[1][3] | Excellent; regiochemistry is pre-determined by the enone structure.[1] | Generally high; dependent on the specific cascade sequence. | Excellent; typically follows well-defined electronic and steric rules. |
| Substrate Scope | Broad; a vast number of 1,3-dicarbonyls and hydrazines are available.[7] | Broad; many enones and alkynones can be used. | Very broad; allows for rapid library generation by varying each component.[5] | Broad, but can be limited by the stability/availability of the 1,3-dipole. |
| Typical Conditions | Often requires acid or base catalysis and heating. | Can range from mild to requiring an oxidant (e.g., I₂) and heat.[8] | Highly variable; many modern MCRs proceed under mild, often green conditions (e.g., in water).[2][9] | Often mild, especially with modern catalytic methods (e.g., Cu, Ru).[8] |
| Atom Economy | Good; main byproduct is water. | Moderate to good; may require a stoichiometric oxidant. | Excellent; incorporates most atoms from all starting materials into the final product.[5] | Excellent; all atoms from the dipole and dipolarophile are incorporated. |
| Operational Simplicity | High; simple condensation reaction. | High; often a one-pot procedure. | Very High; mix-and-react approach simplifies workflow significantly.[5] | Moderate; may require in situ generation of the reactive dipole. |
| Key Advantage | Simplicity, readily available starting materials. | Excellent regiocontrol. | Efficiency, diversity, atom economy. | High functional group tolerance, access to complex patterns. |
| Key Disadvantage | Regioselectivity issues.[1] | May require a separate oxidation step. | Optimization can be complex. | Stability of dipole precursors. |
Conclusion: Selecting the Right Tool for the Job
The synthesis of substituted pyrazoles is a well-developed field with a rich arsenal of methodologies available to the modern chemist.
-
For straightforward, large-scale syntheses where regioselectivity is not a concern or a symmetrical dicarbonyl is used, the Knorr Synthesis remains a reliable and cost-effective choice.
-
When precise control over the substitution pattern is paramount, synthesis from α,β-unsaturated carbonyls is the superior strategy, as it unambiguously defines the final regiochemistry.
-
For drug discovery and library synthesis, where the goal is to rapidly generate a large number of diverse analogues for screening, Multicomponent Reactions are unmatched in their efficiency and operational simplicity.
-
For accessing complex or highly functionalized pyrazoles that may be difficult to obtain via condensation chemistry, [3+2] cycloaddition reactions offer a powerful and often milder alternative.
Ultimately, the optimal synthetic route depends on the specific target molecule, the desired scale, and the resources available. By understanding the causality, advantages, and limitations of each method presented in this guide, researchers can make informed, effective decisions to advance their scientific goals.
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Kamal, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
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Yin, B., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
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Gjoni, B., & Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
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Quiroga, J., et al. (2020). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]
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Various Authors. Knorr Pyrazole Synthesis. ResearchGate. [Link]
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Ahmad, I., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. [Link]
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Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
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Various Authors. Knorr Pyrazole Synthesis. Source Document. [Link]
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Al-Mokhanam, A. A., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]
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ResearchGate. Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. [Link]
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A Researcher's Guide to In Vitro-In Vivo Correlation (IVIVC) of Pyrazole Derivatives' Biological Activity
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2][3] These five-membered heterocyclic compounds are prized for their versatile chemistry and broad spectrum of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[2][3][4][5] However, a critical challenge in the development of pyrazole-based drugs is ensuring that potent in vitro activity translates into meaningful in vivo efficacy. This guide provides an in-depth comparison of methodologies to establish a robust In Vitro-In Vivo Correlation (IVIVC), using well-documented pyrazole derivatives as illustrative case studies.
The IVIVC Imperative: Bridging the Bench-to-Bedside Gap
Achieving a strong IVIVC is paramount in drug discovery. It validates the mechanism of action, justifies the significant investment in animal studies, and ultimately predicts clinical success. For pyrazole derivatives, as with many small molecules, the journey from a promising in vitro "hit" to an effective in vivo "candidate" is fraught with obstacles. Factors such as poor absorption, rapid metabolism, off-target toxicity, or failure to reach the target tissue can sever the link between a nanomolar IC50 in a test tube and a therapeutic effect in a living system.[6] Understanding and overcoming these hurdles is the central goal of IVIVC analysis.
The Strategic Workflow for Establishing IVIVC
A systematic, multi-step approach is required to correlate in vitro and in vivo data effectively. The process involves a cascade of assays, from initial biochemical screens to complex in vivo efficacy models, with each step providing crucial data to build a comprehensive picture of the compound's behavior.
Caption: Ruxolitinib inhibits the JAK/STAT signaling pathway.
Detailed Experimental Protocols
For scientific integrity, detailed and validated protocols are essential.
Protocol 1: In Vitro Cellular Assay for JAK2 Inhibition
-
Cell Culture: Culture a human erythroleukemia cell line (e.g., HEL 92.1.7) which has constitutive JAK2/STAT3 activation.
-
Compound Treatment: Seed cells in a 96-well plate and starve overnight. Treat with serial dilutions of the pyrazole derivative (e.g., Ruxolitinib) or DMSO (vehicle control) for 2 hours.
-
Cell Lysis: Lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot or ELISA: Analyze equal amounts of protein for phosphorylated STAT3 (p-STAT3) and total STAT3 levels. Use an antibody specific to the phosphorylated form of the protein.
-
Data Analysis: Quantify band intensity (Western Blot) or absorbance (ELISA). Normalize p-STAT3 levels to total STAT3. Plot the percentage inhibition of p-STAT3 against the compound concentration and fit to a four-parameter logistic curve to determine the EC50.
-
Trustworthiness: Include a known JAK inhibitor as a positive control. The Z'-factor for the assay should be ≥ 0.5 to ensure robustness.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
-
Animal Acclimation: Acclimate male Wistar rats (180-200g) for at least one week with a 12-hour light/dark cycle and free access to food and water.
-
Compound Administration: Administer the test pyrazole derivative (e.g., Celecoxib) or vehicle control orally (p.o.) or intraperitoneally (i.p.) at a defined dose. A known NSAID like Indomethacin or Celecoxib should be used as a positive control.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline. Then, calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_control - V_treated) / V_control] * 100.
-
Trustworthiness: The study must be randomized and blinded. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC). Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).
Conclusion and Best Practices
Establishing a robust IVIVC for pyrazole derivatives requires a multi-faceted, iterative approach. The data clearly show that for well-behaved compounds like Ruxolitinib and Celecoxib, in vitro potency, when coupled with favorable pharmacokinetic properties, can successfully predict in vivo efficacy.
Key Best Practices:
-
Integrate ADME Early: Perform metabolic stability and solubility assays early in the discovery cascade to flag compounds destined to fail in vivo.
-
Measure Target Engagement In Vivo: Do not rely solely on efficacy endpoints. Demonstrating that the compound inhibits its target in the relevant tissue at therapeutic doses is the most critical link in the IVIVC chain.
-
Understand the Target: A deep understanding of the biological pathway allows for the design of more relevant in vitro and in vivo assays.
-
Use Validated Models: Employ standardized, well-characterized in vivo models and include appropriate positive and negative controls to ensure data quality and reproducibility.
By adhering to these principles, researchers can enhance the probability of translating promising in vitro active pyrazole derivatives into clinically successful therapeutics.
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Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). PubMed. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). National Center for Biotechnology Information. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed. [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). National Center for Biotechnology Information. [Link]
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Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. (2004). AACR Publications. [Link]
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Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). National Center for Biotechnology Information. [Link]
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Results of a randomized study of the JAK inhibitor ruxolitinib (INC424) vs best available therapy (BAT) in primary myelofibrosis (PMF), post-polycythemia vera-myelofibrosis (PPV-MF) or post-essential thrombocythemia-myelofibrosis (PET-MF). (2011). American Society of Clinical Oncology. [Link]
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Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model. (2015). National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to Bioanalytical Method Validation for the Quantification of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol in Biological Matrices
Introduction
In the landscape of drug development, the precise quantification of a drug candidate and its metabolites within biological matrices is a cornerstone of pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies. This guide provides a comprehensive comparison of analytical methodologies for the validation of a bioanalytical method intended for a novel heterocyclic compound, (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol. The structural components—a methylpyrazole and a thiophene ring—suggest a small molecule with moderate polarity, which informs the strategic choices discussed herein.
The objective is to equip researchers, scientists, and drug development professionals with a robust framework for developing a reliable, reproducible, and regulatory-compliant quantitative method. This document is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring that the developed method is fit for purpose and generates data of the highest integrity.[1][2][3] The ultimate goal of any bioanalytical method validation is to ensure the reliability and accuracy of the data, which is critical for making informed decisions throughout the drug development process.[4][5]
Section 1: Comparative Analysis of Sample Preparation Techniques
The primary objective of sample preparation is to isolate the target analyte from complex biological matrix components like proteins and phospholipids, which can interfere with analysis, particularly in mass spectrometry.[6][7][8] The choice of technique represents a critical balance between sample cleanliness, recovery, throughput, and cost.
Technique Comparison
Three prevalent techniques are considered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent (e.g., acetonitrile) or an acid to precipitate proteins.[9][10] While cost-effective and high-throughput, it often results in a "dirtier" extract, as many endogenous components remain soluble, potentially causing significant matrix effects in LC-MS/MS analysis.[10]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases (typically aqueous and organic).[11] By carefully selecting the organic solvent and adjusting the pH of the aqueous sample, a cleaner extract than PPT can be achieved. However, LLE is labor-intensive, difficult to automate, and can suffer from issues like emulsion formation.[6][11]
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed in a cartridge or well plate to retain the analyte while matrix interferences are washed away.[11] It is highly selective and provides the cleanest extracts, leading to reduced matrix effects and improved sensitivity.[10][12] While more expensive and complex to develop, its high reproducibility and amenability to automation make it the gold standard for regulated bioanalysis.[11]
Performance Comparison
The following table summarizes the expected performance of each technique for the target analyte.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Recovery | Variable, potential for co-precipitation | Good, but solvent-dependent | High and reproducible |
| Matrix Effect | High | Moderate | Low |
| Throughput | High | Low to Moderate | High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Recommendation | Suitable for early discovery, non-regulated studies. | Good for specific applications, but can be cumbersome. | Recommended for regulated bioanalysis (preclinical & clinical). |
Recommended Protocol: Solid-Phase Extraction (SPE)
For robust and reliable quantification of this compound, a mixed-mode SPE is recommended to leverage both hydrophobic and ion-exchange interactions for superior cleanup.
Step-by-Step Methodology:
-
Cartridge Selection: Select a mixed-mode cation exchange SPE cartridge (e.g., C8/SCX). The pyrazole nitrogen may be protonated, allowing for strong cation exchange retention.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of ultrapure water. This activates the sorbent.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. This prepares the sorbent for sample loading and ensures the analyte is in the correct ionization state.
-
Sample Loading: Pretreat 100 µL of plasma sample with 200 µL of 2% formic acid. Load the entire pretreated sample onto the SPE cartridge.
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and highly polar matrix components.
-
Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, releasing it from the cation exchange sorbent.
-
Dry-Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
Caption: Recommended Solid-Phase Extraction (SPE) workflow.
Section 2: Comparison of Chromatographic and Detection Systems
The choice of the analytical instrument is paramount for achieving the required sensitivity and selectivity for drug quantification in complex matrices.[13]
System Comparison
-
HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection): This is a robust and widely available technique. However, its sensitivity and selectivity are often insufficient for bioanalytical applications, where drug concentrations can be very low (ng/mL or pg/mL). It is highly susceptible to interference from endogenous matrix components that absorb UV light at similar wavelengths.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique offers significantly higher selectivity by separating analytes based on their mass-to-charge ratio (m/z). It provides much better sensitivity than HPLC-UV.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for quantitative bioanalysis.[14] It provides unparalleled selectivity and sensitivity by using Multiple Reaction Monitoring (MRM).[13] In MRM, a specific precursor ion (the parent molecule) is selected, fragmented, and a specific product ion is monitored. This two-stage mass filtering virtually eliminates matrix interference, allowing for precise quantification at very low levels.[5]
Performance Comparison
| Parameter | HPLC-UV | LC-MS (Single Quad) | LC-MS/MS (Triple Quad) |
| Sensitivity | Low (µg/mL range) | Moderate (ng/mL range) | High to Very High (pg/mL range) |
| Selectivity | Low | Moderate | Very High |
| Susceptibility to Matrix Interference | High | Moderate | Low |
| Throughput | Moderate | High | High |
| Cost & Complexity | Low | Moderate | High |
| Recommendation | Not suitable for regulated bioanalysis. | Acceptable for some applications, but limited. | Strongly recommended for all regulated bioanalysis. |
Recommended Protocol: LC-MS/MS Method
Step-by-Step Methodology:
-
Chromatographic System: A UHPLC (Ultra-High-Performance Liquid Chromatography) system is recommended for fast analysis times and sharp peak shapes.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is a good starting point for a moderately polar small molecule.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A gradient elution is crucial for separating the analyte from early-eluting matrix components and ensuring a sharp peak shape.
-
Example Gradient: Start at 5% B, ramp to 95% B over 2 minutes, hold for 0.5 minutes, return to 5% B, and re-equilibrate for 1 minute. Total run time: ~4 minutes.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode is predicted to be effective due to the basic nitrogen atoms in the pyrazole ring.
-
MRM Transition: The specific MRM transition must be optimized by infusing a standard solution of the analyte.
-
Hypothetical Transition: Determine the m/z of the protonated molecule [M+H]+ for the precursor ion. Fragment this ion and select the most stable and abundant product ion.
-
-
Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte is the ideal IS. If unavailable, a structurally similar compound with close chromatographic retention time should be used.
Caption: LC-MS/MS analytical workflow.
Section 3: Core Bioanalytical Validation Parameters & Acceptance Criteria
A full method validation must be performed according to regulatory guidelines (FDA Bioanalytical Method Validation Guidance for Industry, EMA Guideline on bioanalytical method validation) to demonstrate the method is reliable and reproducible for its intended use.[1][2][15]
| Parameter | Purpose | Typical Acceptance Criteria (Chromatographic Assays) |
| Selectivity & Specificity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Calibration Curve & Linearity | To demonstrate the relationship between instrument response and known analyte concentrations. | At least 6 non-zero calibrators. A correlation coefficient (r²) ≥ 0.99 is typically desired. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To assess the closeness of determined concentrations to the nominal value (accuracy) and the variability of the measurements (precision). | Assessed at ≥4 QC levels (LOD, LQC, MQC, HQC). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[2] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response must be at least 5 times the blank response. Accuracy within ±20% and precision ≤20% CV. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. Not required to be 100%. |
| Matrix Effect | To assess the suppression or enhancement of ionization by co-eluting matrix components. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, and analysis). | Assessed via Freeze-Thaw, Bench-Top, Long-Term, and Stock Solution Stability experiments.[16][17][18] Mean concentration of stability QCs must be within ±15% of nominal concentrations.[17] |
Conclusion
The development and validation of a bioanalytical method for a novel compound like this compound requires a systematic and scientifically-driven approach. For regulated studies, the combination of Solid-Phase Extraction (SPE) for sample preparation and LC-MS/MS for analysis provides the necessary selectivity, sensitivity, and robustness. This combination minimizes matrix effects and ensures the generation of high-quality, reliable data that can withstand regulatory scrutiny and confidently guide critical drug development decisions. Adherence to the validation parameters outlined by the FDA and EMA is not merely a checklist but a framework for ensuring the integrity of the entire bioanalytical process.
References
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European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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European Medicines Agency. Guideline on bioanalytical method validation. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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Taylor & Francis Online. Full article: Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. [Link]
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U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. [Link]
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Celegence. Stability Assessments in Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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National Institutes of Health (NIH). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
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U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]
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BioPharma Services Inc. Bioanalytical Method Validation Focus on Sample Stability. [Link]
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Royal Society of Chemistry. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]
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Slideshare. Bioanalytical method validation ema. [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry (May 2018). [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
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National Institutes of Health (NIH). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. [Link]
-
NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]
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National Institutes of Health (NIH). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. [Link]
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Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
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National Institutes of Health (NIH). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]
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PubMed. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. [Link]
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Biotage. Bioanalytical sample preparation. [Link]
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International Journal of Pharmaceutical Sciences and Drug Research. An LC-MS/MS Method Development and Validation for the Quantification of Infigratinib in K2EDTA Human Plasma. [Link]
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Lab Manager. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? [Link]
-
MDPI. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. [Link]
-
ResearchGate. (PDF) Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. [Link]
-
ResearchGate. Comparison of protein precipitation methods using HPLC as monitoring method. [Link]
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Safety Operating Guide
Navigating the Disposal of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol, a heterocyclic compound likely synthesized for research purposes. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document leverages data from structurally similar pyrazole and thiophene derivatives to establish a conservative and safety-conscious disposal protocol.
At its core, the proper disposal of any research chemical is a matter of institutional and regulatory compliance, guided by the principles of minimizing risk to personnel and the environment. Therefore, the procedures outlined herein should be considered a foundational guide, to be adapted and verified in accordance with your institution's Environmental Health & Safety (EHS) department and prevailing local, state, and federal regulations.
I. Hazard Assessment: A Conservative Approach
Structurally similar compounds, such as (1-Methyl-1H-pyrazol-3-yl)methanol and various thiophene derivatives, are classified as hazardous. For instance, the SDS for (1-Methyl-1H-pyrazol-3-yl)methanol indicates it is toxic if swallowed, causes skin irritation, and can cause serious eye irritation[1]. Pyrazole derivatives, in general, are recognized for their diverse pharmacological activities and should be handled with care[2]. The presence of the thiophene ring and the methanol group further necessitates a cautious approach.
Therefore, this compound should be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Key Inferred Hazards:
-
Acute Oral Toxicity: Potential for toxicity if ingested.
-
Skin and Eye Irritation: Likely to cause irritation upon contact.
-
Target Organ Toxicity: Possible effects on specific organs, such as the respiratory system[1].
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Protective Clothing: A standard laboratory coat is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area, preferably within a chemical fume hood.
III. Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the general steps for the safe disposal of this compound. Remember to consult your institution's EHS department for specific procedures.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal.
-
Solid Waste: Collect solid this compound in a dedicated, clearly labeled, and sealable container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and leak-proof container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
Step 2: Container Selection and Labeling
The integrity and labeling of your waste container are critical for safety and compliance.
-
Container Choice: Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid[2].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste"[2][3]. The label should also include:
-
The full chemical name: this compound
-
An accurate list of all constituents and their approximate concentrations if in solution.
-
The date when waste accumulation began.
-
The name of the principal investigator and the laboratory location.
-
Step 3: Storage
Proper storage of hazardous waste pending pickup is essential to maintain a safe laboratory environment.
-
Store the waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be away from general traffic and incompatible materials.
-
Ensure the container is kept closed except when adding waste.
Step 4: Scheduling Waste Pickup
Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not allow hazardous waste to accumulate in the laboratory for extended periods.
IV. Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry to the affected area.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting.
-
In all cases of personal exposure, seek immediate medical attention and provide the medical personnel with as much information about the chemical as possible.
-
V. Regulatory Framework
The disposal of hazardous waste is governed by a complex set of regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA: The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for the management of hazardous waste. This includes the "cradle-to-grave" management system, which holds the generator of the waste responsible for its safe disposal. Academic laboratories may be subject to specific regulations, such as Subpart K of the RCRA generator regulations, which provides alternative standards for managing hazardous waste in these settings[4][5].
-
OSHA: OSHA's regulations are focused on protecting the health and safety of workers who handle hazardous materials[6][7][8]. This includes requirements for hazard communication, PPE, and emergency action plans[9].
It is the responsibility of the institution and the individual researcher to be aware of and compliant with all applicable regulations.
Summary of Disposal Procedures
| Aspect | Guideline | Rationale |
| Hazard Classification | Treat as hazardous waste. | Based on data from structurally similar compounds indicating potential toxicity and irritancy. |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. Respirator if dust/aerosol risk. | To prevent skin/eye contact and inhalation of the potentially hazardous substance. |
| Waste Segregation | Separate solid and liquid waste streams. | To prevent unintended reactions and ensure proper disposal pathways. |
| Container | Compatible, sealed, and in good condition. | To prevent leaks and spills during storage and transport. |
| Labeling | "Hazardous Waste," full chemical name, constituents, date, PI/lab info. | For clear identification, safety, and regulatory compliance. |
| Storage | Designated, secure accumulation area. Keep container closed. | To minimize exposure risk and maintain a safe laboratory environment. |
| Spill Cleanup | Use inert absorbent, collect as hazardous waste. | To safely contain and dispose of spilled material. |
| Regulatory Compliance | Adhere to EPA and OSHA guidelines, and institutional EHS policies. | To ensure legal and ethical disposal, protecting human health and the environment. |
Disposal Decision Workflow
Caption: Workflow for the proper disposal of this compound.
Conclusion
The responsible disposal of this compound is a critical component of the research process. By adopting a conservative approach to hazard assessment, adhering to strict safety protocols, and maintaining open communication with your institution's EHS department, you can ensure that your work is not only scientifically sound but also environmentally and socially responsible. The trust placed in researchers extends to the entire lifecycle of the chemicals they create and use, and proper disposal is a fundamental aspect of upholding that trust.
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Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol
Guiding Principle: Managing the Unknown
As researchers and drug development professionals, we frequently synthesize or handle novel chemical entities. (1-Methyl-5-thien-2-yl-1H-pyrazol-3-yl)methanol is a compound for which specific toxicological data is not publicly available. Therefore, our primary guiding principle must be caution. We will treat this compound as a substance of unknown toxicity and apply control measures based on the potential hazards inferred from its structural components.
The Occupational Safety and Health Administration (OSHA) mandates that employers must assess workplace hazards and provide appropriate PPE.[1][2] For novel compounds, this assessment involves analyzing analogous structures. This guide is designed to fulfill that requirement, providing a robust framework for ensuring your safety.
Inferred Hazard Assessment
The structure of this compound contains three key functional groups: a pyrazole ring, a thiophene ring, and a methanol group. Safety data for structurally similar pyrazole-methanol derivatives indicate several potential hazards:
-
Acute Toxicity (Oral): Analogous compounds are classified as toxic or harmful if swallowed.[3][4]
-
Skin Irritation: Pyrazole derivatives are known to cause skin irritation.[3][5]
-
Eye Irritation: Serious eye irritation is a documented hazard for similar molecules.[3][5]
-
Respiratory Irritation: Vapors or dusts may cause respiratory tract irritation.[3][4]
-
Target Organ Toxicity: The presence of the methanol functional group suggests a potential for target organ damage, as methanol itself is toxic if swallowed, inhaled, or in contact with skin, and can cause damage to the central nervous system and eyes.[6][7][8]
Given these inferred risks, we will adopt a stringent personal protective equipment (PPE) protocol.
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific PPE, it is critical to remember that PPE is the last line of defense. The most effective safety measures are engineering and administrative controls.[9][10]
-
Elimination/Substitution: If possible, consider if a less hazardous analogue could be used.
-
Engineering Controls: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation exposure.[11]
-
Administrative Controls: Adhere to standard operating procedures (SOPs), receive documented training on the specific hazards, and know the location and use of emergency equipment like safety showers and eyewash stations.[5][10]
Core PPE Requirements: A Multi-Layered Defense
The following PPE is mandatory for all procedures involving this compound.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times.[9][12] Safety glasses do not provide adequate protection from chemical splashes.[9]
-
Enhanced Protection: For procedures with a higher risk of splashing (e.g., pouring quantities >100 mL, running reactions under pressure, or cleaning spills), a full-face shield must be worn in addition to chemical splash goggles.[1][9][12]
Skin and Body Protection
-
Laboratory Coat: A flame-resistant (FR) lab coat that fits properly and is fully buttoned is required.[1][12] This protects your skin and personal clothing from splashes and contamination.[13]
-
Clothing: Full-length pants and closed-toe shoes are mandatory in any laboratory setting.[1][9] Shorts, skirts, and perforated shoes are prohibited.
-
Apron: For large-volume work, a chemically resistant apron worn over the lab coat provides an additional barrier.
Hand Protection
Due to the potential for skin absorption and the lack of specific permeation data for this compound, a robust glove strategy is essential.
-
Double Gloving: It is highly recommended to wear two pairs of nitrile gloves. This provides a buffer; if the outer glove is contaminated, it can be removed without exposing the skin.[9]
-
Glove Type: Nitrile gloves offer good protection against a wide range of chemicals and are a suitable starting point.[1][9]
-
Immediate Removal: If a glove becomes contaminated, remove it immediately using the proper technique (see Section 5.2), wash your hands, and don a new pair.[9][14]
-
Solvent Considerations: If using this compound in solution, you must verify the compatibility of your gloves with the specific solvent being used. Consult a glove compatibility chart from the glove manufacturer. For chemicals with unknown toxicity, a flexible laminate glove worn under a heavy-duty outer glove is a best practice.[12][15]
Respiratory Protection
When all work is conducted within a certified chemical fume hood, respiratory protection is typically not required.[15] However, a respirator may be necessary in specific situations:
-
Spill Response: In the event of a large spill outside of a fume hood.
-
Engineering Control Failure: If the fume hood is not functioning correctly.
-
Weighing Powders: If weighing a fine powder of the compound and there is a risk of aerosolization not contained by local ventilation.
In these cases, a NIOSH-approved respirator with organic vapor cartridges is the minimum requirement.[1][2] All personnel required to wear a respirator must be part of a formal Respiratory Protection Program, which includes fit testing and training, as mandated by OSHA (29 CFR 1910.134).[2]
Operational Plans and Protocols
PPE Selection Matrix
This table summarizes the required PPE for different laboratory operations.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<1 g) | Chemical Splash Goggles | Double Nitrile Gloves | FR Lab Coat, Full Coverage | Not required in fume hood |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves | FR Lab Coat, Full Coverage | Not required in fume hood |
| Running Reaction | Chemical Splash Goggles | Double Nitrile Gloves | FR Lab Coat, Full Coverage | Not required in fume hood |
| Large Scale Work (>1 L) | Goggles & Face Shield | Double Nitrile Gloves | FR Lab Coat & Chem-Resistant Apron | Not required in fume hood |
| Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile/Butyl Gloves | FR Lab Coat & Chem-Resistant Apron | Air-Purifying Respirator (APR) |
Donning and Doffing PPE
Correctly removing (doffing) PPE is critical to prevent cross-contamination. The guiding principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
Caption: Standard sequence for donning and doffing laboratory PPE.
Detailed Doffing Procedure:
-
Outer Gloves: Pinch the outside of one glove at the wrist. Peel it down and off, turning it inside out. Hold the removed glove in your still-gloved hand.
-
Inner Gloves & Lab Coat: Slide the fingers of your ungloved hand under the wrist of the remaining glove. Peel it down and off, turning it inside out over the first glove. Dispose of both gloves. If wearing a single pair, remove the lab coat first by shrugging it off your shoulders and touching only the inside, then remove gloves.
-
Lab Coat: Remove your lab coat by touching only the inside surfaces. Fold it so the contaminated exterior is contained inward.
-
Goggles/Face Shield: Remove by handling the strap or earpieces, not the front.
-
Wash Hands: Thoroughly wash your hands with soap and water.[5]
Decontamination and Disposal Plan
Proper disposal prevents exposure to you, your colleagues, and support staff.
-
Disposable PPE: All contaminated disposable items (gloves, bench paper, wipes) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Reusable PPE: Goggles and face shields should be decontaminated after each use. Reusable heavy-duty gloves must be washed and air-dried before reuse.[9]
-
Lab Coats: Do not take lab coats home. Use a professional laundry service that is equipped to handle chemically contaminated clothing.
-
Chemical Waste: All waste containing this compound, whether solid or in solution, must be disposed of through your institution's hazardous waste program. Do not pour it down the drain.[5]
Caption: Decision workflow for handling contaminated PPE.
By adhering to these rigorous PPE protocols and engineering controls, you can confidently and safely handle this compound, ensuring the integrity of your research and, most importantly, your personal well-being.
References
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
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Department of Chemistry and Pharmacy, Friedrich-Alexander-Universität Erlangen-Nürnberg. Safety in the laboratory. [Link]
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Environmental Health and Safety, Dartmouth College. Personal Protective Equipment for Laboratories. [Link]
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Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards. [Link]
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Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories. [Link]
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Department of Chemistry and Pharmacy, Friedrich-Alexander-Universität Erlangen-Nürnberg. Laboratory Safety Regulations & Procedures. [Link]
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Environmental Health and Safety, Dartmouth College. Personal Protective Equipment in Chemistry. [Link]
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Association for Science Education. (2022). Green Tick: Chemical Safety in Science Education. [Link]
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Journal of Rawalpindi Medical College. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]
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European Chemicals Agency (ECHA). (2024). Introduction to ECHA's guidance on new CLP hazard classes. [Link]
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Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]
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MDPI. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. [Link]
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RSC Medicinal Chemistry. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]
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University of Wisconsin-La Crosse. Part D: Chemical Safety Procedures for Laboratories. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
